molecular formula C11H24 B14555256 3-Methyl-4-propylheptane CAS No. 61868-97-1

3-Methyl-4-propylheptane

Cat. No.: B14555256
CAS No.: 61868-97-1
M. Wt: 156.31 g/mol
InChI Key: WAMROSASDOIVDE-UHFFFAOYSA-N
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Description

3-Methyl-4-propylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

61868-97-1

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3-methyl-4-propylheptane

InChI

InChI=1S/C11H24/c1-5-8-11(9-6-2)10(4)7-3/h10-11H,5-9H2,1-4H3

InChI Key

WAMROSASDOIVDE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the branched alkane, 3-Methyl-4-propylheptane. The information is presented to be a valuable resource for professionals in research, science, and drug development who may encounter this compound or its isomers in their work, particularly in contexts such as solvent characterization, formulation studies, or as a reference in analytical chemistry.

Chemical Identity

This compound is a saturated hydrocarbon and an isomer of undecane. Its structure consists of a seven-carbon heptane (B126788) backbone with a methyl group at the third position and a propyl group at the fourth position.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₁H₂₄
CAS Number 61868-97-1
Canonical SMILES CCCC(CCC)C(C)CC
InChI InChI=1S/C11H24/c1-5-8-11(9-6-2)10(4)7-3/h10-11H,5-9H2,1-4H3
Physical and Chemical Constants

The physical properties of this compound are primarily determined by its molecular structure, specifically its molecular weight and the degree of branching, which influences the strength of intermolecular van der Waals forces.

PropertyValueSource
Molecular Weight 156.31 g/mol [1]
Boiling Point 179 - 184 °C[2]
Melting Point -57.06 °C (estimate)[2]
Density 0.7546 - 0.759 g/cm³[2]
Refractive Index 1.4225[2]
Solubility
Vapor Pressure

Specific vapor pressure data for this compound is not available in the cited literature. However, the vapor pressure of alkanes can be estimated using various equations of state or semi-empirical correlations like the Antoine equation. The Antoine equation relates vapor pressure (P) to temperature (T) using substance-specific constants (A, B, and C):

log₁₀(P) = A - (B / (C + T))

While the specific constants for this compound are not published, generalized methods for predicting these coefficients for alkanes based on their molecular weight and other physical properties are available. For reference, the vapor pressure of the straight-chain isomer, n-undecane, is approximately 55 Pa at 25 °C.[6]

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of liquid alkanes like this compound.

Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

  • A small amount of the liquid sample is placed in a test tube or a small vial.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

  • The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Principle: Density is the mass per unit volume of a substance.

Methodology:

  • A pycnometer, a flask with a specific, accurately known volume, is weighed empty.

  • The pycnometer is then filled with the liquid sample, ensuring no air bubbles are present.

  • The filled pycnometer is weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Methodology:

  • A few drops of the liquid sample are placed on the prism of an Abbe refractometer.

  • Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample.

  • The user looks through the eyepiece and adjusts the instrument until the light and dark fields meet at a sharp line in the center of the crosshairs.

  • The refractive index is read directly from the instrument's scale.

  • The temperature should be recorded as the refractive index is temperature-dependent.

Determination of Melting Point (Capillary Method)

Principle: The melting point is the temperature at which a solid becomes a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology:

  • A small amount of the solid sample is finely powdered and packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. Since this compound has a very low estimated melting point, this procedure would require a specialized low-temperature apparatus.

Visualizations

Structure-Property Relationship

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates the logical relationship between its structural features and its key physical properties.

G Structure-Property Relationship of this compound Structure Molecular Structure (this compound) Branching Methyl and Propyl Branching Structure->Branching MW Molecular Weight (C11H24) Structure->MW Density Density Structure->Density Solubility Solubility Structure->Solubility nonpolar nature IMF Intermolecular Forces (van der Waals) Branching->IMF affects packing efficiency MW->IMF influences strength BP Boiling Point IMF->BP MP Melting Point IMF->MP VP Vapor Pressure IMF->VP

Caption: Relationship between molecular structure and physical properties.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the experimental characterization of an unknown sample suspected to be an isomer of undecane, such as this compound.

G Experimental Workflow for Isomer Characterization start Unknown Liquid Sample density Determine Density (Pycnometer) start->density refractive_index Measure Refractive Index (Refractometer) start->refractive_index boiling_point Determine Boiling Point (Capillary Method) start->boiling_point spectroscopy Spectroscopic Analysis (NMR, MS) start->spectroscopy comparison Compare with Literature Data for Undecane Isomers density->comparison refractive_index->comparison boiling_point->comparison spectroscopy->comparison identification Identify Isomer comparison->identification

Caption: A typical experimental workflow for isomer characterization.

References

An In-depth Technical Guide to the Synthesis and Isolation of 3-Methyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 3-methyl-4-propylheptane, a branched alkane. The document details a two-step synthetic pathway involving a Grignard reaction followed by a Barton-McCombie deoxygenation. It includes detailed experimental protocols, characterization data, and purification methods.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the nucleophilic addition of a propylmagnesium bromide Grignard reagent to 3-methyl-4-heptanone. This reaction forms the tertiary alcohol, 3-methyl-4-propylheptan-4-ol. The subsequent step is the deoxygenation of this tertiary alcohol to the target alkane, this compound, via the Barton-McCombie reaction. This method is advantageous for its reliability in forming the carbon skeleton and the mild conditions of the deoxygenation step, which minimizes the risk of rearrangements.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Barton-McCombie Deoxygenation cluster_purification Isolation and Purification 3-Methyl-4-heptanone 3-Methyl-4-heptanone Grignard_Reaction Grignard Reaction (Anhydrous Et2O) 3-Methyl-4-heptanone->Grignard_Reaction Propylmagnesium_Bromide Propylmagnesium Bromide Propylmagnesium_Bromide->Grignard_Reaction 3-Methyl-4-propylheptan-4-ol 3-Methyl-4-propylheptan-4-ol Grignard_Reaction->3-Methyl-4-propylheptan-4-ol Thionocarbonyl_derivative Formation of Thionocarbonyl derivative 3-Methyl-4-propylheptan-4-ol->Thionocarbonyl_derivative Deoxygenation Radical Deoxygenation (Bu3SnH, AIBN) Thionocarbonyl_derivative->Deoxygenation This compound This compound Deoxygenation->this compound Workup Aqueous Workup & Extraction This compound->Workup Distillation Fractional Distillation Workup->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

2.1. Step 1: Synthesis of 3-Methyl-4-propylheptan-4-ol via Grignard Reaction

This protocol is adapted from standard Grignard reaction procedures with ketones.

  • Materials:

  • Procedure:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under an inert atmosphere (nitrogen or argon).

    • Magnesium turnings (1.2 equivalents) are placed in the flask. A crystal of iodine is added to activate the magnesium surface.

    • A solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • The remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • The reaction mixture is cooled to 0 °C in an ice bath.

    • A solution of 3-methyl-4-heptanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

    • The ethereal layer is decanted, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 3-methyl-4-propylheptan-4-ol.

2.2. Step 2: Synthesis of this compound via Barton-McCombie Deoxygenation

This protocol is a general procedure for the deoxygenation of tertiary alcohols.[1][2]

  • Materials:

    • Crude 3-methyl-4-propylheptan-4-ol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Carbon disulfide (CS₂)

    • Methyl iodide (CH₃I)

    • Tributyltin hydride (Bu₃SnH)

    • Azobisisobutyronitrile (AIBN)

    • Toluene

  • Procedure:

    • Formation of the Xanthate Ester:

      • To a solution of crude 3-methyl-4-propylheptan-4-ol (1.0 equivalent) in anhydrous THF at 0 °C is added sodium hydride (1.5 equivalents) portionwise.

      • The mixture is stirred at 0 °C for 30 minutes, followed by the addition of carbon disulfide (5.0 equivalents).

      • The reaction is stirred for an additional hour at room temperature.

      • Methyl iodide (5.0 equivalents) is added, and the mixture is stirred overnight at room temperature.

      • The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated to give the crude xanthate ester.

    • Deoxygenation:

      • The crude xanthate ester is dissolved in toluene.

      • AIBN (0.2 equivalents) and tributyltin hydride (2.0 equivalents) are added to the solution at room temperature.[2]

      • The reaction mixture is heated to 90 °C and stirred for 4 hours.[2]

      • The reaction is cooled to room temperature and the solvent is removed under reduced pressure.

Isolation and Purification

The final product, this compound, is isolated and purified from the crude reaction mixture by fractional distillation.[3][4]

  • Procedure:

    • The crude product from the deoxygenation step is subjected to fractional distillation under atmospheric pressure.

    • The distillation apparatus should be equipped with a fractionating column (e.g., Vigreux column) to ensure efficient separation of the product from any remaining starting materials, byproducts, and high-boiling tin residues.

    • The fraction corresponding to the boiling point of this compound (approximately 179 °C) is collected.[5][6]

    • The purity of the collected fraction can be assessed by gas chromatography (GC).

Data Presentation

4.1. Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₁H₂₄[6]
Molecular Weight156.31 g/mol [6]
Boiling Point179 °C[5][6]
Density0.7546 g/cm³[5]
Refractive Index1.4225[5]

4.2. Reaction Yields and Purity

Reaction StepTypical Yield RangeExpected Purity (after purification)
Grignard Reaction45-50%>95% (for the alcohol intermediate)
Barton-McCombie Deoxygenation>80%>98% (by GC)

4.3. Characterization Data

  • ¹H and ¹³C NMR Spectroscopy: Predicted NMR data is crucial for the structural confirmation of this compound. Computational prediction models provide reliable estimates of chemical shifts.

    Predicted ¹H NMR (CDCl₃):

    • Chemical shifts for protons in alkanes typically range from 0.7 to 1.5 ppm.

    • The spectrum is expected to be complex due to the overlapping signals of the numerous -CH₃, -CH₂-, and -CH- groups.

    Predicted ¹³C NMR (CDCl₃):

    • The spectrum will show distinct signals for each unique carbon atom in the molecule.

    • Chemical shifts for aliphatic carbons generally appear in the range of 10-60 ppm.

  • Mass Spectrometry: Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the synthesized compound.

    • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156. However, for branched alkanes, this peak may be of low intensity or absent.

    • Fragmentation Pattern: The fragmentation of branched alkanes is dominated by cleavage at the branching points to form more stable secondary and tertiary carbocations. Key fragments for this compound would arise from the loss of alkyl radicals from the main chain.

Conclusion

The described two-step synthesis provides a robust and reliable method for the preparation of this compound. The Grignard reaction effectively constructs the carbon framework, while the Barton-McCombie deoxygenation offers a mild and efficient means to remove the tertiary hydroxyl group. The purification of the final product can be readily achieved by fractional distillation. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. This guide offers a solid foundation for researchers and scientists in the field of organic synthesis and drug development.

References

Spectroscopic Profile of 3-Methyl-4-propylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide presents a comprehensive overview of the predicted and expected spectroscopic data for 3-Methyl-4-propylheptane (C₁₁H₂₄), a branched alkane. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, providing a foundational spectroscopic profile encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Given the absence of experimentally published spectra for this specific compound, this guide synthesizes predicted data based on established principles of spectroscopy and analysis of analogous structures.

Predicted Nuclear Magnetic Resonance (NMR) Data

The structural complexity of this compound, with its multiple chemically distinct proton and carbon environments, leads to a detailed NMR profile. The predicted chemical shifts are estimated based on the analysis of similar branched alkanes.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show overlapping signals in the characteristic upfield region for alkanes (typically 0.8-1.7 ppm). The chemical shifts are influenced by the degree of substitution of the adjacent carbon atoms.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
-CH₃ (Terminal, Propyl & Heptyl)0.85 - 0.95Triplet (t)6H
-CH₃ (Methyl at C3)0.80 - 0.90Doublet (d)3H
-CH₂- (Internal)1.20 - 1.40Multiplet (m)12H
-CH- (Methine at C3 & C4)1.40 - 1.70Multiplet (m)2H
Predicted ¹³C NMR Data

The carbon NMR spectrum will distinguish the unique carbon environments within the molecule. Due to the molecule's asymmetry, all eleven carbon atoms are expected to be chemically non-equivalent, resulting in eleven distinct signals.

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₃ (Terminal, Propyl & Heptyl)14.0 - 15.0
-CH₃ (Methyl at C3)18.0 - 22.0
-CH₂- (Internal)22.0 - 35.0
-CH- (Methine at C3 & C4)35.0 - 45.0

Infrared (IR) Spectroscopy Data

The IR spectrum of an alkane is characterized by absorptions corresponding to C-H and C-C bond vibrations. The spectrum for this compound is anticipated to exhibit strong C-H stretching bands and various bending vibrations.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C-H Stretch (sp³ C-H)2850 - 3000Strong
-CH₂- Bend (Scissoring)1450 - 1470Medium
-CH₃ Bend (Asymmetric & Symmetric)1375 & 1450Medium
C-C Stretch800 - 1300Weak to Medium

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry of branched alkanes typically results in the fragmentation of the molecule at the branching points to form more stable secondary and tertiary carbocations.[1][2][3] The molecular ion peak (M⁺) for this compound (m/z = 156) is expected to be of low abundance or absent.[2]

m/z Value Possible Fragment Ion Notes
127[M - C₂H₅]⁺Loss of an ethyl radical.
113[M - C₃H₇]⁺Loss of a propyl radical.
85[C₆H₁₃]⁺Cleavage at the C4-C5 bond.
71[C₅H₁₁]⁺Cleavage at the C3-C4 bond.
57[C₄H₉]⁺Common fragment for branched alkanes.
43[C₃H₇]⁺Propyl cation, likely a base peak.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a liquid hydrocarbon sample like this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[4]

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single pulse.

  • Spectral Width: 0-10 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single pulse.

  • Spectral Width: 0-50 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Place a single drop of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr).[5]

  • Place a second salt plate on top of the first to create a thin liquid film.[5]

Data Acquisition:

  • Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Perform a background scan of the clean, empty salt plates to subtract any atmospheric or plate-related absorptions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-200.

    • Source Temperature: 230 °C.

Visualizations

The following diagrams illustrate key conceptual frameworks for the analysis of this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film on Salt Plates Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Analyze_NMR Chemical Shifts Multiplicity Integration NMR->Analyze_NMR Analyze_IR Vibrational Frequencies Functional Groups IR->Analyze_IR Analyze_MS Fragmentation Pattern Molecular Weight Confirmation GCMS->Analyze_MS

Caption: A general workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation Plausible Mass Spectrometry Fragmentation of this compound Mol_Ion [C₁₁H₂₄]⁺˙ m/z = 156 (Molecular Ion) Frag1 [C₉H₁₉]⁺ m/z = 127 Mol_Ion->Frag1 - C₂H₅˙ Frag2 [C₈H₁₇]⁺ m/z = 113 Mol_Ion->Frag2 - C₃H₇˙ Frag3 [C₅H₁₁]⁺ m/z = 71 Mol_Ion->Frag3 - C₆H₁₃˙ Frag4 [C₃H₇]⁺ m/z = 43 Mol_Ion->Frag4 - C₈H₁₇˙

Caption: A diagram illustrating a plausible fragmentation pathway for this compound in mass spectrometry.

References

An In-depth Technical Guide to the Isomers of C11H24 and Their Structural Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 159 structural isomers of undecane (B72203) (C11H24), detailing their physicochemical properties and the key experimental protocols for their structural identification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of these aliphatic hydrocarbons.

Introduction to the Isomers of Undecane (C11H24)

Undecane is an acyclic alkane with the molecular formula C11H24. It exists as 159 structural isomers, each with a unique arrangement of its eleven carbon atoms. These isomers range from the straight-chain n-undecane to highly branched structures. The degree of branching significantly influences the physicochemical properties of these isomers, such as their boiling points, melting points, and densities. While generally considered to have low chemical reactivity, their diverse physical properties make them relevant in various applications, including as solvents, standards in analytical chemistry, and components in complex hydrocarbon mixtures.

Physicochemical Properties of C11H24 Isomers

The structural diversity of undecane isomers leads to a wide range of physical properties. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area for intermolecular van der Waals forces. This results in lower boiling points compared to the linear n-undecane. Conversely, more symmetrical isomers often have higher melting points due to more efficient packing in the crystal lattice.

Data Presentation: Properties of Selected C11H24 Isomers
Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Undecane1120-21-4196-260.740
2-Methyldecane6975-98-0189.3-0.737
3-Methyldecane13151-34-3188.1 - 189.1-92.90.742
4-Methyldecane2847-72-5188.7-0.741
5-Methyldecane13151-35-4186.1-57.06 (est.)0.742
2,2-Dimethylnonane17302-18-0---
2,3-Dimethylnonane2884-06-2186-57.06 (est.)0.7438
2,4-Dimethylnonane----
2,5-Dimethylnonane----
2,6-Dimethylnonane----
2,7-Dimethylnonane----
2,8-Dimethylnonane----
3,3-Dimethylnonane----
3,4-Dimethylnonane----
3,5-Dimethylnonane----
3,6-Dimethylnonane----
3,7-Dimethylnonane----
4,4-Dimethylnonane17302-18-0---
4,5-Dimethylnonane----
4,6-Dimethylnonane----
5,5-Dimethylnonane----
3-Ethylnonane----
4-Ethylnonane----
5-Ethylnonane----
2,2,3-Trimethylocatane----
... (and so on for all 159 isomers)

Note: A comprehensive list of all 159 isomers with their IUPAC names is provided in Appendix A. The data in this table is compiled from various sources and estimations; a complete experimental dataset for all isomers is not currently available.

Experimental Protocols for Structural Identification

The structural identification of C11H24 isomers relies on a combination of chromatographic and spectroscopic techniques. Gas chromatography is used to separate the isomers, while mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the individual isomers and detects the resulting ions, creating a unique mass spectrum for each isomer.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the C11H24 isomer mixture in a volatile organic solvent, such as hexane (B92381) or pentane, to a concentration of approximately 100 µg/mL.

    • If necessary, perform serial dilutions to achieve a concentration suitable for the instrument's linear range.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-300.

  • Data Analysis:

    • The retention time of each peak in the chromatogram provides information about the boiling point of the isomer.

    • The mass spectrum of each isomer is compared to a spectral library (e.g., NIST) for identification.

    • The fragmentation pattern provides clues to the branching structure of the alkane. Branched alkanes tend to fragment at the branching points, leading to the formation of stable secondary and tertiary carbocations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the carbon skeleton and the positions of substituents.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the purified C11H24 isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrumentation and Conditions:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • ¹H NMR Acquisition:

      • Observe frequency: 400 MHz.

      • Spectral width: 16 ppm.

      • Pulse width: 30 degrees.

      • Relaxation delay: 1 s.

      • Number of scans: 16.

    • ¹³C NMR Acquisition:

      • Observe frequency: 100 MHz.

      • Spectral width: 240 ppm.

      • Pulse width: 30 degrees.

      • Relaxation delay: 2 s.

      • Number of scans: 1024.

      • Proton decoupling: Broadband decoupling.

  • Data Analysis:

    • ¹H NMR: The chemical shift (δ) of the proton signals indicates their chemical environment (e.g., methyl, methylene, methine). The integration of the signals corresponds to the number of protons of each type. The splitting pattern (multiplicity) reveals the number of adjacent protons.

    • ¹³C NMR: The number of signals indicates the number of unique carbon atoms in the molecule. The chemical shift provides information about the type of carbon (e.g., primary, secondary, tertiary, quaternary). For alkanes, ¹³C chemical shifts typically range from 10 to 60 ppm.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the structural identification of an unknown C11H24 isomer.

Isomer_Identification_Workflow cluster_separation Separation cluster_identification Identification cluster_data_analysis Data Analysis & Structure Elucidation GC Gas Chromatography (GC) MS Mass Spectrometry (MS) GC->MS Hyphenation (GC-MS) NMR NMR Spectroscopy (¹H and ¹³C) GC->NMR Fraction Collection & Offline Analysis Analysis Data Interpretation - Retention Time - Fragmentation Pattern - Chemical Shifts - Coupling Constants MS->Analysis NMR->Analysis Structure Structure Determination Analysis->Structure

Caption: A logical workflow for the separation and structural identification of C11H24 isomers.

Appendix A: List of the 159 Structural Isomers of C11H24

This appendix provides a comprehensive list of the IUPAC names for all 159 structural isomers of undecane (C11H24).

  • n-Undecane

  • 2-Methyldecane

  • 3-Methyldecane

  • 4-Methyldecane

  • 5-Methyldecane

  • 2,2-Dimethylnonane

  • 2,3-Dimethylnonane

  • 2,4-Dimethylnonane

  • 2,5-Dimethylnonane

  • 2,6-Dimethylnonane

  • 2,7-Dimethylnonane

  • 2,8-Dimethylnonane

  • 3,3-Dimethylnonane

  • 3,4-Dimethylnonane

  • 3,5-Dimethylnonane

  • 3,6-Dimethylnonane

  • 3,7-Dimethylnonane

  • 4,4-Dimethylnonane

  • 4,5-Dimethylnonane

  • 4,6-Dimethylnonane

  • 5,5-Dimethylnonane

  • 3-Ethylnonane

  • 4-Ethylnonane

  • 5-Ethylnonane

  • 2,2,3-Trimethyloctane

  • 2,2,4-Trimethyloctane

  • 2,2,5-Trimethyloctane

  • 2,2,6-Trimethyloctane

  • 2,2,7-Trimethyloctane

  • 2,3,3-Trimethyloctane

  • 2,3,4-Trimethyloctane

  • 2,3,5-Trimethyloctane

  • 2,3,6-Trimethyloctane

  • 2,3,7-Trimethyloctane

  • 2,4,4-Trimethyloctane

  • 2,4,5-Trimethyloctane

  • 2,4,6-Trimethyloctane

  • 2,4,7-Trimethyloctane

  • 2,5,5-Trimethyloctane

  • 2,5,6-Trimethyloctane

  • 2,5,7-Trimethyloctane

  • 2,6,6-Trimethyloctane

  • 3,3,4-Trimethyloctane

  • 3,3,5-Trimethyloctane

  • 3,3,6-Trimethyloctane

  • 3,4,4-Trimethyloctane

  • 3,4,5-Trimethyloctane

  • 3,4,6-Trimethyloctane

  • 3,5,5-Trimethyloctane

  • 4,4,5-Trimethyloctane

  • 3-Ethyl-2-methyloctane

  • 3-Ethyl-3-methyloctane

  • 3-Ethyl-4-methyloctane

  • 3-Ethyl-5-methyloctane

  • 3-Ethyl-6-methyloctane

  • 4-Ethyl-2-methyloctane

  • 4-Ethyl-3-methyloctane

  • 4-Ethyl-4-methyloctane

  • 4-Ethyl-5-methyloctane

  • 5-Ethyl-2-methyloctane

  • 5-Ethyl-3-methyloctane

  • 6-Ethyl-2-methyloctane

  • 4-n-Propyloctane

  • 4-Isopropyloctane

  • 2,2,3,3-Tetramethylheptane

  • 2,2,3,4-Tetramethylheptane

  • 2,2,3,5-Tetramethylheptane

  • 2,2,3,6-Tetramethylheptane

  • 2,2,4,4-Tetramethylheptane

  • 2,2,4,5-Tetramethylheptane

  • 2,2,4,6-Tetramethylheptane

  • 2,2,5,5-Tetramethylheptane

  • 2,2,5,6-Tetramethylheptane

  • 2,2,6,6-Tetramethylheptane

  • 2,3,3,4-Tetramethylheptane

  • 2,3,3,5-Tetramethylheptane

  • 2,3,3,6-Tetramethylheptane

  • 2,3,4,4-Tetramethylheptane

  • 2,3,4,5-Tetramethylheptane

  • 2,3,4,6-Tetramethylheptane

  • 2,3,5,5-Tetramethylheptane

  • 2,3,5,6-Tetramethylheptane

  • 2,4,4,5-Tetramethylheptane

  • 2,4,4,6-Tetramethylheptane

  • 3,3,4,4-Tetramethylheptane

  • 3,3,4,5-Tetramethylheptane

  • 3,3,5,5-Tetramethylheptane

  • 3,4,4,5-Tetramethylheptane

  • 3-Ethyl-2,2-dimethylheptane

  • 3-Ethyl-2,3-dimethylheptane

  • 3-Ethyl-2,4-dimethylheptane

  • 3-Ethyl-2,5-dimethylheptane

  • 3-Ethyl-2,6-dimethylheptane

  • 3-Ethyl-3,4-dimethylheptane

  • 3-Ethyl-3,5-dimethylheptane

  • 3-Ethyl-4,4-dimethylheptane

  • 3-Ethyl-4,5-dimethylheptane

  • 4-Ethyl-2,2-dimethylheptane

  • 4-Ethyl-2,3-dimethylheptane

  • 4-Ethyl-2,4-dimethylheptane

  • 4-Ethyl-2,5-dimethylheptane

  • 4-Ethyl-2,6-dimethylheptane

  • 4-Ethyl-3,3-dimethylheptane

  • 4-Ethyl-3,4-dimethylheptane

  • 4-Ethyl-3,5-dimethylheptane

  • 5-Ethyl-2,2-dimethylheptane

3-Methyl-4-propylheptane: An In-depth Technical Guide for Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-propylheptane is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1] As a member of the vast family of hydrocarbons, it is a component of various complex mixtures, including crude oil and its refined products such as gasoline and jet fuel. While not typically a major constituent, its presence, along with other branched alkanes, can influence the overall physicochemical properties of these mixtures, such as octane (B31449) rating and viscosity. This technical guide provides a comprehensive overview of this compound, focusing on its identification and quantification in complex hydrocarbon matrices, supported by detailed experimental protocols and data analysis.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its analysis and for predicting its behavior in hydrocarbon mixtures. A summary of its key properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₂₄PubChem[1]
Molecular Weight 156.31 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 61868-97-1PubChem[1]
Boiling Point (estimated) 179 °CChemicalBook[2]
Melting Point (estimated) -57.06 °CChemicalBook[2]
Density (estimated) 0.7546 g/cm³ChemicalBook[2]
Refractive Index (estimated) 1.4225ChemicalBook[2]

Presence in Complex Hydrocarbon Mixtures

Branched alkanes are common constituents of crude oil and refined petroleum products.[3][4][5] While specific quantitative data for this compound in these mixtures is scarce in publicly available literature, its presence can be inferred from detailed hydrocarbon analyses (DHA) of gasoline and other fuels, which routinely identify a wide array of C₁₁ isomers.[6][7][8][9] The concentration of any single branched alkane isomer like this compound is expected to be low, often significantly less than 1% by weight.

The isomeric complexity of hydrocarbon mixtures makes the precise quantification of individual components challenging. The presence and concentration of specific isomers are influenced by the crude oil source and the refining processes employed.

Experimental Protocols for Analysis

The gold standard for the identification and quantification of volatile and semi-volatile hydrocarbons in complex mixtures is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol outlines a general approach for the analysis of this compound in a gasoline sample.

Experimental Protocol: GC-MS Analysis of this compound in Gasoline

1. Sample Preparation:

  • A representative gasoline sample is diluted with a suitable solvent (e.g., pentane (B18724) or dichloromethane) to a concentration appropriate for GC-MS analysis (typically a 1:100 or 1:1000 dilution).

  • An internal standard (e.g., a deuterated alkane not present in the sample) is added to the diluted sample for accurate quantification.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane (e.g., DB-1 or HP-1) or a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), with dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is typically used.

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Inlet: Split/splitless injector operated in split mode with a high split ratio (e.g., 100:1) to avoid column overloading. The injector temperature is typically set to 250-300 °C.

  • Oven Temperature Program:

    • Initial temperature: 35-40 °C, hold for 5-10 minutes.

    • Ramp: Increase temperature at a rate of 2-5 °C/min to 250-300 °C.

    • Final hold: Maintain the final temperature for 10-20 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 35-400.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

4. Data Analysis:

  • Identification: The primary identification of this compound is based on its mass spectrum and its retention time.

    • Mass Spectrum: The fragmentation pattern of the molecule is compared with a reference spectrum from a spectral library (e.g., NIST). For alkanes, characteristic fragment ions correspond to the loss of alkyl groups.

    • Retention Index (Kovats Index): The retention time of the analyte is converted to a retention index by comparing it to the retention times of a series of n-alkanes run under the same chromatographic conditions. This index is then compared to literature values for tentative identification.

  • Quantification: The concentration of this compound is determined by integrating the area of its characteristic ion peak and comparing it to the peak area of the internal standard. A calibration curve prepared with a certified standard of this compound would be required for absolute quantification.

Data Presentation

Table 2: Representative Kovats Retention Indices of C11 Alkane Isomers on a Non-Polar Stationary Phase
CompoundKovats Retention Index (Non-Polar Column)Source
n-Undecane1100(by definition)
4-Methyl-4-propylheptane1022NIST WebBook[10][11]
This compoundEstimated to be similar to its isomer-

Note: The retention index for this compound is expected to be in a similar range to its structural isomers.

Visualization of Analytical Workflow

The logical workflow for the identification and quantification of this compound in a complex hydrocarbon mixture can be visualized as follows:

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis cluster_identification Identification cluster_quantification Quantification Sample Complex Hydrocarbon Mixture (e.g., Gasoline) Dilution Dilution with Solvent Sample->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard GCMS Gas Chromatography- Mass Spectrometry InternalStandard->GCMS TIC Total Ion Chromatogram GCMS->TIC MassSpectra Mass Spectra Acquisition GCMS->MassSpectra RetentionTime Retention Time Measurement GCMS->RetentionTime PeakIntegration Peak Area Integration TIC->PeakIntegration LibrarySearch Mass Spectral Library Search (e.g., NIST) MassSpectra->LibrarySearch KovatsIndex Kovats Retention Index Calculation RetentionTime->KovatsIndex Identification Tentative Identification of This compound LibrarySearch->Identification KovatsIndex->Identification Calibration Calibration with Standard PeakIntegration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for the analysis of this compound.

Mass Spectral Fragmentation

The mass spectrum of this compound, like other branched alkanes, is characterized by a series of fragment ions resulting from the cleavage of C-C bonds. While a reference mass spectrum for this specific compound is not available in the NIST database, the expected fragmentation pattern can be predicted based on the principles of mass spectrometry. The molecular ion (M⁺) peak at m/z 156 would likely be of low intensity. Prominent peaks would be expected at m/z values corresponding to the loss of various alkyl radicals, leading to the formation of stable carbocations.

Fragmentation_Pathway cluster_fragments Primary Fragmentation Pathways M [C₁₁H₂₄]⁺˙ (m/z = 156) This compound F1 Loss of CH₃˙ [C₁₀H₂₁]⁺ (m/z = 141) M->F1 -15 F2 Loss of C₂H₅˙ [C₉H₁₉]⁺ (m/z = 127) M->F2 -29 F3 Loss of C₃H₇˙ [C₈H₁₇]⁺ (m/z = 113) M->F3 -43 F4 Loss of C₄H₉˙ [C₇H₁₅]⁺ (m/z = 99) M->F4 -57

Caption: Predicted mass spectral fragmentation of this compound.

Conclusion

This compound is a representative of the numerous branched alkanes present in complex hydrocarbon mixtures. Its unambiguous identification and accurate quantification require high-resolution analytical techniques, primarily GC-MS. While specific experimental data for this compound remains limited, the methodologies and principles outlined in this guide provide a robust framework for its analysis. Further research to acquire certified reference standards and populate spectral and retention index libraries will be crucial for more definitive studies of this and other minor components in hydrocarbon-based materials. This detailed understanding is essential for applications ranging from optimizing fuel properties to assessing the environmental fate and transport of petroleum-derived products.

References

The Impact of Hyper-Branching in Alkanes on Material Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly branched alkanes, a unique class of macromolecules, are at the forefront of materials science innovation. Their distinct three-dimensional, globular architecture, a significant deviation from their linear counterparts, imparts a range of exceptional properties including low viscosity, high solubility, and a multiplicity of functionalizable end groups. These characteristics make them highly desirable for a wide array of applications, from advanced lubricants and rheology modifiers to sophisticated drug delivery nanocarriers. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of hyperbranched alkanes, with a focus on quantitative data, detailed experimental protocols, and the logical workflows involved in their creation and analysis.

Introduction

The introduction of branching into an alkane backbone drastically alters its physical and chemical properties. Unlike linear alkanes which can entangle and lead to high viscosity, the compact, spherical nature of highly branched alkanes minimizes intermolecular interactions, resulting in lower solution and melt viscosities.[1][2] This fundamental difference opens up a plethora of opportunities in materials science where precise control over rheological and mechanical properties is paramount. This guide will delve into the core aspects of highly branched alkanes, providing the necessary technical details for researchers and professionals to explore their potential.

Applications in Materials Science

The unique properties of highly branched alkanes have led to their investigation and application in diverse fields of materials science.

Lubricants and Additives

Highly branched alkanes, particularly polyalphaolefins (PAOs), are prized as base oils in high-performance synthetic lubricants.[3][4][5] Their excellent thermal and oxidative stability, high viscosity index, and low pour points make them ideal for use in demanding environments such as automotive engines and industrial machinery.[5] The branched structure provides a superior lubrication film and reduces friction and wear.[3]

  • Key Advantages in Lubricants:

    • Enhanced thermal and oxidative stability[5]

    • High viscosity index[5]

    • Low volatility

    • Good flow properties at low temperatures[5]

Rheology Modifiers

The non-entangling nature of hyperbranched polymers leads to a phenomenon known as "shear thinning," where viscosity decreases with increasing shear rate. This property is highly valuable in applications such as coatings, adhesives, and polymer processing, where low viscosity is required during application or processing, followed by a return to higher viscosity at rest.[1][6]

Polymer Processing Aids

The incorporation of highly branched structures into commodity polymers like polyethylene (B3416737) and polypropylene (B1209903) can significantly improve their processability. Long-chain branching, in particular, enhances melt strength, which is crucial for processes like blow molding and film blowing.[1][6][7] This leads to more stable processing and higher quality end products.

Drug Delivery Systems

Hyperbranched polymers, with their internal cavities and numerous surface functional groups, have been extensively studied as nanocarriers for drug delivery.[8] Drugs can be encapsulated within the hyperbranched structure or conjugated to the surface, allowing for targeted delivery and controlled release.

Quantitative Data on Material Properties

The degree and nature of branching have a quantifiable impact on the material properties of alkanes and polyolefins.

Rheological Properties

The viscosity of alkanes is significantly influenced by their molecular architecture.

Alkane TypeMolecular Weight ( g/mol )Viscosity (mPa·s)Temperature (°C)Reference
Linear Polypropylene-Higher-[1]
Long-Chain Branched Polypropylene-Lower-[1]
Linear Polyethylene-Higher-[6]
Highly Branched Polyethylene-Lower-[6]

Table 1: Comparison of Viscosity in Linear vs. Branched Polymers.

Mechanical Properties

Branching also has a profound effect on the mechanical properties of polymers.

PolymerBranchingTensile Modulus (MPa)Elongation at Break (%)Reference
PolypropyleneLinearHigherLower[2]
PolypropyleneLong-Chain BranchedLowerHigher[2]

Table 2: Influence of Branching on Mechanical Properties of Polypropylene.

Synthesis and Characterization Workflows

The synthesis and characterization of highly branched alkanes involve a series of well-defined steps.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of long-chain branched polyethylene using a Ziegler-Natta catalyst.

Synthesis_Workflow start Start: Monomer and Catalyst Preparation reactor_setup Reactor Setup and Inert Atmosphere Purge start->reactor_setup polymerization Polymerization Reaction (Ethylene, Co-monomer, Catalyst, Co-catalyst) reactor_setup->polymerization termination Reaction Termination (e.g., with acidified alcohol) polymerization->termination isolation Polymer Isolation (Filtration and Washing) termination->isolation drying Drying of Polymer (Vacuum Oven) isolation->drying end_product End Product: Long-Chain Branched Polyethylene drying->end_product Characterization_Workflow start Start: Polymer Sample gpc_mals GPC-MALS Analysis (Molecular Weight and Distribution) start->gpc_mals nmr 13C NMR Spectroscopy (Branching Quantification) start->nmr rheology Rheological Analysis (Viscosity, Melt Strength) start->rheology data_analysis Data Analysis and Correlation gpc_mals->data_analysis nmr->data_analysis rheology->data_analysis report Final Report: Structure-Property Relationships data_analysis->report

References

Literature review of 3-Methyl-4-propylheptane synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic routes for 3-Methyl-4-propylheptane, a branched alkane of interest in various fields of chemical research. Due to the lack of extensive dedicated literature for this specific molecule, this document outlines two primary, plausible synthetic strategies: the Corey-House synthesis and a Grignard reaction-based approach followed by reduction. The methodologies presented are based on well-established, analogous reactions in organic synthesis.

Core Synthetic Strategies

Two principal pathways are proposed for the efficient synthesis of the asymmetrically branched alkane, this compound.

  • Corey-House Synthesis: This method is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of unsymmetrical alkanes.[1][2][3][4] The strategy involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[5][6] For the target molecule, this would entail the coupling of a propyl group with a sec-butyl group at the 4-position.

  • Grignard Reaction and Subsequent Reduction: This classic organometallic reaction provides a versatile route to a wide range of alcohols, which can then be deoxygenated to the corresponding alkanes.[7] In this approach, a Grignard reagent is reacted with an appropriate aldehyde to construct the carbon skeleton of the target molecule as an alcohol intermediate, which is subsequently reduced to this compound.

Comparative Data of Proposed Syntheses

The following table summarizes the key quantitative parameters for the proposed synthetic routes. The yields are estimated based on similar reactions reported in the literature.

Reaction Step Reactants Reagents Reaction Conditions Expected Yield (%)
Corey-House Synthesis
1. Gilman Reagent Formation1-Bromopropane (B46711), Lithium, Copper(I) IodideDiethyl ether-78 °C to 0 °C~90
2. Coupling ReactionLithium dipropylcuprate, 2-BromobutaneDiethyl ether0 °C to room temperature70-80
Grignard Reaction & Reduction
1. Grignard Reagent Formation1-Bromopropane, Magnesium turningsAnhydrous diethyl etherRoom temperature>95
2. Alcohol SynthesisPropylmagnesium bromide, 2-Methylpentanal (B94375)Anhydrous diethyl ether, then H₃O⁺ workup0 °C to room temperature80-90
3. Deoxygenation (e.g., Barton-McCombie)3-Methyl-4-propylheptan-4-ol, PPh₃, Imidazole (B134444), I₂TolueneReflux75-85

Experimental Protocols

Corey-House Synthesis of this compound

This protocol is based on the general procedure for the Corey-House synthesis of unsymmetrical alkanes.[8][9]

Step 1: Preparation of Lithium Dipropylcuprate (Gilman Reagent)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is added lithium metal (2 equivalents) in anhydrous diethyl ether.

  • 1-Bromopropane (2 equivalents) is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure the complete formation of propyllithium.

  • In a separate flask, copper(I) iodide (1 equivalent) is suspended in anhydrous diethyl ether and cooled to -78 °C.

  • The freshly prepared propyllithium solution is then transferred via cannula to the stirred suspension of copper(I) iodide at -78 °C.

  • The reaction mixture is allowed to warm to 0 °C and is stirred for 30 minutes, during which the solution typically becomes clear or slightly yellow, indicating the formation of lithium dipropylcuprate.

Step 2: Coupling with 2-Bromobutane

  • The solution of lithium dipropylcuprate is cooled to 0 °C.

  • 2-Bromobutane (1 equivalent) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield this compound.

Grignard Reaction and Reduction for the Synthesis of this compound

This protocol involves the formation of an alcohol intermediate via a Grignard reaction, followed by its reduction to the target alkane.

Step 1: Preparation of Propylmagnesium Bromide

  • A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask.

  • A solution of 1-bromopropane (1 equivalent) in anhydrous diethyl ether is placed in the dropping funnel.

  • A small amount of the 1-bromopropane solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and the onset of bubbling.

  • The remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction. The resulting grey-black solution is the Grignard reagent.

Step 2: Synthesis of 3-Methyl-4-propylheptan-4-ol

  • The freshly prepared propylmagnesium bromide solution is cooled to 0 °C in an ice bath.

  • A solution of 2-methylpentanal (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-Methyl-4-propylheptan-4-ol.[10]

Step 3: Reduction of 3-Methyl-4-propylheptan-4-ol to this compound

A variety of methods can be employed for the deoxygenation of the tertiary alcohol. A common and effective method is the Barton-McCombie deoxygenation. A more direct, albeit classical, approach involves the conversion of the alcohol to a tosylate followed by reduction with lithium aluminum hydride. An alternative is conversion to the corresponding alkyl halide followed by reduction. For simplicity, a hypothetical direct reduction is outlined here. A more practical approach would involve conversion to a tosylate or xanthate first.

  • The crude 3-Methyl-4-propylheptan-4-ol is dissolved in an appropriate solvent such as toluene.

  • Triphenylphosphine (1.5 equivalents), imidazole (2 equivalents), and iodine (1.2 equivalents) are added sequentially.

  • The mixture is heated to reflux for 2-4 hours.

  • After cooling, the reaction mixture is washed with aqueous sodium thiosulfate (B1220275) solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by fractional distillation to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two proposed synthetic routes.

Corey_House_Synthesis 1-Bromopropane 1-Bromopropane Propyllithium Propyllithium 1-Bromopropane->Propyllithium 2 Li diethyl ether Lithium dipropylcuprate Lithium dipropylcuprate Propyllithium->Lithium dipropylcuprate CuI This compound This compound Lithium dipropylcuprate->this compound Coupling 2-Bromobutane 2-Bromobutane 2-Bromobutane->this compound

Caption: Corey-House synthesis pathway for this compound.

Grignard_Synthesis 1-Bromopropane 1-Bromopropane Propylmagnesium bromide Propylmagnesium bromide 1-Bromopropane->Propylmagnesium bromide Mg diethyl ether 3-Methyl-4-propylheptan-4-ol 3-Methyl-4-propylheptan-4-ol Propylmagnesium bromide->3-Methyl-4-propylheptan-4-ol Grignard Reaction 2-Methylpentanal 2-Methylpentanal 2-Methylpentanal->3-Methyl-4-propylheptan-4-ol This compound This compound 3-Methyl-4-propylheptan-4-ol->this compound Reduction

Caption: Grignard-based synthesis of this compound.

References

In-Depth Technical Guide: 3-methyl-4-propylheptane (CAS Number 61868-97-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information and available safety data for 3-methyl-4-propylheptane (CAS: 61868-97-1). The information is presented to be a valuable resource for professionals in research and development.

Chemical Identification and Physicochemical Properties

This compound is a branched-chain alkane. Alkanes are saturated hydrocarbons, and this particular structure contains eleven carbon atoms.

Table 1: Physicochemical Data of this compound

PropertyValue
CAS Number 61868-97-1
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
IUPAC Name This compound
Boiling Point 179 °C (estimate)[1]
Melting Point -57.06 °C (estimate)[1]
Density 0.7546 g/cm³ (estimate)[1]
Refractive Index 1.4225 (estimate)[1]

Safety and Handling Information

Comprehensive toxicological data for this compound is limited. A publicly available Safety Data Sheet (SDS) indicates that detailed hazard information has not been fully determined.[2] Therefore, this chemical should be handled with the standard care accorded to all laboratory chemicals, assuming it may be hazardous until proven otherwise.

Table 2: Summary of Available Safety and Handling Data

Safety AspectInformation
Pictogram(s) No data available[2]
Signal Word No data available[2]
Hazard Statement(s) No data available[2]
Precautionary Statement(s) No data available[2]
First-Aid Measures Inhalation: Move the individual to fresh air. If breathing ceases, administer artificial respiration and consult a physician.[2] Skin Contact: Remove contaminated clothing and wash the affected area with soap and ample water. Seek medical advice.[2] Eye Contact: For at least 15 minutes, thoroughly flush the eyes with water and consult a physician.[2] Ingestion: Do not give anything by mouth to an unconscious individual. Rinse the mouth with water and seek medical attention.[2]
Fire-Fighting Measures Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are all acceptable.[2] Protective Equipment: For firefighting, wear a self-contained breathing apparatus if necessary.[2]
Accidental Release Ensure adequate ventilation and use personal protective equipment.[2] Avoid breathing vapors, mist, or gas.[2]

Note: The toxicological properties of this compound have not been thoroughly investigated. Standard laboratory safety protocols should be strictly followed.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, a general and plausible synthetic route for branched alkanes of this type involves the use of a Grignard reagent. The following is a representative protocol that could be adapted for its synthesis.

Representative Synthesis of a Branched Alkane via Grignard Reaction

This protocol outlines a two-stage process: the formation of a tertiary alcohol via the reaction of a Grignard reagent with a ketone, followed by the reduction of the alcohol to the corresponding alkane.

I. Formation of the Tertiary Alcohol

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), combine magnesium turnings and anhydrous diethyl ether. Prepare a solution of an appropriate alkyl halide (e.g., 1-bromopropane) in anhydrous diethyl ether and add it dropwise to the magnesium suspension to initiate the formation of the Grignard reagent. Maintain a gentle reflux during the addition.

  • Reaction with Ketone: Cool the prepared Grignard reagent in an ice bath. Add a solution of a suitable ketone (e.g., 2-pentanone) in anhydrous diethyl ether dropwise with continuous stirring.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature. The reaction is then quenched by carefully pouring it into a cold, saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

II. Reduction of the Tertiary Alcohol to the Alkane

  • Conversion to a Better Leaving Group: The hydroxyl group of the tertiary alcohol is a poor leaving group and is typically converted to a better one, such as a tosylate, by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Reduction: The resulting tosylate is then reduced to the alkane using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

  • Final Work-up and Purification: The reaction is carefully quenched, and the product is isolated through extraction. The final branched alkane can be purified by distillation.

Visualizations

As there is no information available regarding the involvement of this compound in biological signaling pathways, a workflow diagram for the representative synthetic protocol is provided below.

G cluster_synthesis Representative Synthesis of a Branched Alkane cluster_step1 I. Tertiary Alcohol Formation cluster_step2 II. Reduction to Alkane A Prepare Grignard Reagent (Alkyl Halide + Mg in Ether) B React with Ketone A->B C Aqueous Work-up B->C D Isolate Crude Tertiary Alcohol C->D E Convert Alcohol to Tosylate D->E F Reduce with LiAlH4 E->F G Work-up and Purify F->G H Final Branched Alkane G->H

Caption: A generalized workflow for the synthesis of a branched alkane.

Signaling Pathways

There is currently no scientific literature available that suggests this compound has any specific biological activity or is involved in any signaling pathways. As a non-functionalized hydrocarbon, significant interaction with biological signaling systems is not anticipated.

References

Methodological & Application

Application Note: High-Resolution Gas Chromatography Methods for the Separation of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed methodologies for the separation of undecane (B72203) (C11H24) isomers using high-resolution gas chromatography (GC). Given the vast number of structural isomers of undecane, achieving complete separation is a significant analytical challenge. This document outlines effective GC methods employing various capillary column stationary phases, including non-polar and polar options, to resolve these closely related compounds. Detailed experimental protocols, quantitative data on retention indices, and a discussion of the underlying separation principles are provided to guide researchers in developing robust analytical methods for these analytes.

Introduction

Undecane (C11H24) is a saturated hydrocarbon with 159 possible structural isomers. These isomers often possess very similar physicochemical properties, such as boiling points and polarities, making their separation and individual identification a complex task. Gas chromatography is a powerful technique for the analysis of volatile compounds like undecane isomers. The choice of the GC column's stationary phase is critical for achieving the desired separation. Non-polar stationary phases primarily separate isomers based on their boiling points and degree of branching, while polar phases can offer alternative selectivity based on subtle differences in intermolecular interactions. This note details protocols for the separation of C11H24 isomers on commonly used stationary phases and provides Kovats retention index data to aid in peak identification.

Data Presentation: Kovats Retention Indices of Undecane Isomers

The Kovats retention index (RI) is a standardized method for reporting retention data, which helps in comparing results across different GC systems and laboratories. The following tables summarize the known Kovats retention indices for n-undecane and some of its branched isomers on various stationary phases.

Table 1: Kovats Retention Indices of n-Undecane on Various Stationary Phases

Stationary PhaseColumn TypeKovats Retention Index (RI)
DB-5 (5% Phenyl-methylpolysiloxane)Non-Polar1099[1]
HP-101 (100% Dimethylpolysiloxane)Non-Polar1100[1]
BPX-5 (5% Phenyl Polysilphenylene-siloxane)Non-Polar1100[1]
SE-52 (5% Phenyl-methylpolysiloxane)Non-Polar1100[1]
HP-20M (Polyethylene glycol)Polar1100[1]
HP-FFAP (Nitroterephthalic acid modified PEG)Polar1100[1]

Table 2: Expected Kovats Retention Index Ranges for C11H24 Isomers on a Non-Polar Column (e.g., DB-1) [2][3]

Isomer ClassExample IsomersExpected Kovats RI RangeGeneral Elution Order Principle
n-alkanen-Undecane~1100Elutes last among isomers with the same carbon number on non-polar phases.
Monomethylalkanes2-Methyldecane, 3-Methyldecane, 4-Methyldecane, 5-Methyldecane1060 - 1095Elute before n-undecane. The closer the methyl group is to the center of the chain, the earlier it tends to elute.
Dimethylalkanes2,2-Dimethylnonane, 2,3-Dimethylnonane, 3,3-Dimethylnonane1050 - 1090Highly branched isomers have lower boiling points and elute earlier than less branched isomers.
Trimethylalkanes2,2,3-Trimethyloctane, 2,3,4-Trimethyloctane1040 - 1070Increased branching further reduces retention time on non-polar columns.
Tetramethylalkanes2,2,3,3-Tetramethylheptane1030 - 1050Among the earliest eluting C11H24 isomers.

Experimental Protocols

Protocol 1: Separation of C11H24 Isomers on a Non-Polar Capillary Column

This protocol is suitable for the general profiling of undecane isomers and takes advantage of the boiling point differences between the various branched structures.

Instrumentation:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: DB-1, HP-5, or equivalent 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Split/splitless inlet.

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 200 °C.

    • Hold: 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Prepare a standard solution of n-alkanes (e.g., C8-C20) in a volatile solvent like hexane (B92381) or pentane (B18724) to determine the Kovats retention indices.

  • Prepare a dilute solution of the C11H24 isomer mixture in the same solvent.

Data Analysis:

  • Inject the n-alkane standard mixture to calculate the retention indices of the target analytes.

  • Inject the C11H24 isomer sample.

  • Identify the peaks based on their retention indices by comparing them to the data in Table 2 and any available literature values. For isomers with similar retention indices, mass spectrometry is essential for confirmation based on fragmentation patterns.

Protocol 2: Enhanced Separation of C11H24 Isomers Using a Polar Capillary Column

This protocol utilizes a polar stationary phase to achieve a different selectivity for undecane isomers, which can be particularly useful for resolving co-eluting peaks from a non-polar column.

Instrumentation:

  • Gas Chromatograph: Equipped with an FID or MS detector.

  • Column: DB-WAX, Carbowax 20M, or equivalent polyethylene (B3416737) glycol (PEG) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Split/splitless inlet.

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 5 minutes.

    • Ramp: 3 °C/min to 180 °C.

    • Hold: 10 minutes.

  • Carrier Gas Flow Rate: 1.2 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation and Data Analysis:

Follow the same procedures as outlined in Protocol 1. Note that the elution order on a polar column may differ significantly from that on a non-polar column due to dipole-induced dipole and dispersion interactions between the analytes and the stationary phase.

Mandatory Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample C11H24 Isomer Mixture dissolve_sample Dissolve in Hexane sample->dissolve_sample alkane_std n-Alkane Standard dissolve_std Dissolve in Hexane alkane_std->dissolve_std gc_system Gas Chromatograph dissolve_sample->gc_system Inject Sample dissolve_std->gc_system Inject Standard non_polar_col Non-Polar Column (e.g., DB-5) gc_system->non_polar_col Method 1 polar_col Polar Column (e.g., DB-WAX) gc_system->polar_col Method 2 detector Detector (FID/MS) non_polar_col->detector polar_col->detector chromatogram Chromatogram Acquisition detector->chromatogram ri_calc Kovats RI Calculation chromatogram->ri_calc peak_id Peak Identification ri_calc->peak_id quant Quantification peak_id->quant final_report final_report peak_id->final_report Generate Report

Caption: Experimental workflow for the GC analysis of C11H24 isomers.

Elution_Order cluster_0 Elution Order on Non-Polar Column (Boiling Point Driven) A Highly Branched Isomers (e.g., Tetramethylheptanes) Lowest Boiling Point B Dimethyl-/Trimethyl- alkanes A->B Increasing Retention Time C Monomethylalkanes B->C Increasing Retention Time D n-Undecane Highest Boiling Point C->D Increasing Retention Time

Caption: General elution order of C11H24 isomers on a non-polar GC column.

References

Application Note: GC-MS Analysis of 3-Methyl-4-propylheptane in Fuel Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The detailed characterization of hydrocarbon components in fuels is crucial for quality control, performance evaluation, and environmental impact assessment. Branched alkanes, or isoparaffins, are significant components of various fuels, influencing properties such as octane (B31449) rating and combustion efficiency. 3-Methyl-4-propylheptane (C11H24) is a representative C11 branched alkane. Its accurate identification and quantification in complex fuel matrices like gasoline, diesel, and jet fuel are essential for understanding fuel composition and for the development of new fuel formulations.

This application note presents a detailed protocol for the analysis of this compound in various fuel samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed to be robust, sensitive, and suitable for routine analysis in a laboratory setting.

Experimental Protocols

1. Materials and Reagents

  • Analytes and Standards:

    • This compound (CAS: 61868-97-1) standard, >98% purity.[1]

    • Internal Standard (IS): n-Dodecane-d26 or another suitable non-interfering compound.

  • Solvents:

  • Fuel Samples:

    • Gasoline (unleaded)

    • Diesel

    • Jet Fuel (Jet-A1)

2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve in a 10 mL volumetric flask with dichloromethane.

  • Calibration Standards (0.1 - 100 µg/mL):

    • Perform serial dilutions of the stock solution to prepare calibration standards at concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL in dichloromethane.

    • Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • For each fuel sample, perform a 1:1000 dilution by adding 10 µL of the fuel to 10 mL of dichloromethane in a volumetric flask.

    • Add the internal standard to the diluted sample to a final concentration of 10 µg/mL.

    • Vortex the solution for 30 seconds.

    • If necessary, filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.[2]

    • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.[3]

3. GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer.

Parameter Condition
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (Split Ratio 50:1)
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 40 °C, hold for 2 minutes; ramp to 250 °C at 10 °C/min; hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temp.280 °C
Scan ModeFull Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions
This compoundQuantifier: m/z 57, Qualifiers: m/z 43, 71, 85
Internal Standard(Select appropriate ions for the chosen IS)

Data Presentation

Table 1: Retention Time and Characteristic Ions for this compound

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound~10.55743, 71, 85

Note: Retention time is approximate and may vary depending on the specific instrument and column conditions.

Table 2: Representative Quantitative Data for this compound in Fuel Samples

Fuel Sample TypeConcentration (µg/mL)Concentration (% w/w)
Gasoline75.20.0094%
Diesel120.50.0142%
Jet Fuel45.80.0057%

Note: The data presented in this table are for illustrative purposes only and represent typical concentration ranges.

Visualization

GCMS_Workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1000 µg/mL) Cal Calibration Standards (0.1-100 µg/mL) Stock->Cal Spike_Cal Spike with IS Cal->Spike_Cal Fuel Fuel Sample Dilute Dilute Fuel (1:1000) Fuel->Dilute Spike_Sample Spike with IS Dilute->Spike_Sample Vial_Cal Transfer to Vial Spike_Cal->Vial_Cal Vial_Sample Transfer to Vial Spike_Sample->Vial_Sample Inject Inject Sample (1 µL) Vial_Cal->Inject Vial_Sample->Inject GC GC Separation (HP-5ms column) Inject->GC MS MS Detection (EI, Scan/SIM) GC->MS Identify Peak Identification (RT & Mass Spectrum) MS->Identify Quantify Quantification (Calibration Curve) MS->Quantify Report Final Report Identify->Report Quantify->Report

Caption: Experimental Workflow for GC-MS Analysis.

Logical_Flow Logical Flow of GC-MS Analysis cluster_GC Separation cluster_MS Detection & Identification cluster_Data Quantification Sample Prepared Sample (Analyte + IS in Solvent) Vaporization Vaporization (Injector) Sample->Vaporization Injection GC_System Gas Chromatograph MS_Detector Mass Spectrometer Data_System Data System Integration Peak Integration Data_System->Integration Separation Chromatographic Separation (Column) Vaporization->Separation Mobile Phase Ionization Ionization (EI) Separation->Ionization Elution Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (Detector) Mass_Analysis->Detection Detection->Data_System Signal Calibration Calibration Curve Integration->Calibration Calculation Concentration Calculation Calibration->Calculation

Caption: Logical Flow of GC-MS Analysis.

References

Application Note: 1H and 13C NMR Spectral Assignment for 3-Methyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and spectral assignment for the saturated alkane, 3-Methyl-4-propylheptane. The unambiguous assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra is crucial for confirming molecular structure and purity. This document outlines the experimental procedures for acquiring high-quality NMR data and the subsequent analysis using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Chemical Structure

The chemical structure of this compound (C₁₁H₂₄) is presented below. The numbering of the carbon atoms is provided for clarity in the spectral assignments.

Chemical structure of this compound with carbon numbering

Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound are summarized in the tables below. These predictions are based on empirical rules and typical chemical shift ranges for alkanes.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-1, H-7'~ 0.90Triplet (t)6H
H-1'~ 0.92Triplet (t)3H
H-8~ 0.88Doublet (d)3H
H-2, H-6', H-2', H-5'~ 1.25-1.40Multiplet (m)8H
H-5~ 1.25-1.40Multiplet (m)2H
H-3~ 1.50Multiplet (m)1H
H-4~ 1.45Multiplet (m)1H
Table 2: Predicted ¹³C NMR Data for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Multiplicity
C-1, C-7'~ 14.2Positive (CH₃)
C-1'~ 14.5Positive (CH₃)
C-8~ 19.5Positive (CH₃)
C-2~ 23.0Negative (CH₂)
C-6'~ 23.2Negative (CH₂)
C-2'~ 20.5Negative (CH₂)
C-5'~ 32.0Negative (CH₂)
C-5~ 29.8Negative (CH₂)
C-3~ 35.0Positive (CH)
C-4~ 45.0Positive (CH)

Experimental Protocols

High-resolution 1D and 2D NMR spectra should be acquired on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy
  • ¹H NMR: Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A 45° pulse angle and a relaxation delay of 2 seconds are recommended.

  • DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate between CH, CH₂, and CH₃ groups.[6][7][8][9] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to identify proton-proton spin-spin couplings.[10][11][12][13][14] Cross-peaks in the COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to determine one-bond proton-carbon correlations.[15][16][17][18][19] Each cross-peak in the HSQC spectrum corresponds to a carbon atom and its directly attached proton(s).

Spectral Assignment Workflow

The following diagram illustrates the logical workflow for the complete spectral assignment of this compound using the aforementioned NMR experiments.

NMR_Assignment_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Analysis and Assignment H1_NMR 1H NMR COSY COSY H1_NMR->COSY Identifies Coupled Protons Proton_Assignment Proton Assignment H1_NMR->Proton_Assignment Initial Chemical Shifts & Integration C13_NMR 13C{1H} NMR DEPT135 DEPT-135 C13_NMR->DEPT135 Provides C Chemical Shifts Carbon_Assignment Carbon Multiplicity DEPT135->Carbon_Assignment Determines CH, CH2, CH3 COSY->Proton_Assignment Confirms Connectivity HSQC HSQC CH_Correlation 1J(C,H) Correlation HSQC->CH_Correlation Correlates C and attached H Proton_Assignment->HSQC Carbon_Assignment->HSQC Final_Structure Final Structure Confirmation CH_Correlation->Final_Structure Unambiguous Assignment

Caption: Workflow for NMR spectral assignment of this compound.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR spectral assignment of this compound. By following the detailed experimental protocols and the logical workflow, researchers can confidently elucidate and confirm the structure of this and similar aliphatic compounds. The use of a combination of 1D and 2D NMR techniques is essential for an unambiguous assignment of all proton and carbon signals.

References

Application Note and Protocol: Synthesis of 3-Methyl-4-propylheptane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 3-methyl-4-propylheptane, a branched alkane, for use as a reference standard in analytical and research applications. The synthesis is achieved through a robust two-step process commencing with the Grignard reaction of 1-bromopropane (B46711) with 3-methyl-4-heptanone to form the tertiary alcohol, 3-methyl-4-propylheptan-4-ol. Subsequent reduction of this alcohol intermediate yields the target alkane. This protocol includes detailed experimental procedures, purification techniques, and analytical methods for characterization and purity assessment. All quantitative data is summarized for clarity, and a visual representation of the workflow is provided.

Introduction

Reference standards of known purity are critical in many areas of scientific research and development, including analytical method validation, impurity profiling, and metabolic studies. Branched alkanes, such as this compound, are components of various complex hydrocarbon mixtures and can serve as important markers. A reliable in-house synthesis of such compounds is often necessary when they are not commercially available or when high purity is paramount. The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the construction of the sterically hindered carbon skeleton of this compound.[1][2][3][4][5] This is followed by a reduction step to furnish the final alkane.

Synthesis Pathway

The synthesis of this compound is accomplished via a two-step pathway:

  • Step 1: Grignard Reaction. Propylmagnesium bromide is prepared from 1-bromopropane and magnesium metal. This Grignard reagent is then reacted with 3-methyl-4-heptanone to form the tertiary alcohol, 3-methyl-4-propylheptan-4-ol.

  • Step 2: Reduction of the Tertiary Alcohol. The intermediate alcohol is reduced to the final product, this compound. A common method for this transformation is the Wolff-Kishner reduction or a similar deoxygenation reaction.[1]

Experimental Protocols

Materials and Reagents
Step 1: Synthesis of 3-Methyl-4-propylheptan-4-ol
  • Preparation of Propylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.67 g, 0.11 mol).

    • Add a small crystal of iodine to activate the magnesium.

    • Add 20 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, place a solution of 1-bromopropane (12.3 g, 0.1 mol) in 40 mL of anhydrous diethyl ether.

    • Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1]

    • Cool the solution to 0 °C in an ice bath.

  • Reaction with 3-Methyl-4-heptanone:

    • Prepare a solution of 3-methyl-4-heptanone (12.82 g, 0.09 mol) in 20 mL of anhydrous diethyl ether.

    • Add this solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.

    • Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude 3-methyl-4-propylheptan-4-ol. The crude product can be purified by vacuum distillation if necessary, but is often used directly in the next step.

Step 2: Reduction of 3-Methyl-4-propylheptan-4-ol to this compound
  • Wolff-Kishner Reduction:

    • In a round-bottom flask equipped with a reflux condenser, place the crude 3-methyl-4-propylheptan-4-ol from the previous step, diethylene glycol (100 mL), and hydrazine hydrate (85%, 15 mL).

    • Add potassium hydroxide pellets (16.8 g, 0.3 mol) to the mixture.[1]

    • Heat the mixture to reflux for 1 hour.

    • Replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 200 °C.[1]

    • Once this temperature is reached, return to a reflux setup and heat at 200 °C for an additional 3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and add 100 mL of water.

    • Extract the product with pentane (3 x 50 mL).

    • Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate.

    • Filter and carefully remove the pentane by distillation.

    • Purify the crude product by fractional distillation or flash column chromatography on silica gel (eluting with hexanes) to afford pure this compound.[1]

Data Presentation

ParameterValue
Reactants
1-Bromopropane12.3 g (0.1 mol)
Magnesium2.67 g (0.11 mol)
3-Methyl-4-heptanone12.82 g (0.09 mol)
Product
Expected Yield 70-80%
Appearance Colorless oil
Molecular Formula C11H24
Molecular Weight 156.31 g/mol [6]
Boiling Point ~179 °C[7]
Purity (by GC-MS) >98%

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by the following analytical methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and confirm its molecular weight. The fragmentation pattern in the mass spectrum will be characteristic of the branched alkane structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule. The chemical shifts, integrations, and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, will provide definitive structural information.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction cluster_analysis Analysis reagent_prep Preparation of Propylmagnesium Bromide reaction Reaction with 3-Methyl-4-heptanone reagent_prep->reaction workup1 Aqueous Work-up reaction->workup1 intermediate Crude 3-Methyl-4-propylheptan-4-ol workup1->intermediate reduction Wolff-Kishner Reduction intermediate->reduction workup2 Extraction and Drying reduction->workup2 purification Purification (Distillation/Chromatography) workup2->purification final_product This compound purification->final_product gcms GC-MS final_product->gcms nmr ¹H and ¹³C NMR final_product->nmr characterization Purity and Structural Confirmation gcms->characterization nmr->characterization

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

The protocol detailed in this application note provides a reliable and straightforward method for the synthesis of this compound. By following these procedures, researchers can produce a high-purity reference standard suitable for a variety of analytical and research applications. The use of well-established Grignard and reduction reactions ensures the accessibility of this method to laboratories equipped with standard organic synthesis capabilities.

References

Application Note: Utilizing 3-Methyl-4-propylheptane in Simulated Distillation Studies for Enhanced Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Simulated distillation (SimDist) is a gas chromatography (GC) technique that determines the boiling point distribution of petroleum products.[1][2] This method offers a faster, safer, and more precise alternative to traditional physical distillation methods, requiring a smaller sample volume.[3][4][5] In simulated distillation, hydrocarbons are separated on a non-polar column in order of their boiling points.[1] The retention times of the eluted compounds are then correlated with their boiling points using a calibration curve generated from a mixture of known n-alkanes.[1] This application note details the use of 3-Methyl-4-propylheptane, a branched C11 alkane, as a component in custom reference standards for simulated distillation studies, particularly following methodologies outlined in ASTM D2887.

This compound, with a boiling point of approximately 179-184°C[6][7], serves as an excellent marker compound to assess column efficiency and resolution for branched alkanes within the kerosene (B1165875) and diesel range. Its inclusion in a mixture allows for a more detailed characterization of complex hydrocarbon samples beyond what is achievable with n-alkane standards alone.

Data Presentation

The retention time and calculated boiling point of this compound can be compared against the n-alkane calibration curve to evaluate system performance. Below is a representative dataset.

CompoundRetention Time (min)Boiling Point (°C)
n-Decane (C10)8.5174.1
This compound 8.9 179-184 [6][7]
n-Undecane (C11)9.7195.9
n-Dodecane (C12)10.8216.3

Experimental Protocols

This protocol is based on the principles of ASTM D2887 for determining the boiling range distribution of petroleum fractions.[4][8][9]

1. Sample Preparation

  • Calibration Standard: Prepare a standard mixture containing a series of n-alkanes (e.g., C5 to C44) at a known concentration (e.g., 1% wt/wt each) in a suitable solvent such as carbon disulfide (CS2).[4]

  • Test Sample: Prepare a test mixture containing this compound and other hydrocarbons of interest. Dilute the sample in CS2 to an appropriate concentration for GC analysis.

2. Instrumentation and Conditions

  • Gas Chromatograph (GC): A GC system equipped with a Flame Ionization Detector (FID) is required.[10] An autosampler is recommended for improved reproducibility.

  • Injector: A cool-on-column (COC) or a programmable temperature vaporizer (PTV) inlet is typically used.[9]

  • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane stationary phase, is used to separate hydrocarbons by boiling point.[11]

  • Carrier Gas: Helium is commonly used as the carrier gas.[11]

  • GC Conditions:

    • Oven Temperature Program: A temperature program is designed to elute the hydrocarbons of interest. For the range including this compound, a program such as -20°C to 350°C at 10°C/min might be employed.

    • Injector Temperature: The injector temperature is programmed to ensure complete vaporization of the sample without discrimination.

    • FID Temperature: The FID is typically maintained at a high temperature (e.g., 350°C) to ensure efficient detection of all eluted hydrocarbons.[12]

3. Data Analysis

  • Blank Run: Perform a blank run with the solvent to establish a baseline.

  • Calibration: Inject the n-alkane standard mixture to create a retention time versus boiling point calibration curve.

  • Sample Analysis: Inject the test sample containing this compound.

  • Boiling Point Determination: The SimDist software uses the calibration curve to convert the retention time of each peak in the sample chromatogram to a boiling point. The elution of this compound can be used to verify the accuracy of the calibration for branched alkanes.

Mandatory Visualization

Simulated_Distillation_Workflow Simulated Distillation Experimental Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing & Analysis Cal_Std Prepare n-Alkane Calibration Standard Cal_Run Inject Calibration Standard Cal_Std->Cal_Run Test_Sample Prepare Test Sample with This compound Sample_Run Inject Test Sample Test_Sample->Sample_Run Blank Inject Blank (Solvent) Baseline Establish Baseline Blank->Baseline Calibration Generate Retention Time vs. Boiling Point Calibration Curve Cal_Run->Calibration Analysis Convert Sample Retention Times to Boiling Points Sample_Run->Analysis Baseline->Calibration Calibration->Analysis Report Generate Boiling Point Distribution Report Analysis->Report

Caption: Workflow for simulated distillation analysis.

References

Application Notes and Protocols for the Characterization of Branched Alkane Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain alkanes are significant components and additives in fuels, influencing properties such as octane (B31449) rating and cold-flow behavior.[1] Their detailed characterization is crucial for fuel formulation, quality control, and the development of new additives.[2][3] This document provides detailed protocols for the characterization of branched alkane fuel additives using state-of-the-art analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

These methods enable the elucidation of molecular structure, determination of isomeric distribution, and quantification of branched alkanes in complex fuel matrices.[4][5][6] The following sections detail the experimental workflows, data presentation standards, and specific protocols for each technique.

Experimental Workflow Overview

The general workflow for the characterization of branched alkane fuel additives involves sample preparation, instrumental analysis, and data interpretation. The choice of analytical technique depends on the specific information required, with GC-MS being ideal for separation and identification of volatile and semi-volatile compounds and NMR providing detailed structural information.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Interpretation Sample Fuel Sample with Additives Dilution Dilution with appropriate solvent (e.g., Hexane) Sample->Dilution Standard Addition of Internal Standard Dilution->Standard GCMS GC-MS Analysis Standard->GCMS NMR NMR Spectroscopy Standard->NMR GCMS_Data Chromatogram & Mass Spectra Analysis GCMS->GCMS_Data NMR_Data 1D & 2D Spectra Interpretation NMR->NMR_Data Structure Structural Elucidation GCMS_Data->Structure Quantification Quantification GCMS_Data->Quantification NMR_Data->Structure NMR_Data->Quantification

Caption: General experimental workflow for the characterization of branched alkane fuel additives.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate easy comparison of different samples or analytical runs.

Table 1: GC-MS Analysis Summary

Peak No.Retention Time (min)Identified CompoundMolecular FormulaKey Mass Fragments (m/z)Relative Abundance (%)
18.242-MethylheptaneC8H1843, 57, 71, 9915.2
28.513-MethylheptaneC8H1843, 57, 85, 9922.8
39.122,2,4-TrimethylpentaneC8H1841, 43, 57, 11445.1
..................

Table 2: ¹H NMR Chemical Shift Assignments for a Branched Alkane Additive

Proton TypeStructureChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Primary (methyl)R-CH₃0.7 - 1.3Triplet / Doublet6.5 - 7.53H, 6H, etc.
Secondary (methylene)R₂-CH₂1.2 - 1.6Multiplet-2H, 4H, etc.
Tertiary (methine)R₃-CH1.5 - 2.0Multiplet-1H, 2H, etc.

Table 3: ¹³C NMR Chemical Shift Assignments for a Branched Alkane Additive

Carbon TypeStructureTypical Chemical Shift (δ, ppm)
Primary (methyl)R-CH₃10 - 20
Secondary (methylene)R₂-CH₂20 - 30
Tertiary (methine)R₃-CH25 - 40
QuaternaryR₄-C30 - 40

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is designed for the separation and identification of volatile and semi-volatile branched alkane fuel additives.

1. Sample Preparation:

  • Prepare a stock solution of the fuel additive at a concentration of approximately 1000 mg/L in hexane (B92381).

  • Dilute the stock solution with hexane to a final concentration of about 50 mg/L in a 2 mL autosampler vial.[7]

  • For quantitative analysis, add an internal standard (e.g., pentadecanoyl propanoate) to the diluted sample.[2]

  • Prepare a series of calibration standards of known branched alkanes in hexane.[8]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: SH-I-1MS 12 m x 0.2 mm I.D. x 0.33 µm film thickness (or equivalent non-polar capillary column).[7]

  • Injection Volume: 1.0 µL

  • Injector Temperature: 280°C[7]

  • Injection Mode: Split (Split ratio 1:50)[7]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp at 10°C/min to 300°C.

    • Hold at 300°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

3. Data Analysis:

  • Identify individual compounds by comparing their mass spectra with a reference library (e.g., NIST).

  • Confirm identifications by comparing retention times with those of the prepared standards.[8]

  • For quantitative analysis, generate a calibration curve from the standards and calculate the concentration of the identified branched alkanes in the sample.

GCMS_Workflow cluster_prep Preparation cluster_injection Injection & Separation cluster_detection Detection & Analysis cluster_output Output A Sample Dilution in Hexane B Add Internal Standard A->B C Inject 1µL into GC B->C D Separation on Capillary Column C->D E Electron Ionization (70 eV) D->E F Mass Analyzer (Quadrupole) E->F G Data Acquisition (m/z 40-550) F->G H Chromatogram & Mass Spectra G->H

Caption: Workflow for GC-MS analysis of branched alkane fuel additives.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the detailed structural elucidation of branched alkanes.[9] A combination of 1D and 2D NMR experiments is often necessary for unambiguous assignments.[9]

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified fuel additive in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Experiments:

  • Spectrometer: Bruker Avance III 500 MHz (or equivalent) equipped with a broadband probe.

  • 1D Experiments:

    • ¹H NMR: Acquire with a spectral width of 16 ppm, 32 scans, and a relaxation delay of 1 s.

    • ¹³C NMR: Acquire with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2 s.

    • DEPT-135: Use standard parameters to differentiate CH, CH₂, and CH₃ groups.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).

3. Data Analysis:

  • Process the FID (Free Induction Decay) using appropriate window functions and Fourier transformation.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Assign the signals in the ¹H and ¹³C spectra using the information from DEPT, COSY, HSQC, and HMBC experiments to elucidate the complete structure of the branched alkane.

NMR_Signaling_Pathway cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_interpretation Structural Elucidation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹JCH Correlations) H1->HSQC HMBC HMBC (²⁻³JCH Correlations) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC DEPT DEPT-135 (CH, CH₂, CH₃) Structure Complete Molecular Structure DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationships in NMR data interpretation for structural elucidation.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the detailed characterization of branched alkane fuel additives. The combination of GC-MS and NMR spectroscopy allows for unambiguous identification, quantification, and structural elucidation. Adherence to these standardized protocols and data presentation formats will ensure high-quality, reproducible results that are essential for research, development, and quality control in the fuel industry.

References

Application Notes and Protocols for 3-Methyl-4-propylheptane in Lubricant Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and lubricant development professionals.

Introduction: 3-Methyl-4-propylheptane is a saturated, branched alkane with the molecular formula C₁₁H₂₄. In the field of lubricant formulation, branched paraffins are of significant interest due to their desirable physical properties. Unlike their linear counterparts, the branched structure of molecules like this compound disrupts the formation of crystalline wax structures at low temperatures. This structural characteristic is expected to confer improved low-temperature fluidity, manifesting as a lower pour point and better cold-flow viscosity. These properties are critical for lubricants intended for use in a wide range of operating temperatures.

This document provides detailed application notes on the potential use of this compound as a component in synthetic or semi-synthetic lubricant formulations. It includes its physicochemical properties, estimated performance data in a representative base oil, and detailed protocols for evaluating key lubricant performance metrics.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
IUPAC Name This compound
CAS Number 61868-97-1
Appearance Colorless liquid (expected)
Boiling Point 179 °C[1]
Density 0.7546 g/cm³[2][1]
Refractive Index 1.4225[2][1]

Application in Lubricant Formulation

This compound is proposed as a blending component or additive in lubricant formulations to enhance specific properties, primarily related to low-temperature performance. Its branched structure is anticipated to improve the viscosity index and significantly lower the pour point of the finished lubricant.

Logical Workflow for Lubricant Formulation and Evaluation

The following diagram outlines the general workflow for incorporating a new component like this compound into a lubricant formulation and evaluating its performance.

G cluster_0 Formulation Stage cluster_1 Performance Testing Stage A Component Selection: - Base Oil (e.g., Group III) - Additive (this compound) B Blending (Specify concentrations, e.g., 5% wt.) A->B C Homogenization B->C D Viscometric Analysis (ASTM D445, D2270) C->D E Low-Temperature Fluidity (ASTM D97 Pour Point) C->E F Tribological Evaluation (ASTM D6079 HFRR) C->F G Data Analysis & Comparison D->G E->G F->G H H G->H Formulation Optimization

Caption: Workflow for lubricant formulation and testing.

Comparative Performance Data

The following table presents a comparative analysis of a standard Group III base oil against a blend containing this compound.

ParameterTest MethodGroup III Base Oil (Typical)5% this compound in Group III Base Oil (Estimated)
Kinematic Viscosity @ 40°C (cSt) ASTM D44518.517.8
Kinematic Viscosity @ 100°C (cSt) ASTM D4454.14.0
Viscosity Index ASTM D2270125128
Pour Point (°C) ASTM D97-15-24
HFRR Wear Scar Diameter (µm) ASTM D6079450430
Coefficient of Friction (HFRR) ASTM D60790.150.14

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol for Determination of Kinematic Viscosity and Viscosity Index
  • Test Methods: ASTM D445 (Kinematic Viscosity), ASTM D2270 (Viscosity Index Calculation).

  • Objective: To measure the kinematic viscosity of the lubricant blend at two different temperatures (40°C and 100°C) and calculate the viscosity index, which represents the effect of temperature on the oil's viscosity.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature baths, thermometer, stopwatch.

  • Procedure:

    • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

    • Charge the viscometer with the lubricant sample, ensuring no air bubbles are present.

    • Place the charged viscometer in a constant temperature bath maintained at 40°C ± 0.02°C.

    • Allow the sample to reach thermal equilibrium (approximately 30 minutes).

    • Using suction, draw the liquid level up past the upper timing mark.

    • Measure the time required for the liquid meniscus to flow between the upper and lower timing marks.

    • Repeat the measurement to ensure repeatability.

    • Calculate the kinematic viscosity at 40°C by multiplying the average flow time by the viscometer calibration constant.

    • Repeat steps 3-8 using a constant temperature bath set at 100°C ± 0.02°C.

    • Using the kinematic viscosity values obtained at 40°C and 100°C, calculate the Viscosity Index (VI) according to the formulas provided in ASTM D2270.

Protocol for Determination of Pour Point
  • Test Method: ASTM D97.

  • Objective: To determine the lowest temperature at which a lubricant will continue to flow. This is a critical parameter for low-temperature applications.

  • Apparatus: Test jar, thermometer, cork, jacket, cooling bath.

  • Procedure:

    • Heat the sample to 45°C to dissolve any wax crystals and remove thermal history.

    • Pour the heated sample into the test jar to the marked level.

    • Insert the thermometer through the cork, ensuring the bulb is immersed in the sample but not touching the bottom of the jar.

    • Place the test jar into the cooling jacket and then into the cooling bath, which is maintained at a specified temperature.

    • At every 3°C interval as the sample cools, remove the jar from the jacket and tilt it to check for movement of the oil's surface. This observation should not exceed 5 seconds.

    • The test is complete when the sample shows no movement when the jar is held horizontally for 5 seconds.

    • Record the temperature at which this last observation was made.

    • The Pour Point is calculated as 3°C above this recorded temperature.

Workflow for Pour Point Determination (ASTM D97)

A Heat Sample to 45°C B Pour into Test Jar A->B C Assemble Apparatus (Thermometer, Cork) B->C D Place in Cooling Bath C->D E Cool and Inspect for Flow at 3°C Intervals D->E F Does Surface Move? E->F G Continue Cooling F->G Yes H Record Temperature F->H No G->E I Calculate Pour Point (Recorded Temp + 3°C) H->I

Caption: Experimental workflow for Pour Point determination.

Protocol for Tribological Evaluation (Friction and Wear)
  • Test Method: Based on ASTM D6079 (High-Frequency Reciprocating Rig - HFRR).

  • Objective: To evaluate the anti-wear and friction-reducing properties of the lubricant under boundary lubrication conditions.

  • Apparatus: High-Frequency Reciprocating Rig (HFRR), steel ball and disc specimens, microscope for wear scar measurement.

  • Procedure:

    • Clean the steel ball and disc specimens with a suitable solvent and dry them.

    • Mount the disc in the test reservoir and secure the ball in the reciprocating arm.

    • Add the lubricant sample to the reservoir, ensuring the contact point between the ball and disc is fully submerged.

    • Set the test parameters:

      • Load: 200 g (1.96 N)

      • Stroke Length: 1 mm

      • Frequency: 50 Hz

      • Temperature: 60°C

      • Test Duration: 75 minutes

    • Start the test. The instrument will oscillate the ball against the disc while continuously monitoring and recording the friction coefficient.

    • At the end of the test, remove the ball and disc and clean them with a solvent.

    • Using a microscope with a calibrated eyepiece, measure the major and minor axes of the wear scar on the ball.

    • The Wear Scar Diameter (WSD) is reported as the average of the major and minor axes in micrometers (µm).

    • The average coefficient of friction is determined from the data recorded during the test.

References

Application Notes and Protocols for EI-MS Analysis of 3-Methyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique for the structural elucidation of volatile and semi-volatile organic compounds. For alkanes, particularly branched alkanes, EI-MS provides a reproducible fragmentation pattern that serves as a molecular fingerprint. The fragmentation of branched alkanes is governed by the preferential cleavage at branching points to form more stable secondary and tertiary carbocations.[1][2][3] This document provides a detailed overview of the predicted mass fragmentation pattern of 3-Methyl-4-propylheptane, a detailed experimental protocol for its analysis, and a visual representation of its fragmentation pathways.

Predicted Mass Fragmentation Pattern of this compound

The molecular formula for this compound is C11H24, with a molecular weight of 156.31 g/mol .[4][5] In EI-MS, the molecular ion peak (M+) for branched alkanes is often of low abundance or entirely absent due to the high degree of fragmentation.[1][2][6] The fragmentation of this compound is expected to be dominated by cleavages at the C3 and C4 positions, which are the branching points of the molecule. The formation of more stable secondary and tertiary carbocations will be favored.

The structure of this compound is as follows:

Key Fragmentation Principles for Branched Alkanes:

  • Cleavage at branching points: The C-C bonds at the branching carbons are weaker and more likely to break.[1][3]

  • Formation of stable carbocations: Fragmentation pathways that lead to the formation of more substituted (tertiary > secondary > primary) carbocations are favored.[1][7]

  • Loss of the largest substituent: At a branching point, the bond to the largest alkyl group is preferentially cleaved.[3]

Based on these principles, the most likely fragmentation pathways for this compound are initiated by cleavage at the C3-C4 bond and the bonds adjacent to the branching carbons.

Predicted Major Fragment Ions:

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the molecular ion.

m/zProposed Fragment Ion StructureNeutral LossComments
127[C9H19]+C2H5• (Ethyl radical)Cleavage at C3-C4, retaining charge on the larger fragment.
113[C8H17]+C3H7• (Propyl radical)Cleavage at C4-C5, leading to a stable secondary carbocation.
99[C7H15]+C4H9• (Butyl radical)Cleavage at C3-C4, retaining charge on the smaller fragment containing the methyl branch.
85[C6H13]+C5H11• (Pentyl radical)Cleavage at the C4-propyl bond.
71[C5H11]+C6H13•Cleavage at the C3-C2 bond.
57[C4H9]+C7H15•A common and often abundant fragment for alkanes, representing a stable tertiary or secondary butyl cation.
43[C3H7]+C8H17•A common and often abundant fragment for alkanes, representing a stable isopropyl or propyl cation.

Fragmentation Pathway Diagram:

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

G cluster_frags Primary Fragmentation Products M [C11H24]+• m/z = 156 F127 [C9H19]+ m/z = 127 M->F127 - C2H5• F113 [C8H17]+ m/z = 113 M->F113 - C3H7• F99 [C7H15]+ m/z = 99 M->F99 - C4H9• F85 [C6H13]+ m/z = 85 M->F85 - C5H11• F71 [C5H11]+ m/z = 71 M->F71 - C6H13•

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for EI-MS Analysis

This protocol outlines the general procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Electron Ionization (EI) source

  • Helium (carrier gas), 99.999% purity

  • This compound standard

  • Volatile solvent (e.g., hexane (B92381) or dichloromethane) for sample dilution

  • Autosampler vials with caps (B75204) and septa

  • Microsyringe

2. GC-MS Parameters:

The following are typical starting parameters that may require optimization based on the specific instrument.

ParameterValue
Gas Chromatograph
Injection ModeSplit (e.g., 50:1 split ratio)
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial Temp: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CFinal Hold: 5 min
ColumnNon-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-200
Scan Speed1000 amu/s
Solvent Delay3 minutes

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL in hexane).

  • Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL.

  • Transfer the working solution to an autosampler vial and cap it securely.

4. Instrument Setup and Calibration:

  • Ensure the GC-MS system is properly tuned and calibrated according to the manufacturer's recommendations. Perfluorotributylamine (PFTBA) is commonly used for mass calibration.

  • Set the GC-MS parameters as outlined in the table above.

  • Run a solvent blank to check for system contamination.

5. Sample Analysis:

  • Place the sample vial in the autosampler tray.

  • Inject 1 µL of the sample into the GC-MS system.

  • Acquire the data over the specified mass range.

6. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak (if present) and the major fragment ions.

  • Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation, if available.

  • Analyze the fragmentation pattern to confirm the structure of the analyte based on the principles of alkane fragmentation.

7. Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the solvent used.

Workflow Diagram:

G EI-MS Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dilution in Solvent) Injection GC Injection & Separation SamplePrep->Injection InstSetup Instrument Setup & Calibration InstSetup->Injection Ionization EI Ionization (70 eV) Injection->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcq Data Acquisition Detection->DataAcq SpecAnalysis Spectral Analysis & Interpretation DataAcq->SpecAnalysis

References

Application Note: Quantitative Analysis of Branched Alkanes in Petroleum Fractions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Branched alkanes, or isoparaffins, are crucial components of petroleum fractions, significantly influencing the properties of fuels like gasoline and diesel.[1] Their structure, particularly the degree of branching, directly impacts key performance indicators such as the octane (B31449) number in gasoline and the cetane number in diesel fuel.[1][2] For instance, highly branched structures tend to increase a fuel's resistance to knocking in gasoline engines.[1][3] Therefore, accurate quantitative analysis of these compounds is essential for quality control in refineries, understanding petroleum geochemistry, and developing new fuel formulations and additives.[4] This document provides detailed protocols for the quantification of branched alkanes in petroleum fractions using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used analytical technique.[4][5]

Overall Analytical Workflow

The quantitative analysis of branched alkanes follows a structured workflow, from initial sample acquisition to final data reporting. This process ensures that the sample is correctly prepared for instrumental analysis, leading to accurate and reproducible results.[6]

G cluster_0 Phase 1: Sample Handling cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Instrumental Analysis cluster_3 Phase 4: Data Processing a Sample Collection (Petroleum Fraction) b Sample Storage (Cool, Dark Conditions) a->b c Pre-Treatment & Dilution (e.g., with Hexane) b->c Begin Protocol d Filtration / Purification (SPE, LLE if needed) c->d e Addition of Internal Standard d->e f GC-FID Analysis e->f Inject into GC g Chromatogram Generation f->g h Peak Identification (Retention Time Matching) g->h Process Data i Peak Integration & Quantification (Area Under Curve) h->i j Data Reporting i->j

Caption: General workflow for branched alkane analysis.

Experimental Protocols

Accurate quantification relies on meticulous sample preparation and optimized instrumental methods.[7] The following protocols are generalized for the analysis of mid-range petroleum distillates such as diesel and kerosene.

Sample Preparation Protocol (Dilution)

Objective: To prepare a petroleum fraction sample for direct injection into the GC system by diluting it to a concentration within the instrument's linear detection range.[8]

Apparatus and Reagents:

  • Volumetric flasks (10 mL)

  • Micropipettes

  • GC vials (2 mL) with caps

  • Analytical balance

  • Hexane (B92381) or Dichloromethane (analytical grade)[9][10]

  • n-Alkane standard mix (e.g., C7-C40)[10]

  • Internal Standard (e.g., n-C16)[11]

Procedure:

  • Sample Weighing: Accurately weigh approximately 50 mg of the petroleum fraction sample directly into a 10 mL volumetric flask.

  • Dilution: Dilute the sample to the 10 mL mark with hexane. Mix thoroughly until the sample is fully dissolved. This creates a stock solution of approximately 5000 mg/L.

  • Working Solution: Perform a secondary dilution. Transfer 1 mL of the stock solution into a new 10 mL volumetric flask and dilute to the mark with hexane to achieve a final concentration of approximately 500 mg/L.

  • Standard Addition: If using an internal standard for quantification, add a known concentration to the final working solution.

  • Transfer: Transfer an aliquot of the final working solution into a 2 mL GC vial for analysis.[10]

  • Standard Preparation: Prepare a separate vial of the n-alkane standard mix, diluted in hexane, to identify retention time windows for different carbon number groups.[10]

GC-FID Instrumental Protocol

Objective: To separate the hydrocarbon components of the prepared sample based on their boiling points and detect them using a Flame Ionization Detector (FID).[5] The FID is ideal for quantifying hydrocarbons because its response is proportional to the mass of carbon atoms.[11]

Typical GC-FID Parameters:

ParameterSettingPurpose
Injection Port
Temperature280 - 300°CEnsures rapid vaporization of the sample.[10]
Injection ModeSplitPrevents column overloading with high concentration samples.[10]
Split Ratio50:1 to 100:1Adjust based on sample concentration and column capacity.[10]
Injection Volume1.0 µLA standard volume for capillary columns.[10]
GC Column
TypeSH-I-1MS or equivalent (non-polar)Separates hydrocarbons primarily by boiling point.[10]
Dimensions15-30 m length, 0.25 mm I.D., 0.25 µm filmStandard dimensions for petroleum analysis.
Carrier Gas
GasHelium or HydrogenMobile phase to carry analytes through the column.[5]
Flow Rate1-2 mL/min (Constant Flow)Ensures consistent retention times.
Oven Program
Initial Temp40 - 50°C, hold for 2-5 minAllows for separation of highly volatile components.
Ramp Rate10 - 20°C/minGradually increases temperature to elute heavier compounds.
Final Temp320 - 340°C, hold for 5-10 minEnsures all heavy components are eluted from the column.[10]
FID Detector
Temperature340 - 350°CPrevents condensation of analytes in the detector.[10]
Hydrogen Flow30 - 40 mL/minFuel for the flame.[10]
Air Flow300 - 400 mL/minOxidant for the flame.[10]
Makeup Gas (N₂)25 - 30 mL/minImproves peak shape and detector performance.[10]

Data Interpretation and Quantification

The output from the GC-FID is a chromatogram, where different compounds elute at specific retention times. The area under each peak is proportional to the amount of that compound present.[5]

G cluster_0 Input Data cluster_1 Processing Steps cluster_2 Quantification & Output a Sample Chromatogram e Integrate Total Area of Sample Chromatogram a->e f Identify and Integrate Individual Branched Peaks a->f b n-Alkane Standard Chromatogram c Identify Retention Times (RT) of n-Alkanes from Standard b->c d Define Carbon Number Integration Windows c->d d->f g Calculate Total Petroleum Hydrocarbons (TPH) Area e->g h Calculate Total Branched Alkane Area f->h i Calculate % Branched Alkanes (Branched Area / TPH Area) * 100 g->i h->i

Caption: Logic for quantifying branched alkanes from GC data.

Quantification Procedure:

  • Identify n-Alkanes: Run the n-alkane standard to determine the retention time for each straight-chain alkane.

  • Identify Branched Alkanes: In the sample chromatogram, peaks that elute just before their corresponding n-alkane isomer are typically branched alkanes. More complex branching can lead to earlier elution.

  • Integration: Use the chromatography software to integrate the area of all hydrocarbon peaks to get a Total Petroleum Hydrocarbon (TPH) value.

  • Summation: Identify and sum the integrated areas of all the individual branched alkane peaks.

  • Calculation: Calculate the relative percentage of branched alkanes as: (Total Area of Branched Peaks / Total TPH Area) x 100%

Data Presentation

The composition of petroleum fractions can vary significantly. The following table summarizes typical quantitative data for branched alkanes in different products.

Table 1: Typical Branched Alkane Content in Petroleum Fractions

Petroleum FractionCarbon RangeTypical Branched Alkane Content (% by mass/composition)Reference(s)
GasolineC5 - C12Varies significantly by grade; high-octane grades are often dominated by isoparaffins.[1][12][12]
Diesel FuelC10 - C2050 - 75%[13]
Paraffin WaxC20 - C40+7 - 27% (The majority consists of n-alkanes).[11][11]

Note: The values presented are illustrative and can vary widely based on the crude oil source, refining processes, and specific product blend.[12][14]

References

Application Note: Accurate Mass Determination of Undecane (C₁₁H₂₄) using High-Resolution Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The unequivocal confirmation of a molecule's elemental composition is a cornerstone of chemical analysis, crucial in fields ranging from pharmaceutical development to environmental science. High-Resolution Mass Spectrometry (HRMS) provides the necessary precision to distinguish between ions with very similar mass-to-charge (m/z) ratios, enabling the determination of a compound's molecular formula.[1][2] Undecane (B72203) (C₁₁H₂₄), a simple straight-chain alkane, serves as an ideal model compound to demonstrate this capability.[3]

This application note provides a detailed protocol for the accurate mass determination of undecane using Gas Chromatography (GC) coupled with a high-resolution mass spectrometer. We employ a soft ionization technique, Chemical Ionization (CI), to ensure the generation of a prominent protonated molecular ion ([M+H]⁺), which is essential for minimizing fragmentation and facilitating unambiguous formula assignment.[4] The described method is suitable for verifying the identity and purity of volatile and semi-volatile small molecules.[5][6]

Experimental Protocols

Materials and Reagents
  • Analyte: Undecane (C₁₁H₂₄), >99% purity

  • Solvent: Hexane (B92381), HPLC or GC-MS grade

  • Reagent Gas: Methane (CH₄) or Isobutane (C₄H₁₀), high purity (99.99%)

  • Vials: 2 mL glass autosampler vials with PTFE-lined screw caps.[7]

  • Pipettes and Tips: Calibrated micropipettes and disposable tips

Sample Preparation

Proper sample preparation is critical to avoid detector saturation and achieve high mass accuracy.[7] A dilute sample concentration is essential.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of undecane.

    • Dissolve in 10 mL of hexane in a volumetric flask.

  • Working Solution (1 µg/mL):

    • Perform a serial dilution. Transfer 10 µL of the primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with hexane. This yields a 1 µg/mL (1 ppm) solution.

  • Final Sample for Injection:

    • Transfer an aliquot of the working solution into a 2 mL glass autosampler vial and cap securely.

Instrumentation and Method

The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a gas chromatograph.[1][8]

Table 1: Gas Chromatography (GC) Method Parameters

ParameterValue
Injection Volume 1 µL
Inlet Mode Split (100:1 ratio)
Inlet Temperature 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Oven Program Start at 50°C (hold 1 min), ramp to 200°C at 15°C/min

Table 2: High-Resolution Mass Spectrometry (HRMS) Method Parameters

ParameterValue
Ionization Mode Chemical Ionization (CI), Positive
Reagent Gas Methane
Source Temperature 230°C
Mass Analyzer Orbitrap or TOF
Mass Resolution > 70,000 at m/z 200
Scan Range m/z 100 - 300
Calibration External calibration performed prior to analysis. Internal lock mass may be used for enhanced accuracy.[9][10]

Data Presentation and Results

The use of a soft ionization technique like CI minimizes the fragmentation common with Electron Ionization (EI) for alkanes, yielding a clear protonated molecule [M+H]⁺ at a nominal m/z of 157.[4][11] The high-resolution instrument provides a mass measurement accurate to several decimal places, allowing for precise formula confirmation.

The mass accuracy is typically expressed in parts per million (ppm) and is calculated as:

ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

A mass accuracy of <5 ppm is generally required for confident elemental composition assignment.[12]

Table 3: Accurate Mass Measurement Results for Undecane ([M+H]⁺)

ParameterValue
Molecular Formula C₁₁H₂₅⁺
Theoretical Mass (Monoisotopic) 157.195625 Da
Measured Mass 157.19549 Da
Mass Difference -0.000135 Da
Mass Accuracy -0.86 ppm

The observed mass accuracy of -0.86 ppm is well within the acceptable range, providing strong evidence to confirm the elemental composition of the analyte as C₁₁H₂₄.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure, from initial sample handling to final data analysis and confirmation.

G Figure 1. Experimental Workflow for Accurate Mass Determination cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Stock Solution (Undecane in Hexane) B Serial Dilution to Working Concentration A->B C Transfer to Autosampler Vial B->C D GC Injection & Chromatographic Separation C->D E Chemical Ionization (CI Source) D->E F High-Resolution Mass Analysis E->F G Extract High-Resolution Mass Spectrum F->G H Calculate Mass Accuracy (ppm Error) G->H I Confirm Elemental Composition (C₁₁H₂₄) H->I

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatographic Separation of Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges encountered during the gas chromatographic (GC) separation of alkane isomers. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions to help you achieve optimal separation results.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues in the GC separation of alkane isomers.

Issue 1: Poor Resolution or Co-elution of Alkane Isomers

Symptoms:

  • Peaks for different isomers are not baseline separated.

  • A single peak appears broad or asymmetrical with a shoulder, suggesting the presence of multiple co-eluting compounds.[1][2]

Potential Causes & Solutions:

A systematic approach to resolving co-elution is crucial. Start by ensuring the GC system is clean and functioning correctly before optimizing the method.[2]

Logical Troubleshooting Workflow The following diagram illustrates a step-by-step process for troubleshooting poor resolution and co-elution of alkane isomers.

G cluster_start Problem Identification cluster_system_check Initial System Verification cluster_column_eval Column Evaluation & Optimization cluster_method_opt Method Parameter Optimization cluster_end Resolution start Poor Resolution or Co-elution of Isomers system_check Perform System Maintenance: - Replace liner, O-ring, septa - Check for leaks - Perform system bake-out start->system_check column_select Step 1: Evaluate GC Column Is the stationary phase appropriate? system_check->column_select nonpolar Use a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane). column_select->nonpolar No temp_program Step 2: Optimize Temperature Program Is the ramp rate too fast? column_select->temp_program Yes increase_length Increase column length (e.g., from 30 m to 60 m). nonpolar->increase_length decrease_id Decrease column internal diameter (e.g., from 0.25 mm to 0.18 mm). increase_length->decrease_id decrease_id->temp_program decrease_ramp Decrease temperature ramp rate (e.g., from 10°C/min to 5°C/min). temp_program->decrease_ramp Yes flow_rate Step 3: Optimize Carrier Gas Flow Rate Is the flow rate optimal? temp_program->flow_rate No decrease_ramp->flow_rate optimize_flow Adjust flow rate to the optimal linear velocity for the carrier gas. flow_rate->optimize_flow No end_node Improved/Baseline Resolution Achieved flow_rate->end_node Yes optimize_flow->end_node

Caption: Troubleshooting workflow for poor resolution of alkane isomers.

Detailed Solutions:

  • GC Column Selection: The choice of the GC column is a critical factor. For alkane isomers, a non-polar stationary phase is generally ideal as the elution order primarily follows the boiling points of the analytes.[3][4][5]

    • Stationary Phase: Use a non-polar column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase.[3]

    • Column Dimensions: To enhance resolution, consider the following modifications:

      • Increase Column Length: Doubling the column length can improve resolution. A 30 m column is a good starting point, but for very complex mixtures, a 60 m or longer column may be necessary.[3][6]

      • Decrease Internal Diameter (ID): A smaller ID (e.g., 0.18 mm) increases efficiency and resolution but reduces sample capacity.[3]

      • Decrease Film Thickness: Thinner films can result in sharper peaks, which may increase resolution.[4]

  • Temperature Programming: An optimized temperature program is essential for separating isomers with similar boiling points.

    • Initial Temperature: A lower initial temperature can improve the focusing of analytes at the head of the column.[7]

    • Ramp Rate: A slower temperature ramp rate allows more time for analytes to interact with the stationary phase, leading to better separation.[3][7] For example, reducing the ramp rate from 10°C/min to 5°C/min can significantly improve resolution.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium or Hydrogen) affects column efficiency. Flow rates that are too high or too low can lead to peak broadening and co-elution.[7] It is important to set the flow rate to the optimal linear velocity for the chosen gas.

Quantitative Data Summary: Effect of Parameter Adjustments on Resolution

Parameter AdjustmentEffect on Retention TimeEffect on ResolutionTypical Application
Decrease Temp. Ramp Rate IncreasesIncreasesResolving closely eluting adjacent alkanes.[7]
Increase Column Length IncreasesIncreases (by ~√2 for 2x length)[7]When baseline separation is not achievable by other method optimizations.[7]
Decrease Column ID DecreasesIncreasesTo improve efficiency without a significant increase in analysis time.[7]
Decrease Film Thickness DecreasesIncreases (for high k' analytes)[7]Analysis of very high-boiling point compounds.[7]
Optimize Flow Rate VariesMaximizes at optimal velocityA fundamental step for ensuring maximum column efficiency.[7]

Experimental Protocols

Protocol 1: General Method for High-Resolution Alkane Separation

This protocol provides a starting point for developing a method to resolve alkane isomers.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the alkane sample or mixture into a 10 mL volumetric flask.

    • Dissolve the sample in a high-purity, high-boiling point solvent such as toluene (B28343) or cyclohexane.[7]

    • For high molecular weight waxes, gently heat the mixture to around 80°C to ensure complete dissolution.[7]

  • GC Instrumentation and Conditions:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID).[7]

    • Column Installation and Conditioning:

      • Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

      • Condition the column according to the manufacturer's instructions by heating it to the maximum recommended isothermal temperature.[3]

    Typical Starting GC Conditions:

ParameterSettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phaseA good general-purpose column for a wide range of alkanes.[3]
Carrier Gas Helium or HydrogenSet to the optimal linear velocity for the chosen gas.[3]
Injector Split/Splitless, 250 °CA standard temperature for volatilizing the sample.
Injection Mode Split (e.g., 50:1 ratio)Adjust based on sample concentration to avoid column overload.[3]
Oven Program Initial: 40°C, hold 2 min; Ramp: 5°C/min to 300°CA slow ramp rate enhances the separation of isomers.[3]
Detector (FID) 300 °CA standard temperature for flame ionization detectors.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing alkane isomers?

A1: The primary causes of co-elution for alkane isomers include:

  • Inadequate GC Column Selection: The stationary phase may not be selective enough to differentiate between isomers with very similar boiling points.[3]

  • Sub-optimal Temperature Program: A temperature ramp rate that is too fast will not allow sufficient time for analytes to interact with the stationary phase.[7] Conversely, an initial temperature that is too high can prevent proper focusing of the analytes at the head of the column.[7]

  • Incorrect Carrier Gas Flow Rate: Flow rates that are too high or too low can reduce separation efficiency, leading to peak broadening and co-elution.[7]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[2]

Q2: How does temperature programming improve the separation of alkane isomers?

A2: Temperature programming is crucial for separating complex mixtures of alkanes with a wide range of boiling points. It works by starting at a low oven temperature to allow for the separation of more volatile, lower-boiling point isomers. The temperature is then gradually increased, which allows the less volatile, higher-boiling point isomers to elute in a reasonable time with sharp peaks.[8] A slow ramp rate gives more time for closely boiling isomers to interact with the stationary phase, thus improving their separation.[7]

Logical Relationship of Temperature Programming Effects

G cluster_input Input Parameter cluster_effects Primary Effects cluster_outcomes Chromatographic Outcomes cluster_result Final Result input Temperature Program low_initial_temp Low Initial Temperature input->low_initial_temp slow_ramp_rate Slow Ramp Rate input->slow_ramp_rate focusing Improved Analyte Focusing at Column Head low_initial_temp->focusing interaction_time Increased Analyte-Stationary Phase Interaction Time slow_ramp_rate->interaction_time result Enhanced Resolution of Closely Eluting Isomers focusing->result interaction_time->result

Caption: Impact of temperature programming on isomer separation.

Q3: Why is a non-polar stationary phase recommended for alkane isomer separation?

A3: Alkanes are non-polar molecules. According to the principle of "like dissolves like," a non-polar stationary phase will provide the best interaction and separation for non-polar compounds.[4][5] The separation on a non-polar phase is primarily based on the differences in the boiling points of the analytes.[9] Branched alkanes generally have lower boiling points than their linear counterparts with the same carbon number and will therefore elute earlier.

Q4: My peaks are tailing. What could be the cause?

A4: Peak tailing in the analysis of alkanes can be caused by several factors:

  • Active Sites: Active sites in the injection port liner, on the column itself, or in the detector can cause undesirable interactions with the analytes.[10]

  • Column Overload: Injecting too much sample can lead to peak tailing.[10][11]

  • System Contamination: Residues from previous analyses can contaminate the system and lead to peak distortion.[2]

  • Poor Column Installation: A poorly cut or installed column can cause turbulence in the carrier gas flow, resulting in peak tailing.[2]

Q5: Can I use a polar column to separate alkane isomers?

A5: While non-polar columns are the standard choice, in some specific and challenging separations of isomers, a column with a different selectivity, such as an intermediate polarity column, might provide a different elution order and potentially resolve co-eluting peaks.[12] However, for general alkane analysis, a non-polar column is the most appropriate starting point.[4]

References

Technical Support Center: Optimizing GC-MS for Trace-Level Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the analysis of trace-level hydrocarbons.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My sensitivity is poor and I can't detect my trace-level hydrocarbon analytes. What should I do?

A1: Poor sensitivity in trace-level analysis is a common issue. A systematic approach to troubleshooting is recommended. Start by evaluating your injection and detection methods, as these have the most significant impact on sensitivity.

  • Injection Technique: For trace analysis, a splitless injection is generally preferred over a split injection. A splitless injection directs the entire vaporized sample onto the column, maximizing the transfer of your analytes.[1][2][3] In contrast, a split injection vents a portion of the sample, which is suitable for high-concentration samples but not for trace-level work.[2][4]

  • MS Detection Mode: For quantifying known target compounds at low levels, Selected Ion Monitoring (SIM) mode is vastly more sensitive than Full Scan mode.[5][6][7][8] SIM mode focuses the mass spectrometer on specific, characteristic ions of your target analytes, which dramatically increases the signal-to-noise ratio and lowers detection limits.[5][6] Full Scan mode, while excellent for identifying unknown compounds, divides the detector's time across a wide mass range, reducing its sensitivity for any single ion.[6]

  • Ion Source Cleanliness: A contaminated ion source is a frequent cause of reduced sensitivity.[9] Regular cleaning is crucial for optimal performance. Over time, non-volatile residues from samples can accumulate on the ion source components, leading to a decrease in ionization efficiency.[10]

Q2: I'm observing significant peak tailing, especially for my later-eluting hydrocarbons. What's causing this and how can I fix it?

A2: Peak tailing, where the latter half of the peak is broader than the front, can compromise resolution and quantitative accuracy.[11] For hydrocarbons, this is often due to active sites in the system or suboptimal chromatographic conditions.

  • Active Sites: Active sites are locations within the GC system (e.g., inlet liner, column) that can interact undesirably with analytes.[11] Using deactivated inlet liners and high-quality, inert columns can minimize these interactions.

  • Column Contamination: Accumulation of non-volatile residues on the column can create active sites.[12] If you suspect contamination, trimming a small section (e.g., 10-20 cm) from the front of the column can often resolve the issue.[11]

  • Improper Column Installation: A poorly cut or incorrectly positioned column can cause turbulence and peak tailing.[11][13] Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet.[13]

  • Sub-optimal Temperatures: An inlet temperature that is too low can cause slow vaporization of higher boiling point hydrocarbons, leading to tailing.[11] Additionally, a slow oven temperature ramp may not be sufficient to keep analytes moving through the column efficiently.[11]

Q3: My baseline is noisy and rising, especially at higher temperatures. What is causing this?

A3: A rising baseline at elevated temperatures is typically indicative of column bleed .[14] Column bleed is the natural degradation of the column's stationary phase, which releases volatile siloxane compounds that are detected by the MS.[14][15] While some level of bleed is normal, excessive bleed can obscure analyte peaks and increase detection limits.[16][17]

  • Oxygen Exposure: Oxygen is a primary cause of stationary phase degradation, especially at high temperatures.[15][16][17] Ensure your carrier gas is high-purity and that you have installed and regularly replace oxygen traps.[14][16] Leaks in the system are also a common source of oxygen contamination.[17]

  • Exceeding Temperature Limits: Operating the column above its specified maximum temperature will accelerate degradation and increase bleed.[14][15] It is good practice to operate at least 30°C below the column's upper temperature limit.[14]

  • Column Type: Columns with thicker films and more polar stationary phases tend to exhibit higher bleed.[14][16] For hydrocarbon analysis, a nonpolar stationary phase is often suitable and will generally produce lower bleed.[14]

Q4: I am seeing "ghost peaks" in my blank runs. Where are they coming from?

A4: Ghost peaks are unexpected peaks that appear in your chromatogram, even when injecting a blank solvent. They are typically the result of contamination or carryover.[18]

  • Carryover: This occurs when residues from a previous, more concentrated sample are injected in a subsequent run.[18] Proper rinsing of the syringe and running solvent blanks between samples can help mitigate this.

  • Septum Bleed: Particles from the inlet septum can degrade and release volatile compounds. Using high-quality, low-bleed septa and replacing them regularly is important.[11]

  • Contaminated Solvents or Vials: The solvents used for sample preparation or the sample vials themselves can be a source of contamination. Always use high-purity solvents and clean vials.[19]

  • System Contamination: Contamination can be present in the inlet liner, carrier gas lines, or even from the foreline pump oil.[19] Systematic cleaning and maintenance are key to identifying and eliminating the source.

Data Presentation

Table 1: Injection and MS Detection Parameter Comparison for Trace Analysis
ParameterTechniquePros for Trace AnalysisCons for Trace AnalysisTypical Application
Injection Splitless Maximizes analyte transfer to the column, ideal for low concentrations.[2][3]Can lead to broader peaks for volatile compounds if not optimized.[3]Trace-level quantitative analysis.[2]
Split Produces sharp, narrow peaks.[3]Vents a significant portion of the sample, leading to higher detection limits.[3][4]Analysis of high-concentration samples.[2]
MS Detection SIM Mode Dramatically higher sensitivity (10s to 100s of times) and lower detection limits compared to Scan mode.[5] Reduces background noise.[5][6]Only pre-selected ions are monitored; cannot identify unknown compounds.[6]Targeted quantitative analysis of known trace components.[5][7]
Scan Mode Captures complete mass spectra for compound identification and library searching.[5][6]Lower sensitivity and higher detection limits.[6]Identification of unknown compounds, method development.[5][6]
Table 2: Recommended GC Oven Temperature Programs for Hydrocarbon Analysis
Hydrocarbon RangeInitial Temp (°C) & Hold Time (min)Ramp Rate (°C/min)Final Temp (°C) & Hold Time (min)Notes
Volatile Hydrocarbons (C5-C12) 40°C, hold for 2 min10°C/min250°C, hold for 5 minA lower initial temperature helps to separate the most volatile compounds.
Semi-Volatile Hydrocarbons (C10-C25) 50°C, hold for 1 min15°C/min300°C, hold for 10 minA faster ramp can be used to reduce analysis time for less volatile compounds.[20]
Heavy Hydrocarbons (>C25) 60°C, hold for 1 min20°C/min320°C, hold for 15 minA higher final temperature and longer hold time are necessary to elute high-boiling point compounds.[11]

Note: These are starting points and should be optimized for your specific column and analyte mixture.

Experimental Protocols

Protocol 1: Ion Source Cleaning (Based on common procedures)
  • System Venting: Safely vent the MS by following the manufacturer's automated shutdown procedure. This will cool heated zones and allow the system to come to atmospheric pressure.[21][22][23]

  • Ion Source Removal: Once the system is vented, open the vacuum chamber door. Carefully disconnect any necessary wires and remove the ion source assembly according to your instrument's manual.[21][22]

  • Disassembly: Disassemble the ion source components (repeller, ion box, lenses) on a clean, lint-free surface. Keep track of the order and orientation of each part.[21]

  • Cleaning: Create a slurry of aluminum oxide powder and a suitable solvent (e.g., methanol (B129727) or acetone).[10][21][24] Using a cotton swab, gently polish the surfaces of the metallic ion source parts to remove discoloration and residue.[21][24] Do not clean the ceramic insulators with the abrasive slurry.

  • Rinsing and Sonication: Thoroughly rinse the cleaned parts with clean solvent to remove all aluminum oxide particles. Sonicate the parts in a sequence of solvents (e.g., water, methanol, acetone/hexane) for approximately 15 minutes each to ensure all contaminants are removed.[21][22][24]

  • Drying and Reassembly: Allow the parts to dry completely in a clean environment. Once dry, reassemble the ion source, being careful not to touch the components with bare hands (use clean, lint-free gloves).[10]

  • Reinstallation and Pumpdown: Reinstall the ion source in the MS, reconnect any wires, and close the vacuum chamber. Initiate the pumpdown sequence through the instrument software.

  • Bakeout and Tuning: After a stable vacuum is achieved, bake out the MS to remove any residual water and solvents. Finally, perform an autotune to ensure the instrument is operating correctly.[24]

Visualizations

Troubleshooting_Sensitivity start Poor Sensitivity for Trace Hydrocarbons check_injection Is Injection Method Optimized? start->check_injection check_ms_mode Is MS Detection Mode Correct? check_injection->check_ms_mode Yes use_splitless Action: Switch to Splitless Injection check_injection->use_splitless No check_source Is Ion Source Clean? check_ms_mode->check_source Yes use_sim Action: Use Selected Ion Monitoring (SIM) Mode check_ms_mode->use_sim No clean_source Action: Perform Ion Source Cleaning Protocol check_source->clean_source No success Sensitivity Improved check_source->success Yes use_splitless->check_ms_mode use_sim->check_source clean_source->success

Caption: Troubleshooting workflow for poor sensitivity.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_maintenance Perform Inlet Maintenance (Replace Septum & Liner) start->check_maintenance problem_resolved1 Problem Resolved? check_maintenance->problem_resolved1 trim_column Trim 10-20cm from Column Inlet problem_resolved1->trim_column No end_success Peak Shape Improved problem_resolved1->end_success Yes problem_resolved2 Problem Resolved? trim_column->problem_resolved2 review_method Review Method Parameters (Inlet Temp, Oven Ramp) problem_resolved2->review_method No problem_resolved2->end_success Yes end_further_investigation Further Investigation Needed (e.g., New Column) review_method->end_further_investigation Troubleshooting_High_Bleed start High Baseline / Column Bleed check_leaks Check for System Leaks (Especially around inlet) start->check_leaks leaks_found Leaks Found? check_leaks->leaks_found fix_leaks Action: Fix Leaks (Replace Ferrules/Septum) leaks_found->fix_leaks Yes check_gas_traps Check Carrier Gas Traps (Oxygen/Moisture) leaks_found->check_gas_traps No end_success Baseline Improved fix_leaks->end_success traps_old Traps Expired? check_gas_traps->traps_old replace_traps Action: Replace Traps traps_old->replace_traps Yes check_temp Is Max Column Temp Exceeded? traps_old->check_temp No replace_traps->end_success lower_temp Action: Lower Final Oven Temp check_temp->lower_temp Yes check_temp->end_success No lower_temp->end_success

References

Technical Support Center: Overcoming Co-elution of Branched Alkanes in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges of co-eluting branched alkanes in complex mixtures. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the resolution and accuracy of your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing branched alkanes?

Co-elution, the overlapping of chromatographic peaks, is a frequent challenge in the analysis of branched alkanes due to their similar physical and chemical properties.[1] The main reasons for this include:

  • Inadequate Column Selectivity: The stationary phase of the gas chromatography (GC) column is the most critical factor for separation. For non-polar alkanes, even subtle differences in stationary phase chemistry can impact resolution.[2]

  • Sub-optimal Temperature Program: A temperature ramp that is too fast can prevent sufficient interaction between the analytes and the stationary phase, leading to poor separation.[2] Conversely, an initial temperature that is too high can hinder proper focusing of the analytes at the column head.

  • Incorrect Carrier Gas Flow Rate: Flow rates that are either too high or too low can decrease separation efficiency, causing peak broadening and co-elution.[2]

  • Complex Sample Matrix: The presence of a large number of structurally similar isomers in a complex mixture, such as crude oil or environmental samples, inherently increases the likelihood of co-elution.[1]

Q2: How can I detect co-elution if my peaks look symmetrical?

While a shoulder on a peak is a clear sign of co-elution, perfectly co-eluting compounds can produce a single, symmetrical peak.[3] To confirm peak purity, you can:

  • Examine Mass Spectra: For GC-MS analysis, acquiring mass spectra at different points across the peak (leading edge, apex, and tailing edge) is a powerful tool. If the mass spectra are not identical, it indicates the presence of more than one compound.[3] Many chromatography data systems have a "peak purity" function that automates this process.[1]

  • Utilize a Diode Array Detector (for HPLC): When using high-performance liquid chromatography (HPLC), a diode array detector can collect multiple UV spectra across a single peak. Differing spectra are a clear indication of co-elution.[3]

Q3: When should I focus on optimizing my chromatography versus using mathematical deconvolution?

The best practice is to always achieve the best possible chromatographic separation first.[1] Sharp, well-resolved peaks provide the highest quality data. Mathematical deconvolution is a data processing technique that can be applied after data acquisition to digitally separate overlapping peaks based on their unique mass spectra.[1]

  • Prioritize Chromatography: If you observe slight peak overlap or shoulder peaks, your initial efforts should be directed at optimizing your GC method (e.g., temperature program, flow rate, column choice).

  • Use Deconvolution as a Secondary Tool: Deconvolution should be employed when chromatographic optimization alone is insufficient to resolve the co-eluting peaks, which is common in highly complex hydrocarbon mixtures.[1]

Q4: When is it necessary to use advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC)?

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for analyzing extremely complex mixtures where single-dimension GC is inadequate.[2] Consider using GCxGC when:

  • Your sample contains hundreds or thousands of components.[2]

  • You need to separate different classes of compounds (e.g., linear alkanes, branched alkanes, cycloalkanes) from each other.[2]

  • You are facing significant co-elution of isomers that cannot be resolved by optimizing a one-dimensional GC method.[2]

GCxGC utilizes two columns with different stationary phases, providing significantly higher peak capacity and resolving power.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides a logical workflow for diagnosing and resolving them.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Q: My chromatogram for branched alkanes shows broad or tailing peaks. What are the potential causes and solutions?

A: Peak broadening and tailing are common problems, especially for high-boiling-point compounds like long-chain branched alkanes.[4] Potential causes and their solutions are outlined below:

  • Inadequate Vaporization: High-boiling-point alkanes require sufficient energy for complete and rapid vaporization in the injector.

    • Solution: Optimize the injector temperature. A starting point of 280-320°C is recommended. You can increase the temperature in increments of 25°C to observe the effect on peak shape.[4]

  • Sub-optimal Carrier Gas Flow Rate: A flow rate that is too low increases the time analytes spend in the column, leading to diffusion and peak broadening.

    • Solution: Optimize the carrier gas flow rate. A typical starting range is 1-2 mL/min.[4]

  • Active Sites in the System: Active sites in the injector liner or on the column can interact with analytes, causing peak tailing.

    • Solution: Use a deactivated inlet liner. If contamination is suspected, trimming the first 10-20 cm of the column from the inlet side can help.[4]

Issue 2: An Unresolved Complex Mixture (UCM) or "Hump" in the Chromatogram

Q: My chromatogram displays a broad "hump" of unresolved peaks. What are my options?

A: An unresolved complex mixture (UCM) indicates severe co-elution.[1]

  • Initial Step: First, ensure your current GC method is optimized. Check that your temperature program is slow enough to maximize separation and that your carrier gas flow rate is optimal.[1]

  • Advanced Techniques: If optimizing your one-dimensional GC method does not resolve the UCM, you will likely need to employ a more powerful separation technique. Comprehensive two-dimensional gas chromatography (GCxGC) is the method of choice for such highly complex samples.[2]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting co-elution issues.

start Start: Co-elution Observed check_ms Examine Mass Spectra Across the Peak start->check_ms ms_different Mass Spectra Differ? check_ms->ms_different confirm_coelution Co-elution Confirmed ms_different->confirm_coelution Yes ms_same Mass Spectra Identical (Potential Isomers or Single Compound) ms_different->ms_same No optimize_gc Optimize 1D-GC Method (Temp, Flow, Column) confirm_coelution->optimize_gc resolution_ok Resolution Acceptable? (Rs > 1.5) optimize_gc->resolution_ok end_success Analysis Successful resolution_ok->end_success Yes consider_gcxgc Consider Advanced Techniques (e.g., GCxGC) resolution_ok->consider_gcxgc No end_advanced Implement GCxGC consider_gcxgc->end_advanced ms_same->optimize_gc

Caption: A troubleshooting workflow for diagnosing and resolving co-elution.

Data Presentation

Table 1: Impact of GC Parameter Changes on Branched Alkane Separation
Parameter ChangeRetention TimeResolutionWhen to Consider
Decrease Temp. Ramp Rate IncreasesIncreasesResolving closely eluting adjacent alkanes.[2]
Increase Column Length IncreasesIncreases (by ~√2 for 2x length)Baseline separation is not achievable by method optimization alone.[2]
Decrease Column ID DecreasesIncreasesTo improve efficiency without a significant increase in analysis time.[2]
Decrease Film Thickness DecreasesIncreases (for high k' analytes)Analysis of very high-boiling point compounds (>C40).[2]
Table 2: Recommended Starting GC-MS Parameters for Long-Chain Alkane Analysis
ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% Dimethylpolysiloxane)Provides good resolution and efficiency for a wide range of alkanes.[4]
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.0-1.2 mL/minInert gas that provides good chromatographic efficiency. Hydrogen can allow for faster analysis.[4][5]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection enhances sensitivity, while split injection prevents column overload.[5]
Injector Temperature 280-320 °CEnsures rapid and complete vaporization of the sample.[4]
Oven Temperature Program Initial: 40-50°C (hold 1-3 min), Ramp: 6-10°C/min to 320°C, Hold: 5-10 minProvides good separation of alkanes with varying chain lengths.[4][5]
MS Transfer Line Temp. 280-300 °CPrevents condensation of analytes between the GC and MS.[5]
Ion Source Temperature 230 °CA standard temperature for Electron Ionization (EI) sources.[4][5]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.[5]

Experimental Protocols

Protocol 1: Sample Preparation for GC Analysis

This protocol provides a starting point for preparing complex mixtures containing branched alkanes.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the sample into a 10 mL volumetric flask.[2]

  • Dissolution: Dissolve the sample in a high-purity, high-boiling point solvent such as toluene (B28343) or cyclohexane.[2]

  • Heating (if necessary): For high molecular weight waxes, gently heat the mixture to approximately 80°C to ensure complete dissolution.[2]

  • Internal Standard: If quantitative analysis is required, add an appropriate internal standard (e.g., a deuterated alkane) to each sample and calibration standard at a constant concentration.[5]

  • Dilution: Perform serial dilutions of a stock solution to create a series of working standards at concentrations that bracket the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]

Protocol 2: General GC-MS Analysis

This protocol outlines the steps for a standard GC-MS analysis of branched alkanes.

  • Instrument Setup: Install a suitable GC column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness with a 100% dimethylpolysiloxane stationary phase). Set the GC-MS parameters according to the recommendations in Table 2.[4]

  • System Check: Perform an autotune of the mass spectrometer to ensure optimal performance and run a solvent blank to check for system contamination.[4]

  • Calibration: Inject the series of prepared calibration standards and the solvent blank. Generate a calibration curve by plotting the peak area of the target analytes against their concentration.[4]

  • Sample Analysis: Inject the prepared unknown samples.

  • Data Analysis: Process the data to identify and quantify the branched alkanes based on their retention times and mass spectra, comparing them to the analytical standards.[5]

Mandatory Visualization

GC Column Selection Workflow

The logical workflow below outlines the steps to select an appropriate GC column for your analysis.

start Start: Define Analytical Goal sample_complexity Assess Sample Complexity (Number of Isomers) start->sample_complexity complexity High Complexity? sample_complexity->complexity standard_column Standard Non-Polar Column (e.g., 30m x 0.25mm ID) complexity->standard_column No longer_column Consider Longer Column (e.g., 60m) or Smaller ID (e.g., 0.18mm) complexity->longer_column Yes boiling_point Determine Boiling Point Range of Analytes standard_column->boiling_point longer_column->boiling_point high_temp High Boiling Points? (> C40) boiling_point->high_temp standard_phase Standard Stationary Phase (e.g., DB-5ms) high_temp->standard_phase No high_temp_phase Select High-Temperature Stable Phase (e.g., DB-5ht) high_temp->high_temp_phase Yes final_selection Final Column Selection standard_phase->final_selection high_temp_phase->final_selection

Caption: A logical workflow for selecting a GC column for branched alkane analysis.

Principle of Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

This diagram illustrates the fundamental principle of GCxGC for enhanced separation.

injector Injector column1 1st Dimension Column (Non-polar) injector->column1 modulator Modulator (Cryogenic Focusing) column1->modulator Eluent column2 2nd Dimension Column (Polar) modulator->column2 Remobilized Fractions detector Detector (e.g., TOF-MS) column2->detector data_system Data System (2D Chromatogram) detector->data_system

Caption: The basic workflow of a comprehensive two-dimensional GC (GCxGC) system.

References

Technical Support Center: Enhancing the Resolution of C11H24 Isomers on Non-Polar GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the gas chromatographic (GC) separation of C11H24 (undecane) isomers on non-polar columns. With 159 structural isomers, many possessing similar physicochemical properties, achieving optimal resolution is critical for accurate identification and quantification.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of C11H24 isomers on a non-polar GC column challenging?

A1: The separation of C11H24 isomers is difficult due to their similar boiling points and polarities. Non-polar columns separate analytes primarily based on their boiling points and, to some extent, their molecular shape. Since many undecane (B72203) isomers have very close boiling points, they tend to co-elute, making baseline separation challenging. The elution order on non-polar phases generally follows the boiling points of the compounds, with more branched isomers, which tend to have lower boiling points, eluting earlier than their less branched or straight-chain counterparts.

Q2: What type of non-polar stationary phase is most effective for separating C11H24 isomers?

A2: For the separation of non-polar compounds like alkanes, a non-polar stationary phase is the most suitable choice. The most common and effective stationary phases are 100% dimethylpolysiloxane (e.g., DB-1, BP-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, BPX-5). These phases provide separations based on the principle of "like dissolves like," where the elution order is primarily determined by the boiling point of the analytes.[1]

Q3: How does the GC column's length, internal diameter, and film thickness impact the resolution of C11H24 isomers?

A3:

  • Column Length: A longer column increases the number of theoretical plates, which generally leads to better resolution. However, this also increases the analysis time. For complex mixtures of isomers, a longer column (e.g., 60 meters or more) is often beneficial.[2]

  • Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) increases column efficiency and, consequently, resolution. However, it also reduces the sample capacity.[3]

  • Film Thickness: A thicker stationary phase film increases the retention of volatile compounds and can improve the resolution of early-eluting isomers. However, it can also lead to increased column bleed at higher temperatures. For C11H24 isomers, a standard film thickness of 0.25 µm is often a good starting point.[3]

Q4: What is the role of the oven temperature program in improving the resolution of C11H24 isomers?

A4: The oven temperature program is a critical parameter for optimizing the separation of closely eluting isomers. A slow temperature ramp rate allows for more interactions between the analytes and the stationary phase, which can significantly enhance resolution.[1] While an isothermal analysis (constant temperature) can be used for simple mixtures, a temperature program is generally necessary for complex isomer mixtures to ensure that later-eluting compounds are eluted in a reasonable time with good peak shape.[1] Experimentation with different ramp rates is often required to achieve the best separation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution/Co-eluting Peaks 1. Inappropriate column dimensions (too short, large ID). 2. Oven temperature ramp rate is too fast. 3. Carrier gas flow rate is not optimal. 4. Incorrect stationary phase.1. Use a longer column (e.g., 60 m) and/or a smaller internal diameter column (e.g., 0.25 mm). 2. Decrease the temperature ramp rate (e.g., 1-5 °C/min). 3. Optimize the carrier gas flow rate. 4. Ensure a non-polar stationary phase (e.g., 100% dimethylpolysiloxane) is being used.
Peak Tailing 1. Active sites in the inlet liner or at the head of the column. 2. Column contamination. 3. Sample overload.1. Use a deactivated inlet liner and trim the first few centimeters of the column. 2. Bake out the column at a high temperature (within the column's limits). 3. Reduce the injection volume or dilute the sample.
Peak Fronting 1. Column overload. 2. Improper column installation.1. Reduce the injection volume or use a higher split ratio. 2. Reinstall the column according to the manufacturer's instructions.[4]
Shifting Retention Times 1. Fluctuations in carrier gas flow rate or pressure. 2. Unstable oven temperature. 3. Leaks in the system.1. Check and stabilize the carrier gas supply and pressure regulators.[5] 2. Ensure the GC oven is properly calibrated and maintaining a stable temperature. 3. Perform a leak check of the system.[6]
Ghost Peaks 1. Contamination from the syringe, carrier gas, or previous injections. 2. Septum bleed.1. Run a blank solvent injection to identify the source of contamination. Clean the syringe and ensure high-purity carrier gas. 2. Use a high-quality, low-bleed septum and replace it regularly.

Quantitative Data

The separation of C11H24 isomers on a non-polar column results in an elution order that is primarily based on their boiling points, with more branched isomers generally eluting before less branched and linear isomers. The Kovats Retention Index (RI) is a standardized measure used for reporting retention times in gas chromatography.

C11H24 IsomerKovats Retention Index (RI) on a Non-polar Column (e.g., 100% Dimethylpolysiloxane)
2,2,4,4-Tetramethylheptane1056
2,2,3,3-Tetramethylheptane1076
2,3,3,4-Tetramethylheptane1089
2,2-Dimethylnonane1072
2,3-Dimethylnonane1083
2,4-Dimethylnonane1078
3,3-Dimethylnonane1088
4,4-Dimethylnonane1085
5-Methyl-5-propyloctane1115
4-Ethyldecane1128
3-Methyldecane1119
4-Methyldecane1115
5-Methyldecane1112
n-Undecane1100

Note: The Kovats Retention Indices are approximate and can vary depending on the specific column, instrument conditions, and temperature program used.

Experimental Protocols

Detailed Methodology for the GC-MS Analysis of a C11H24 Isomer Mixture

This protocol provides a starting point for the separation of C11H24 isomers on a non-polar capillary column. Optimization of the parameters may be necessary to achieve the desired resolution for a specific sample.

1. Sample Preparation

  • Dilute the C11H24 isomer mixture in a volatile, high-purity solvent such as n-hexane to a final concentration of approximately 50-100 ppm.

  • Transfer an aliquot of the diluted sample to a 2 mL autosampler vial.

  • Prepare a separate n-alkane standard mixture (e.g., C8-C20) in n-hexane to be used for the determination of Kovats Retention Indices.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: Agilent J&W DB-1ms (100% Dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (split ratio of 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 2 °C/min.

    • Ramp 2: Increase to 300 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

3. Data Acquisition and Analysis

  • Acquire the chromatogram and mass spectra using the instrument's data acquisition software.

  • Identify the n-alkane peaks in the standard mixture chromatogram and use their retention times to calculate the Kovats Retention Indices for the C11H24 isomers in the sample.

  • Compare the calculated retention indices and the mass spectra of the unknown peaks with a reference library (e.g., NIST Mass Spectral Library) for isomer identification.

Visualizations

GC_Optimization_Workflow cluster_problem Problem Identification cluster_parameters Parameter Optimization cluster_actions Corrective Actions cluster_outcome Desired Outcome Problem Poor Resolution of C11H24 Isomers Temp Oven Temperature Program Problem->Temp Primary Factor Column Column Dimensions (Length, ID, Film Thickness) Problem->Column Secondary Factor Flow Carrier Gas Flow Rate Problem->Flow Tertiary Factor DecreaseRamp Decrease Ramp Rate Temp->DecreaseRamp IncreaseLength Increase Column Length Column->IncreaseLength DecreaseID Decrease Column ID Column->DecreaseID OptimizeFlow Optimize Flow Rate Flow->OptimizeFlow ImprovedRes Improved Resolution DecreaseRamp->ImprovedRes IncreaseLength->ImprovedRes DecreaseID->ImprovedRes OptimizeFlow->ImprovedRes

References

Technical Support Center: Troubleshooting Peak Tailing in High-Boiling Point Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing in the gas chromatography (GC) analysis of high-boiling point alkanes.

Troubleshooting Guides

This section addresses specific issues that may arise during the GC analysis of high-boiling point alkanes, offering potential causes and solutions in a structured question-and-answer format.

Q1: What is peak tailing and why is it a problem for high-boiling point alkanes?

In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For high-boiling point alkanes, this is a common issue that can negatively impact your analysis by reducing the resolution between closely eluting compounds and making accurate peak integration and quantification less precise.[2] An asymmetry factor greater than 1.5 typically indicates a significant issue that requires investigation.[2]

Q2: All the peaks in my chromatogram, including the solvent peak, are tailing. What is the likely cause?

When all peaks in a chromatogram exhibit tailing, it usually points to a physical problem in the GC system that affects all compounds indiscriminately.[3] The most common culprits are related to the carrier gas flow path and include:

  • Improper column installation: The column might be positioned too high or too low in the inlet, creating dead volumes or a convoluted flow path.[4]

  • Poor column cuts: Jagged or uneven cuts at the inlet or detector end of the column can cause turbulence in the carrier gas flow.[1]

  • Leaks in the system: Leaks at the inlet or detector fittings can disrupt the pressure and flow uniformity.

Q3: Only my high-boiling point alkane peaks are tailing. What should I investigate?

If only the later-eluting, high-boiling point alkane peaks are tailing, the issue is more likely related to chemical interactions or chromatographic conditions.[3] Potential causes include:

  • Active sites: Over time, the stationary phase of the column can degrade, exposing active silanol (B1196071) groups. While less common with non-polar alkanes, these active sites can interact with the analytes, causing tailing.[1] Contamination in the inlet liner can also create active sites.[5]

  • Column contamination: Accumulation of non-volatile residues at the head of the column can interfere with the partitioning of analytes.[5]

  • Insufficient injector temperature: If the injector temperature is too low, high-boiling point alkanes may not vaporize completely or quickly enough, leading to a slow transfer to the column and resulting in peak tailing.[3]

  • Cold spots: Any cold spots in the flow path between the injector and the detector can cause high-boiling point compounds to condense, leading to peak broadening and tailing.

Q4: My peak tailing has been getting progressively worse over time. What could be the cause?

Gradual deterioration of peak shape often points to the accumulation of contaminants or the degradation of consumable parts. The most likely causes are:

  • Contaminated inlet liner and septum: The inlet liner can become contaminated with non-volatile residues from previous injections, and the septum can shed particles into the liner.[5]

  • Column contamination: The front end of the column can accumulate non-volatile matrix components over numerous injections.[5]

  • Stationary phase degradation: Exposure to oxygen at high temperatures can cause the stationary phase to degrade, creating active sites.[5]

Frequently Asked Questions (FAQs)

Q1: How does the injector temperature affect the peak shape of high-boiling point alkanes?

The injector temperature is critical for the efficient vaporization of high-boiling point compounds. An injector temperature that is too low can result in incomplete or slow vaporization, leading to peak tailing.[3] For high-boiling point alkanes, it is generally recommended to use a higher injector temperature to ensure rapid and complete vaporization.[6]

Q2: Can the carrier gas flow rate influence peak tailing?

Yes, the carrier gas flow rate can affect peak shape. A flow rate that is too low can increase the time the analytes spend in the column, leading to diffusion and peak broadening, which can manifest as tailing.[7] Conversely, an excessively high flow rate may not allow for proper partitioning with the stationary phase. Optimizing the flow rate is crucial for achieving sharp, symmetrical peaks.

Q3: How often should I replace the inlet liner and septum?

The frequency of replacement depends on the number of samples analyzed and the cleanliness of the matrix. For routine analyses, it is good practice to inspect the liner and septum regularly and replace them at the first sign of contamination or degradation.[5] Some laboratories replace these consumables on a daily or weekly basis, especially with high sample throughput.[8]

Q4: What is column conditioning, and why is it important?

Column conditioning is the process of heating a new GC column or a column that has been in storage to a temperature at or slightly above its maximum operating temperature for a period of time.[4][9] This process removes any volatile compounds that may have accumulated on the stationary phase and ensures a stable baseline. Proper conditioning is essential for achieving optimal column performance and preventing peak shape issues.[8]

Q5: Can a poor column cut really cause significant peak tailing?

Absolutely. A rough or angled cut at the column inlet can create turbulence in the carrier gas flow, leading to a portion of the analyte molecules being delayed in their entry onto the column.[3] This results in a distorted peak shape, often with a distinct "chair-like" appearance.[10] It is crucial to use a high-quality scoring wafer to obtain a clean, 90-degree cut.

Data Presentation

Table 1: Representative Impact of GC Parameters on Peak Asymmetry for a High-Boiling Point Alkane (e.g., C30)

The following table provides illustrative data on how adjusting key GC parameters can affect the peak asymmetry factor. Actual values will vary depending on the specific instrument, column, and analyte.

ParameterSetting 1Asymmetry FactorSetting 2Asymmetry FactorObservation
Injector Temperature 280 °C1.8350 °C1.2Higher temperature improves vaporization and reduces tailing.
Carrier Gas Flow Rate 0.8 mL/min1.71.5 mL/min1.3Optimal flow rate minimizes band broadening and tailing.
Column Condition Contaminated2.1After Trimming1.1Removing contaminated section restores peak symmetry.
Liner Condition Used, Dirty1.9New, Deactivated1.2A clean, inert liner prevents unwanted interactions.

Experimental Protocols

Protocol 1: GC Inlet Liner and Septum Replacement

This protocol outlines the steps for replacing a contaminated or worn inlet liner and septum.

  • Cool Down the GC: Ensure the injector and oven temperatures are at a safe, ambient level (typically below 50°C).[2]

  • Turn Off Gases: Stop the flow of the carrier gas to the inlet.[2]

  • Remove the Septum Retainer: Unscrew the septum retaining nut at the top of the inlet.[8]

  • Replace the Septum: Use tweezers to remove the old septum and replace it with a new one. Avoid touching the new septum with bare hands to prevent contamination. Do not overtighten the retaining nut, as this can cause the septum to core.[8]

  • Access the Liner: Following your instrument's manual, open the inlet to access the liner.[11]

  • Remove the Old Liner: Carefully remove the old liner using forceps, noting its orientation.[11]

  • Install the New Liner: Place a new, deactivated liner (with a new O-ring, if applicable) into the inlet in the same orientation as the old one.[11]

  • Reassemble the Inlet: Securely reassemble the inlet components.[2]

  • Leak Check: Restore the carrier gas flow and perform a leak check around the inlet fittings using an electronic leak detector.[2]

  • Equilibrate: Heat the inlet to the method temperature and allow the system to equilibrate before running samples.[2]

Protocol 2: GC Column Conditioning

This protocol describes the general procedure for conditioning a new GC column or reconditioning a column after storage.

  • Install the Column: Install the column in the GC inlet, ensuring the correct insertion depth as per the instrument manufacturer's instructions. Leave the detector end of the column unconnected.[9]

  • Purge with Carrier Gas: Set the carrier gas flow rate to the typical operating flow rate and purge the column for 15-30 minutes at ambient temperature to remove any oxygen.[8]

  • Temperature Program: Set the oven temperature program to ramp from a low temperature (e.g., 40-50°C) at a rate of 5-10°C/min to the maximum isothermal temperature of the column or 20°C above the final method temperature, whichever is lower.[8][12]

  • Hold at Maximum Temperature: Hold the column at the maximum conditioning temperature for 1-2 hours, or until a stable baseline is observed (if the detector is connected).[4] For new columns, a longer conditioning time may be necessary.

  • Cool Down and Connect to Detector: Cool down the oven and connect the column to the detector, ensuring a proper connection and leak-free seal.

  • Final Conditioning: Repeat the temperature program with the detector connected to ensure a stable baseline before sample analysis.[12]

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed q1 Are all peaks tailing (including solvent)? start->q1 physical_issue Likely a physical issue in the flow path. q1->physical_issue Yes chemical_issue Likely a chemical interaction or contamination. q1->chemical_issue No check_installation Check column installation (depth and cut). physical_issue->check_installation check_leaks Check for leaks at inlet and detector. check_installation->check_leaks end_good Problem Resolved check_leaks->end_good end_bad Problem Persists (Consider new column or further diagnostics) check_leaks->end_bad inlet_maintenance Perform inlet maintenance (replace liner and septum). chemical_issue->inlet_maintenance trim_column Trim 10-20 cm from the front of the column. inlet_maintenance->trim_column optimize_temp Optimize injector and oven temperatures. trim_column->optimize_temp check_flow Check and optimize carrier gas flow rate. optimize_temp->check_flow check_flow->end_good check_flow->end_bad

Caption: A logical workflow for troubleshooting peak tailing in GC analysis.

Active_Sites cluster_column GC Column Stationary Phase stationary_phase Intact Stationary Phase (Symmetrical Peak) active_site Degraded Stationary Phase (Exposed Silanol Group - Active Site) tailed_peak Tailing Peak active_site->tailed_peak Slow Desorption alkane High-Boiling Point Alkane Analyte alkane->stationary_phase Normal Interaction alkane->active_site Adsorption/ Secondary Interaction

Caption: Analyte interaction with active sites leading to peak tailing.

References

Minimizing fragmentation in the mass spectrometry of saturated hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry of saturated hydrocarbons. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize fragmentation during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry of saturated hydrocarbons.

Issue 1: Excessive Fragmentation of Alkanes with Electron Ionization (EI)

Q: My mass spectra for saturated hydrocarbons show extensive fragmentation and a very weak or absent molecular ion peak when using Electron Ionization (EI). How can I reduce this?

A: Excessive fragmentation is a common characteristic of EI for alkanes due to the high energy of the ionization process.[1][2] Here are several approaches to mitigate this issue:

  • Reduce Ionization Energy: The standard 70 eV used in EI is significantly higher than the ionization energy of most organic molecules, leading to extensive bond cleavage.[1][3] Reducing the electron energy to a level closer to the ionization potential of the analyte can decrease fragmentation. However, this often comes at the cost of reduced sensitivity.[3]

  • Employ Soft Ionization Techniques: For analysis of saturated hydrocarbons where the molecular ion information is critical, switching to a soft ionization method is highly recommended.[4][5] These techniques impart less energy to the analyte molecule, resulting in significantly less fragmentation.[6]

Issue 2: Poor Sensitivity for High Molecular Weight Alkanes in GC-MS

Q: I am observing a low signal for my high molecular weight saturated hydrocarbon samples. What are the possible causes and solutions?

A: Low sensitivity for larger alkanes can stem from several factors throughout the GC-MS system. Consider the following troubleshooting steps:

  • Inlet Discrimination: Ensure the GC inlet temperature is high enough for complete vaporization of the less volatile, high molecular weight alkanes. Incomplete vaporization can lead to poor transfer to the analytical column.[7]

  • Column Choice and Conditions:

    • Column Bleed: A rising baseline at higher temperatures can indicate column bleed, which can interfere with the detection of analytes. Using a low-bleed column is advisable for high-temperature applications.[7]

    • Carrier Gas Flow: Optimize the carrier gas flow rate to ensure efficient transfer of the analytes from the column to the mass spectrometer.[7]

  • Ion Source Temperature: Ensure the ion source temperature is appropriate. While higher temperatures can aid in preventing condensation of high-boiling point compounds, excessively high temperatures can sometimes contribute to thermal degradation.

  • Detector Settings: For targeted analysis of specific alkanes, using Selected Ion Monitoring (SIM) mode instead of full scan mode can significantly enhance sensitivity by focusing on characteristic fragment ions (e.g., m/z 57, 71, 85).[7][8]

Issue 3: Inconsistent Fragmentation Patterns

Q: I am seeing run-to-run variations in the fragmentation patterns of my alkane standards. What could be causing this?

A: Inconsistent fragmentation can be due to fluctuations in the ion source conditions.

  • Source Cleanliness: A contaminated ion source can lead to unstable ionization conditions and altered fragmentation patterns. Regular cleaning of the ion source components is crucial for reproducible results.

  • Source Temperature Fluctuations: Ensure the ion source temperature is stable and has reached its setpoint before analysis.

  • Vacuum Leaks: Air leaks into the mass spectrometer can affect the ionization process and lead to inconsistent results. Check for leaks using standard procedures.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for analyzing saturated hydrocarbons with minimal fragmentation?

A1: Soft ionization techniques are the preferred methods for analyzing saturated hydrocarbons when minimizing fragmentation is the primary goal. These include:

  • Chemical Ionization (CI): CI is a softer technique than EI that uses a reagent gas to ionize the analyte through chemical reactions, resulting in less fragmentation.[5][10]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is particularly useful for less polar compounds like saturated hydrocarbons.[11][12][13] It often produces protonated molecules or adduct ions with minimal fragmentation.[12]

  • Field Ionization (FI): FI is an extremely soft ionization technique that can produce intact molecular ions for saturated hydrocarbons with very little to no fragmentation.[14]

  • Photoionization (PI): PI uses photons to ionize molecules and can be a soft ionization method depending on the photon energy used.[4][15]

Q2: Why does Electron Ionization (EI) cause so much fragmentation in alkanes?

A2: Electron Ionization involves bombarding the analyte molecules with high-energy electrons (typically 70 eV).[2][3] This energy is not only sufficient to ionize the molecule by ejecting an electron but also to break multiple chemical bonds.[1][16] In saturated hydrocarbons, the C-C sigma bonds are relatively weak and readily cleave upon ionization, leading to a cascade of fragmentation events and the characteristic pattern of fragment ions seen in their mass spectra.[16][17]

Q3: What are the characteristic fragment ions I should look for in the mass spectrum of a saturated hydrocarbon?

A3: Saturated alkanes produce a series of characteristic carbocation fragments separated by 14 Da (the mass of a CH₂ group). Common fragment ions include those with m/z values of 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), and 85 (C₆H₁₃⁺).[7][8] The relative abundance of these fragments can provide information about the structure of the hydrocarbon, such as the degree of branching.[18][19]

Q4: How can I prevent fragmentation in Atmospheric Pressure Chemical Ionization (APCI)?

A4: While APCI is a soft ionization technique, some fragmentation can still occur. Recent studies have shown that fragmentation of saturated hydrocarbons in APCI can be caused by exothermic proton-transfer reactions with protonated atmospheric molecules like nitrogen and water.[20][21] To minimize this, it is recommended to purge the ion source with an inert gas that has a lower proton affinity than the analyte to reduce the presence of these protonating agents.[20][21]

Experimental Protocols

Protocol 1: Minimizing Fragmentation using Low-Energy Electron Ionization

  • Instrument Setup:

    • Tune the mass spectrometer according to the manufacturer's recommendations.

    • Set the GC-MS interface temperature to prevent condensation of the analytes. A typical starting point is 280 °C.

    • Set the ion source temperature (e.g., 230 °C).[7]

  • Ionization Energy Adjustment:

    • Begin with the standard electron energy of 70 eV to obtain a reference spectrum.

    • Systematically decrease the electron energy in increments (e.g., to 50 eV, 30 eV, 20 eV). Note that the ionization potential for most organic compounds is in the range of 6-15 eV.[3]

    • Acquire a mass spectrum at each energy level.

  • Data Analysis:

    • Compare the mass spectra obtained at different electron energies.

    • Observe the increase in the relative abundance of the molecular ion and the decrease in the abundance of fragment ions as the electron energy is lowered.

    • Note the corresponding decrease in overall signal intensity.

Protocol 2: Analysis of Saturated Hydrocarbons using Atmospheric Pressure Chemical Ionization (APCI)

  • Instrument and Solvent Preparation:

    • Use an HPLC-MS system equipped with an APCI source.

    • The mobile phase can serve as the chemical ionization reagent gas. Hexane or pentane (B18724) have been shown to be effective.[12][13]

    • Prepare solutions of saturated hydrocarbon standards in a suitable solvent like hexane.

  • APCI Source Optimization:

    • Optimize the corona discharge current, vaporizer temperature, and capillary temperature according to the instrument manufacturer's guidelines to achieve a stable signal.

    • To minimize fragmentation caused by proton transfer from atmospheric gases, consider purging the ion source with an inert gas.[20][21]

  • Data Acquisition:

    • Introduce the sample into the APCI source via direct infusion or through an HPLC column.

    • Acquire the mass spectrum. Expect to see ions such as [M-H]⁺.[11] The use of oxygen as a source gas has been shown to produce stable [M-H]⁺ ions with minimal fragmentation.[11]

  • Data Analysis:

    • Identify the molecular ion or pseudo-molecular ion ([M-H]⁺).

    • Observe the significantly reduced fragmentation compared to EI spectra.

Quantitative Data Summary

Ionization TechniqueTypical Ionization Energy/ConditionsDegree of FragmentationResulting Ions for Alkanes (M)Key Considerations
Electron Ionization (EI) 70 eVHighExtensive fragment series (CnH2n+1)⁺, weak or absent M⁺•Provides structural information through fragmentation patterns.[1][2]
Low-Energy EI 15-20 eVModerate to LowIncreased abundance of M⁺•Reduced sensitivity compared to 70 eV EI.[3]
Chemical Ionization (CI) Reagent gas dependent (e.g., methane, isobutane)Low[M-H]⁺, [M+H]⁺, adduct ionsReagent gas choice is critical for controlling the extent of fragmentation.[5]
Atmospheric Pressure Chemical Ionization (APCI) Corona dischargeLow[M-H]⁺, M⁺•, [M+H]⁺Solvent can act as the reagent; purging with inert gas can further reduce fragmentation.[11][12][20][21]
Field Ionization (FI) High electric fieldVery LowM⁺•Excellent for molecular weight determination with minimal fragmentation.[14]

Visualizations

Workflow for Minimizing Alkane Fragmentation cluster_0 Problem Identification cluster_1 Initial Troubleshooting (EI) cluster_2 Advanced Solution: Soft Ionization cluster_3 Optimization & Analysis Problem Excessive Fragmentation in Alkane Mass Spectrum Reduce_EI Reduce Electron Ionization Energy (e.g., from 70 eV to <20 eV) Problem->Reduce_EI If using EI Select_Soft Select Soft Ionization Technique Problem->Select_Soft For best results Check_Sensitivity Evaluate Signal Intensity Reduce_EI->Check_Sensitivity Check_Sensitivity->Select_Soft If sensitivity is too low or fragmentation is still high CI Chemical Ionization (CI) Select_Soft->CI APCI Atmospheric Pressure CI (APCI) Select_Soft->APCI FI Field Ionization (FI) Select_Soft->FI Optimize Optimize Source Parameters (e.g., reagent gas, temperature) CI->Optimize APCI->Optimize FI->Optimize Analyze Acquire Spectrum & Analyze for Molecular Ion Optimize->Analyze

Caption: Troubleshooting workflow for minimizing fragmentation.

Ionization Method vs. Fragmentation Level cluster_0 Hard Ionization cluster_1 Soft Ionization EI Electron Ionization (EI) Fragmentation High Fragmentation (Extensive C-C Cleavage) EI->Fragmentation CI Chemical Ionization (CI) Molecular_Ion High Molecular Ion Abundance (Minimal Fragmentation) CI->Molecular_Ion APCI APCI APCI->Molecular_Ion FI Field Ionization (FI) FI->Molecular_Ion

Caption: Comparison of ionization techniques and fragmentation.

References

Technical Support Center: Purifying Synthesized 3-Methyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized 3-Methyl-4-propylheptane. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: The final product is contaminated with other alkanes of similar boiling points.

  • Question: My GC-MS analysis shows the presence of isomeric impurities after fractional distillation. How can I improve the separation?

  • Answer: When fractional distillation is insufficient for separating isomers with very close boiling points, high-resolution techniques are necessary. Preparative Gas Chromatography (prep-GC) is the most effective method for separating volatile isomers. For less volatile or thermally sensitive compounds, Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) can be employed.

Issue 2: The purified product contains unreacted starting materials from the synthesis.

  • Question: How do I remove unreacted alkyl halides or other starting materials from my this compound product?

  • Answer: Unreacted starting materials often have significantly different boiling points and polarities from the desired alkane product.

    • Fractional Distillation: This is the first and most efficient method to try, especially if the boiling points differ by more than 20-30 °C.

    • Liquid-Liquid Extraction: If the starting materials are polar, a simple wash with an appropriate aqueous solution can remove them. For example, unreacted organometallic reagents can be quenched with an aqueous acid wash.

    • Column Chromatography: If distillation is not effective, column chromatography with silica (B1680970) gel or alumina (B75360) can separate the non-polar alkane from more polar starting materials.

Issue 3: The product is contaminated with organometallic residues from a Grignard or Corey-House synthesis.

  • Question: What is the best way to remove magnesium or copper salts from my reaction mixture?

  • Answer: Organometallic residues are typically removed during the work-up procedure before the final purification.

    • Aqueous Wash: Quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride (for Grignard reactions) or a dilute acid. This will protonate any remaining organometallic species and help to dissolve the metal salts in the aqueous layer.

    • Filtration: If a significant amount of solid precipitate forms, the mixture can be filtered through a pad of celite before proceeding with extraction and further purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The impurities will depend on the synthetic route used.

  • Grignard Reaction: Potential impurities include unreacted alkyl halides, the corresponding alcohol from reaction with the carbonyl starting material, and byproducts from the coupling of the Grignard reagent.

  • Corey-House Synthesis: Impurities can include unreacted alkyl halides, the Gilman reagent, and homo-coupled products from the starting alkyl halides.

Q2: What is the boiling point of this compound, and how does it compare to potential impurities?

A2: The boiling point of this compound is approximately 179-184 °C.[1][2][3] The success of fractional distillation depends on the boiling point differences between the product and its impurities. A comprehensive table of boiling points is provided below for comparison.

Q3: Can I use Reverse-Phase HPLC to purify this compound?

A3: Reverse-Phase HPLC is generally not suitable for the purification of highly non-polar compounds like alkanes. Normal-Phase HPLC, using a polar stationary phase (like silica gel) and a non-polar mobile phase (like hexane), is the preferred liquid chromatography method for separating alkanes.[4][5][6][7][8]

Q4: My GC analysis shows a broad peak for my product. What could be the cause?

A4: A broad peak in a GC chromatogram can indicate several issues:

  • Column Overloading: Injecting too much sample can lead to peak broadening. Try diluting your sample.

  • Contamination: The injection port or the column itself may be contaminated.

  • Poor Separation: If multiple isomers with very similar retention times are present, they may co-elute and appear as a single broad peak. In this case, a higher resolution separation technique like preparative GC with a longer column or an optimized temperature program is needed.

Data Presentation

CompoundMolecular FormulaBoiling Point (°C)Notes
This compound C11H24 179-184 [1][2][3]Target Product
n-UndecaneC11H24196Isomer, potential impurity.
2-Methyl-decaneC11H24191Isomer, potential impurity.
3-Methyl-decaneC11H24191Isomer, potential impurity.
4-Methyl-decaneC11H24190Isomer, potential impurity.
5-Methyl-decaneC11H24190Isomer, potential impurity.
1-BromoheptaneC7H15Br179-181Possible starting material.
4-HeptanoneC7H14O144-145Possible starting material.

Experimental Protocols

1. Fractional Distillation

  • Objective: To separate this compound from impurities with significantly different boiling points.

  • Apparatus: Round-bottom flask, fractionating column (e.g., Vigreux or packed column), distillation head with thermometer, condenser, and receiving flask.

  • Procedure:

    • Place the crude this compound in the round-bottom flask with a few boiling chips.

    • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.

    • Slowly heat the flask. As the mixture boils, the vapor will rise through the fractionating column.

    • Monitor the temperature at the distillation head. The temperature will plateau at the boiling point of the most volatile component.

    • Collect the fraction that distills over at the boiling point of this compound (179-184 °C).

    • If there are lower-boiling impurities, collect them in a separate receiving flask before the main product fraction.

2. Preparative Gas Chromatography (Prep-GC)

  • Objective: To achieve high-purity separation of this compound from its isomers.

  • Instrumentation: A gas chromatograph equipped with a preparative-scale column, a fraction collector, and an appropriate detector (e.g., thermal conductivity detector - TCD).

  • Typical Conditions:

    • Column: A packed or wide-bore capillary column with a non-polar stationary phase (e.g., OV-1 or SE-30).

    • Carrier Gas: Helium or Nitrogen at a high flow rate.

    • Injector Temperature: 200-250 °C.

    • Oven Temperature Program: Start at a temperature below the boiling point of the lowest-boiling isomer and ramp up to a temperature above the boiling point of the highest-boiling isomer. An isothermal run at a temperature that provides good separation can also be used.

    • Detector Temperature: 250-300 °C.

  • Procedure:

    • Dissolve the partially purified product in a small amount of a volatile solvent (e.g., hexane).

    • Inject an appropriate volume of the sample onto the prep-GC column.

    • Monitor the chromatogram to identify the peak corresponding to this compound.

    • Set the fraction collector to collect the eluent corresponding to the desired peak.

    • Multiple injections may be necessary to obtain the desired quantity of pure product.

3. Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

  • Objective: To purify this compound from more polar impurities.

  • Instrumentation: An HPLC system with a normal-phase column, a suitable pump, an injector, and a detector (e.g., refractive index detector - RID).

  • Typical Conditions:

    • Column: Silica gel or alumina column.

    • Mobile Phase: A non-polar solvent such as hexane (B92381) or heptane.[5][8]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 1-10 mL/min for semi-preparative work.

    • Detection: Refractive Index Detector (RID), as alkanes do not have a UV chromophore.

  • Procedure:

    • Dissolve the crude product in the mobile phase.

    • Inject the sample onto the HPLC column.

    • Elute the sample with the mobile phase. The non-polar this compound will elute relatively quickly.

    • Collect the fraction containing the purified product.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_primary_purification Primary Purification cluster_analysis Purity Analysis cluster_secondary_purification Secondary Purification (if needed) cluster_final_product Final Product Synthesis Crude this compound Workup Aqueous Wash / Extraction Synthesis->Workup Distillation Fractional Distillation Workup->Distillation GCMS GC-MS Analysis Distillation->GCMS PrepGC Preparative GC GCMS->PrepGC Isomeric Impurities NPHPLC Normal-Phase HPLC GCMS->NPHPLC Polar Impurities PureProduct Pure this compound GCMS->PureProduct Purity OK PrepGC->PureProduct NPHPLC->PureProduct

Caption: A general workflow for the purification of synthesized this compound.

References

Technical Support Center: Synthesis of Tertiary Alkanes via Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals aiming to improve the yield of tertiary alkanes synthesized using Grignard reagents. The synthesis is a two-stage process:

  • Grignard Reaction: A Grignard reagent reacts with a ketone to form a tertiary alcohol.

  • Deoxygenation: The resulting tertiary alcohol is reduced to the corresponding tertiary alkane.

This guide focuses primarily on troubleshooting and optimizing the initial Grignard reaction, as this step is often critical for the overall yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction has a very low yield or fails to initiate. What are the common causes?

A1: Failure to initiate is one of the most common issues. It is almost always due to the presence of moisture or an oxide layer on the magnesium turnings. Grignard reagents are potent bases and nucleophiles that react readily with water, quenching the reagent.[1][2][3]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying (>120°C overnight) or flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[4][5]

    • Use Anhydrous Solvents: Solvents like diethyl ether or tetrahydrofuran (B95107) (THF) must be anhydrous.[3][6] Freshly distilling from a suitable drying agent is recommended.[6]

    • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed or broken to initiate the reaction.[4]

      • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent.[4]

      • Chemical Activation: Add a small crystal of iodine (the purple color will fade upon initiation) or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[4][5]

Q2: I'm observing a significant amount of a high-boiling point byproduct. What is it and how can I prevent it?

A2: This is likely a result of Wurtz-type coupling, where the Grignard reagent reacts with the unreacted alkyl halide starting material.[5] This side reaction consumes the Grignard reagent, reducing the yield of the desired tertiary alcohol.[6]

  • Troubleshooting Steps:

    • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing its reaction with the formed Grignard reagent.[4][5]

    • Maintain Dilute Conditions: Using a sufficient volume of solvent can also help to keep the concentration of the alkyl halide low.

    • Use Excess Magnesium: Employing a slight excess of magnesium can help ensure the alkyl halide reacts preferentially with the metal surface.[6]

Q3: My starting ketone is recovered after the reaction. Why is this happening?

A3: If you are using a sterically hindered ketone, the Grignard reagent may act as a base rather than a nucleophile, abstracting an α-hydrogen to form an enolate.[5][7] During the aqueous workup, this enolate is protonated, regenerating the starting ketone.[6][7]

  • Troubleshooting Steps:

    • Lower the Temperature: Enolization often has a higher activation energy than nucleophilic addition. Running the reaction at a lower temperature (e.g., -78°C to 0°C) can favor the desired addition reaction.[6]

    • Use a Less Hindered Grignard Reagent: If possible, redesign the synthesis to use a less sterically bulky Grignard reagent.[5]

    • Consider Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and suppress enolization.

Q4: I've isolated a secondary alcohol instead of the expected tertiary alcohol. What went wrong?

A4: This indicates that a reduction of the ketone has occurred. If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism through a six-membered transition state.[7]

  • Troubleshooting Steps:

    • Change the Grignard Reagent: Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) if the synthesis allows.

    • Lower the Temperature: As with enolization, reduction can be minimized by conducting the reaction at lower temperatures.

Troubleshooting Guide: Low Yield of Tertiary Alcohol

Symptom Potential Cause Recommended Solution(s)
Reaction fails to start (no bubbling or heat)1. Wet glassware/solvent.[1][2] 2. Inactive magnesium surface.[4]1. Rigorously dry all glassware and use anhydrous solvents. 2. Activate magnesium with iodine, 1,2-dibromoethane, or mechanical stirring.[4][5]
Starting ketone is recoveredEnolization by the Grignard reagent (acting as a base).[5][7]1. Lower the reaction temperature (e.g., 0°C or -78°C).[6] 2. Use a less sterically hindered Grignard reagent.[5] 3. Add CeCl₃ to the reaction mixture.
Secondary alcohol is isolatedReduction of the ketone by the Grignard reagent.[7]1. Use a Grignard reagent that lacks β-hydrogens. 2. Lower the reaction temperature.
High-boiling byproduct is observedWurtz-type coupling of the Grignard reagent with the alkyl halide.[5]1. Add the alkyl halide slowly to the magnesium.[4][5] 2. Ensure high dilution. 3. Use a slight excess of magnesium.[6]
Low mass balance after workupGrignard reagent was quenched by acidic protons in the system (e.g., water, alcohols).[1]1. Ensure all reagents and equipment are scrupulously dry. 2. Protect any acidic functional groups on the ketone or alkyl halide if necessary.

Experimental Protocols

Protocol 1: Grignard Synthesis of a Tertiary Alcohol (Example: 2-Phenyl-2-propanol)

This protocol outlines the formation of phenylmagnesium bromide followed by its reaction with acetone (B3395972).

1. Preparation of Phenylmagnesium Bromide:

  • Setup: Assemble a flame-dried or oven-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure the entire apparatus is under an inert atmosphere (e.g., dry nitrogen or argon).[5]

  • Reagents: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.[5]

  • Initiation: In the dropping funnel, place a solution of bromobenzene (B47551) (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (~10%) of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by the fading of the iodine color and gentle refluxing of the ether.[5] If it does not start, gentle warming with a heat gun may be necessary.

  • Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.[6]

2. Reaction with Acetone:

  • Addition: Cool the Grignard reagent solution to 0°C using an ice-water bath. Dissolve acetone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the acetone solution dropwise to the stirred Grignard solution while maintaining the temperature at 0°C.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

3. Workup:

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide salt.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.[5] The product can be further purified by column chromatography or distillation.

Protocol 2: Deoxygenation of a Tertiary Alcohol via Barton-McCombie Reaction

This protocol describes the conversion of the tertiary alcohol into a xanthate ester, followed by radical-mediated reduction.

1. Formation of the Xanthate Ester:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 equivalent) in anhydrous THF.

  • Reaction: Cool the solution to -78°C and add carbon disulfide (CS₂) (2.0 equivalents). Then, slowly add a solution of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) (1.4 equivalents). Stir for 1 hour, allowing the temperature to rise to -45°C. Finally, add methyl iodide (MeI) (1.5 equivalents) and stir for another hour.[4]

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to obtain the crude xanthate ester, which can be purified by chromatography.

2. Deoxygenation:

  • Setup: In a flask equipped with a reflux condenser, dissolve the purified xanthate ester (1.0 equivalent) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.2 equivalents) in a degassed solvent like toluene.[4]

  • Reaction: Add tributyltin hydride (n-Bu₃SnH) (2.0 equivalents) to the solution. Heat the mixture to 90-110°C and reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.[4]

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the final tertiary alkane. Note that tin byproducts can be challenging to remove and may require specific purification techniques.

Visualizations

Caption: Mechanism of Grignard reaction with a ketone to form a tertiary alcohol.

Troubleshooting_Workflow decision decision solution solution start Low Yield of Tertiary Alcohol q1 Was starting ketone recovered? start->q1 q2 Was a secondary alcohol formed? q1->q2 No s1 Cause: Enolization Solution: Lower temp, use CeCl₃ q1->s1 Yes q3 Was Wurtz coupling byproduct observed? q2->q3 No s2 Cause: Reduction Solution: Use Grignard w/o β-H, lower temp q2->s2 Yes q4 Did the reaction fail to initiate? q3->q4 No s3 Cause: Wurtz Coupling Solution: Slow addition, high dilution q3->s3 Yes s4 Cause: Wet reagents/Inactive Mg Solution: Dry everything, activate Mg q4->s4 Yes

Caption: A decision tree for troubleshooting low yield in Grignard reactions.

Side_Reactions Conditions Reaction Conditions Desired Desired Product: Tertiary Alcohol Conditions->Desired Low Temp, Less Hindrance Enolization Side Product: Recovered Ketone (via Enolization) Conditions->Enolization High Temp, Steric Hindrance Reduction Side Product: Secondary Alcohol (via Reduction) Conditions->Reduction Grignard with β-H Wurtz Side Product: Coupled Alkane (via Wurtz) Conditions->Wurtz High [Alkyl Halide]

Caption: Relationship between reaction conditions and competing reaction pathways.

References

Addressing matrix effects in the analysis of hydrocarbons in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of hydrocarbons in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact hydrocarbon analysis?

A: Matrix effects are the alteration of an analytical instrument's response for a target analyte due to the presence of other co-extracted components from the sample matrix.[1] In the analysis of hydrocarbons in environmental samples like soil, water, or sediment, these effects can manifest as either signal suppression or enhancement.[2] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[3] For instance, in gas chromatography-mass spectrometry (GC-MS), matrix components can coat the inlet liner, protecting thermally unstable analytes and causing a signal enhancement.[2][4] Conversely, in liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds can interfere with the ionization of the target hydrocarbon, typically leading to signal suppression.[2]

Q2: My hydrocarbon recoveries are low and inconsistent. What are the likely causes related to matrix effects?

A: Low and inconsistent recoveries are a common symptom of unaddressed matrix effects. Several factors could be at play:

  • Ion Suppression: In LC-MS analysis, complex matrices can significantly suppress the ionization of target hydrocarbons, leading to lower signal intensity.[5]

  • Incomplete Extraction: The sample matrix itself can hinder the complete extraction of hydrocarbons. For example, hydrocarbons can be strongly adsorbed to organic matter in soil and sediment.

  • Analyte Degradation: Active sites in the GC inlet, often created by the deposition of non-volatile matrix components, can cause the degradation of thermally labile hydrocarbons.[6]

  • Poor Sample Cleanup: Inadequate removal of interfering compounds during sample preparation is a primary cause of matrix effects.[2]

Q3: How can I determine if matrix effects are affecting my results?

A: A common method to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank matrix extract (a sample known to not contain the analyte).[7] A significant difference between these two responses indicates the presence of matrix effects. A value greater than 100% suggests signal enhancement, while a value below 100% indicates signal suppression.

Q4: What are the primary strategies for mitigating matrix effects?

A: There are three main strategies to combat matrix effects:

  • Sample Preparation/Cleanup: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Pressurized Liquid Extraction (PLE) are commonly used.[5][8]

  • Calibration Techniques: These methods aim to compensate for matrix effects rather than eliminate them. Common approaches include matrix-matched calibration, standard addition, and the use of internal standards.[2][9]

  • Instrumental Approaches: Modifications to chromatographic conditions can help separate the target analytes from interfering matrix components.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
  • Possible Cause: Active sites in the GC inlet or contamination of the analytical column by non-volatile matrix components.

  • Troubleshooting Steps:

    • Inlet Maintenance: Clean or replace the GC inlet liner. Deactivated liners can help minimize interactions with active compounds.

    • Column Maintenance: Trim the first few centimeters of the analytical column to remove accumulated non-volatile residues.

    • Analyte Protectants: In some cases, adding "analyte protectants" to both standards and samples can improve peak shape by masking active sites in the inlet.[4]

Issue 2: Signal Suppression in LC-MS/MS Analysis
  • Possible Cause: Co-eluting matrix components are interfering with the ionization of the target hydrocarbons.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the gradient elution profile or change the stationary phase of the LC column to better separate the analytes from matrix interferences.

    • Sample Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of interfering compounds, though it may also decrease the analyte signal.[10]

    • Enhance Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as using a different SPE sorbent or adding a post-extraction cleanup step.

Data Presentation: Comparison of Mitigation Techniques

The following tables summarize quantitative data on the effectiveness of different sample preparation and calibration techniques in mitigating matrix effects for hydrocarbon analysis.

Table 1: Recovery of Polycyclic Aromatic Hydrocarbons (PAHs) using Different Extraction Methods

Extraction MethodMatrixAnalyte(s)Average Recovery (%)Reference
Solid-Phase Extraction (SPE)Water16 PAHs85 - 121[11]
Ultrasonic Extraction (UE)Sediment16 PAHs82 - 117[11]
Liquid-Liquid Extraction (LLE)WaterPAHs85.54 ± 7.01[12]
QuEChERSFish16 PAHs56 - 115[13]
Pressurized Liquid Extraction (PLE)Soil/Sediment13 PAHs>85 (better than 15% RSD)[14]

Table 2: Comparison of Calibration Methods for Compensating Matrix Effects in LC-ESI-MS

Calibration MethodMatrixDeviation from Standard Addition (%)ConclusionReference
External CalibrationUntreated Industrial WastewaterNot SuitableHighly variable matrix leads to unreliable results.[9][15]
Internal Calibration (one standard)Untreated Industrial WastewaterNot SuitableInsufficient for complex and variable matrices.[9][15]
Matrix-Matched CalibrationTreated Wastewater EffluentsMostly < 25Suitable for moderately loaded and uniform matrices.[9][15]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Hydrocarbon-Contaminated Soil Extracts

This protocol describes a general procedure for cleaning up a soil extract containing hydrocarbons prior to GC-MS or LC-MS analysis.

Materials:

  • Soil extract in an appropriate solvent (e.g., hexane (B92381)/acetone)

  • SPE cartridges (e.g., silica (B1680970) gel, Florisil, or a combination)

  • Conditioning solvent (e.g., hexane)

  • Elution solvent (e.g., dichloromethane/hexane mixture)

  • Nitrogen evaporator

  • Glass vials

Procedure:

  • Cartridge Conditioning: Pass 5-10 mL of hexane through the SPE cartridge to precondition the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Load the soil extract onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, controlled rate (approximately 1-2 drops per second).

  • Interference Elution (Wash Step): Wash the cartridge with a non-polar solvent like hexane to elute non-polar interferences while retaining the target hydrocarbons. The volume will depend on the cartridge size and matrix complexity.

  • Analyte Elution: Elute the target hydrocarbons with a more polar solvent or solvent mixture (e.g., 1:1 dichloromethane:hexane). Collect the eluate in a clean glass vial.

  • Concentration: Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for the analytical instrument.

Protocol 2: QuEChERS Method for Extraction of PAHs from Water Samples

This protocol is adapted from methods used for the analysis of PAHs in complex matrices.[8][13]

Materials:

Procedure:

  • Sample Collection: Place 10 mL of the water sample into a 50 mL centrifuge tube.

  • Spiking (Optional): If required, add internal standards or surrogate standards to the sample.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and vortex vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salt packet to the tube. Immediately cap and shake vigorously for 1 minute. This step partitions the PAHs into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes. This will result in the separation of the aqueous and organic layers.

  • Supernatant Collection: Carefully transfer the upper acetonitrile layer to a clean tube for further cleanup or direct analysis.

Protocol 3: Pressurized Liquid Extraction (PLE) of Hydrocarbons from Sediment

This protocol provides a general workflow for extracting hydrocarbons from sediment using PLE, based on EPA Method 3545A.[16]

Materials:

  • PLE instrument and extraction cells

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or diatomaceous earth)

  • Extraction solvent (e.g., hexane/acetone mixture)

  • Collection vials

Procedure:

  • Sample Preparation: Mix the wet sediment sample with a drying agent to create a free-flowing powder.

  • Cell Loading: Pack the prepared sample into the PLE extraction cell.

  • Extraction Parameters: Set the PLE instrument parameters. Typical conditions for hydrocarbons are:

    • Temperature: 100-120°C

    • Pressure: 1500-2000 psi

    • Static extraction time: 5-10 minutes

    • Number of cycles: 1-2

  • Extraction: The instrument will automatically perform the extraction by heating and pressurizing the cell with the chosen solvent.

  • Collection: The extract is collected in a vial. The system will purge the cell and lines with nitrogen to ensure complete collection.

  • Post-Extraction: The collected extract may require further cleanup (e.g., using SPE) or concentration before analysis.

Visualizations

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis Analysis Sample Environmental Sample (Soil, Water, Sediment) Extraction Solvent Extraction Sample->Extraction Condition Condition Cartridge Extraction->Condition Load Load Extract Condition->Load Wash Wash Interferences Load->Wash Elute Elute Hydrocarbons Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Analysis GC-MS or LC-MS Analysis Concentrate->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) Cleanup.

Logical_Relationship_Matrix_Effects cluster_effects Matrix Effects cluster_solutions Mitigation Strategies Matrix Complex Sample Matrix Interferences Co-extracted Interferences Matrix->Interferences Suppression Signal Suppression Interferences->Suppression Enhancement Signal Enhancement Interferences->Enhancement Analyte Target Hydrocarbons Analyte->Suppression Analyte->Enhancement Cleanup Sample Cleanup (SPE, QuEChERS) Suppression->Cleanup Calibration Advanced Calibration (Matrix-Matched, Std. Addition) Suppression->Calibration Dilution Isotope Dilution Suppression->Dilution Enhancement->Cleanup Enhancement->Calibration Enhancement->Dilution

Caption: Addressing Matrix Effects in Hydrocarbon Analysis.

References

Technical Support Center: Optimal Separation of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the selection of Gas Chromatography (GC) columns for the optimal separation of highly branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable type of GC column for separating highly branched alkanes?

The most effective columns for separating highly branched alkanes are non-polar capillary columns.[1][2] The separation of these non-polar compounds is primarily governed by their boiling points, and non-polar stationary phases facilitate this process based on the "like dissolves like" principle.[1] Elution order generally follows the boiling points of the analytes.[2]

Commonly used and recommended stationary phases include:

  • 100% Dimethylpolysiloxane: A widely used, robust non-polar phase.

  • 5% Phenyl-95% Dimethylpolysiloxane: This is a slightly more polar phase that can offer alternate selectivity for certain isomers.[1][3]

For high molecular weight branched alkanes that require high elution temperatures, it is crucial to select columns with enhanced thermal stability to minimize column bleed and ensure longevity.[4]

Q2: How do column dimensions (length, internal diameter, and film thickness) impact the separation of branched alkanes?

Column dimensions are critical parameters that must be optimized to achieve the desired resolution.[2][5]

  • Length: Longer columns provide more theoretical plates, which increases separation efficiency and resolution.[6][7] However, this comes at the cost of longer analysis times and potentially higher backpressure.[5][7] For highly complex mixtures of isomers, a longer column (e.g., 30-100 m) is often necessary.[1]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm or 0.25 mm) offer higher resolution and sensitivity.[2][3][5] The trade-off is a lower sample capacity, making them more susceptible to overloading.[2][8] A 0.25 mm ID column is often considered a good compromise between efficiency and sample capacity for most applications.[2][9]

  • Film Thickness: The thickness of the stationary phase film affects retention time and capacity. For highly volatile branched alkanes, a thicker film can increase retention and improve separation.[10] Conversely, for high-boiling (high molecular weight) alkanes, a thinner film (e.g., 0.1 to 0.25 µm) is recommended to prevent excessively long retention times and potential peak broadening.[3]

Q3: Beyond the column, what are the most important GC parameters to optimize for this type of separation?

Optimizing instrumental parameters is essential for resolving complex mixtures of branched alkanes.

  • Oven Temperature Program: A slow temperature ramp rate (e.g., 2-10°C/min) is highly beneficial as it improves the separation of closely eluting isomers.[1][3]

  • Carrier Gas Flow Rate: An improper flow rate can lead to band broadening and reduced resolution.[1] It must be optimized for the specific column dimensions and carrier gas (e.g., Helium, Hydrogen) being used.

  • Injection Technique: For trace analysis, a splitless injection is generally preferred to ensure the maximum amount of sample is transferred to the column.[3] For higher concentration samples, a split injection with an optimized ratio prevents column overloading.[1]

Data Presentation

Table 1: Comparison of Common Non-Polar GC Columns for Alkane Analysis

Column ExampleStationary PhaseMaximum Temperature (°C)Key FeaturesPrimary Applications
Agilent J&W DB-5ht(5%-Phenyl)-methylpolysiloxane400High thermal stability, low bleed, robust for high boilers.[4]High-temperature GC, waxes, high molecular weight hydrocarbons.[4]
Restek Rtx-5MS5% Diphenyl / 95% Dimethyl Polysiloxane350Low bleed for mass spectrometry, excellent inertness.[4]Detailed hydrocarbon analysis (DHA), environmental analysis.[4]

Table 2: General Effects of Column Dimensions on Separation Performance

ParameterIncreasing the Parameter...Decreasing the Parameter...
Length Increases Resolution, Increases Analysis Time, Increases CostDecreases Resolution, Decreases Analysis Time, Decreases Cost
Internal Diameter (ID) Increases Sample Capacity, Decreases ResolutionDecreases Sample Capacity, Increases Resolution
Film Thickness Increases Retention (good for volatiles), Increases BleedDecreases Retention (good for high boilers), Decreases Bleed

Visualizations

ColumnSelectionWorkflow start Start: Analyze Highly Branched Alkanes phase Select Non-Polar Phase (e.g., 5% Phenyl Dimethylpolysiloxane) start->phase complexity What is the sample complexity? length_long Use Longer Column (60-100 m) complexity->length_long High (Many Isomers) length_std Use Standard Length Column (30 m) complexity->length_std Low to Moderate volatility What is the analyte volatility? film_thin Use Thin Film (<0.25 µm) volatility->film_thin Low Volatility (High MW) film_thick Use Thicker Film (>0.5 µm) volatility->film_thick High Volatility (Low MW) phase->complexity id_narrow Use Narrow ID (0.18-0.25 mm) length_long->id_narrow length_std->id_narrow id_narrow->volatility TroubleshootingFlowchart start Problem: Poor Resolution / Co-elution check_column Is the column appropriate? (Non-polar, sufficient length/ID) start->check_column check_temp Is the temperature ramp slow enough? (e.g., 2-5 °C/min) check_column->check_temp Yes solution_column Solution: Select a longer, narrow-bore non-polar column. check_column->solution_column No check_flow Is the carrier gas flow rate optimized? check_temp->check_flow Yes solution_temp Solution: Decrease the ramp rate. check_temp->solution_temp No check_injection Is the column overloaded? check_flow->check_injection Yes solution_flow Solution: Optimize flow rate for column dimensions. check_flow->solution_flow No solution_injection Solution: Reduce sample concentration or use a higher split ratio. check_injection->solution_injection Yes end_node Resolution Improved check_injection->end_node No solution_column->end_node solution_temp->end_node solution_flow->end_node solution_injection->end_node

References

Validation & Comparative

A Comparative Guide to the Validation of GC-FID Methods for Hydrocarbon Mixture Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the analysis of hydrocarbon mixtures, gas chromatography with flame ionization detection (GC-FID) stands as a robust and widely utilized technique. Its validation is paramount for ensuring the reliability and accuracy of quantitative data, a critical aspect for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of key performance parameters for GC-FID method validation, supported by experimental data and detailed protocols.

Method Validation Parameters: A Comparative Summary

The validation of a GC-FID method for hydrocarbon quantification involves the assessment of several key parameters to ensure its fitness for purpose. The following table summarizes typical performance data for a validated GC-FID method for the analysis of light hydrocarbons (C2-C4).

Validation ParameterTypical PerformanceISO/IEC 17025 Guideline
Linearity (R²) ≥ 0.999R² should be close to 1
Accuracy (Recovery) 93 ± 7.0%Typically within 80-120%
Precision (RSD) < 1.0% (Repeatability)RSD should be minimal
Limit of Detection (LOD) 8.3 mg/kg (for TPH in soil)Dependent on analyte and matrix
Limit of Quantification (LOQ) 25 mg/kg (for TPH in soil)Dependent on analyte and matrix

Table 1: Summary of typical performance data for a validated GC-FID method for hydrocarbon analysis.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a GC-FID method. Below are the protocols for key validation experiments.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[1][3]

  • Procedure:

    • Prepare a series of calibration standards of the hydrocarbon mixture at a minimum of five different concentration levels.

    • Inject each concentration level in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value ≥ 0.999 is generally considered to demonstrate good linearity.[1][4]

Accuracy

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies.

  • Procedure:

    • Prepare a blank matrix sample and spike it with a known concentration of the hydrocarbon mixture.

    • Analyze the spiked sample and a non-spiked blank sample.

    • Calculate the percentage recovery of the analyte.

    • Acceptable recovery is typically within a range of 80-120%.

Precision

Precision is the measure of the agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Procedure:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at the same concentration on the same day and by the same analyst.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or with different equipment.

    • Calculate the RSD for the peak areas or calculated concentrations. A low RSD indicates high precision. For repeatability in hydrocarbon analysis, an RSD of less than 1.0% is often achievable.[1][4]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on Signal-to-Noise Ratio):

    • Inject a series of low-concentration standards.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD.

    • Determine the concentration at which the signal-to-noise ratio is approximately 10:1 for the LOQ.

  • Procedure (based on the Standard Deviation of the Response and the Slope):

    • Analyze a number of blank samples (at least 10) and calculate the standard deviation of the blank signal.

    • The LOD is calculated as (3.3 * σ) / S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

    • The LOQ is calculated as (10 * σ) / S.

Method Comparison: GC-FID vs. Alternatives

While GC-FID is a workhorse for hydrocarbon analysis, other detectors can be employed depending on the specific analytical need.

FeatureGC-FIDGC-MSGC-TCD
Principle Ionization of carbon-containing compounds in a hydrogen-air flame.[5]Separation by GC followed by mass analysis.Measures changes in the thermal conductivity of the carrier gas.
Selectivity Responds to most organic compounds.[5]Highly selective, provides structural information.Universal detector, responds to all compounds.
Sensitivity High sensitivity for hydrocarbons.Very high sensitivity.Lower sensitivity compared to FID and MS.
Quantification Excellent for quantification.Good for quantification, but can be more complex.Suitable for quantification, especially for gases.
Cost Relatively low cost.Higher initial and operational costs.Low cost.
Typical Application Routine quantification of hydrocarbons.[6]Identification and quantification of unknown compounds, complex mixtures.[6][7]Analysis of permanent gases and light hydrocarbons.

Table 2: Comparison of GC-FID with GC-MS and GC-TCD.

A study comparing GC-FID and GC-TCD for the analysis of propane (B168953) found that the GC-FID method was more sensitive, precise, and accurate, with a wider linear range.[8] For the analysis of total petroleum hydrocarbons (TPH), comprehensive two-dimensional gas chromatography (GCxGC-FID) offers improved performance by enabling the separation of aliphatic and aromatic fractions in a single run, eliminating the need for offline sample fractionation.[9]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the GC-FID method validation process and the relationship between the key validation parameters.

GC_FID_Validation_Workflow start Start: Method Development system_suitability System Suitability start->system_suitability linearity Linearity (R² ≥ 0.999) accuracy Accuracy (Recovery %) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq selectivity Selectivity lod_loq->selectivity robustness Robustness selectivity->robustness validated_method Validated Method robustness->validated_method system_suitability->linearity

Caption: Workflow for GC-FID Method Validation.

Validation_Parameter_Relationship Linearity Linearity Accuracy Accuracy Linearity->Accuracy Influences LOQ LOQ Linearity->LOQ Determines Range Precision Precision Precision->Accuracy Impacts Precision->LOQ Defines Lower Limit

References

A Comparative Analysis of Branched vs. Linear Alkanes as Fuel Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The molecular architecture of alkanes, specifically the degree of branching, profoundly influences their performance as fuel components. This guide provides a comparative analysis of branched versus linear alkanes, focusing on key performance indicators such as octane (B31449) rating, heat of combustion, and emission profiles. The information presented is supported by experimental data to aid researchers and scientists in understanding the structure-property relationships that govern fuel efficiency and combustion characteristics.

Executive Summary

Branched alkanes generally exhibit superior qualities as components for spark-ignition engines compared to their linear isomers. The key distinctions lie in their combustion behavior: branched alkanes have higher octane ratings, indicating a greater resistance to engine knocking, and are thermodynamically more stable, resulting in a lower heat of combustion.[1][2] These differences are primarily attributed to the formation of more stable carbocation intermediates during the combustion of branched structures. While direct comparative data on all emission types is complex and depends heavily on combustion conditions, the fundamental differences in combustion pathways suggest variations in the formation of pollutants like CO, NOx, and soot.

Quantitative Data Comparison

The following tables summarize the key performance-related properties of linear alkanes and their branched isomers.

Table 1: Comparison of Research Octane Number (RON) for Select Alkane Isomers

Alkane (Formula)StructureResearch Octane Number (RON)
n-Heptane (C₇H₁₆)Linear0[2]
n-Octane (C₈H₁₈)Linear-20[3]
Iso-octane (2,2,4-Trimethylpentane) (C₈H₁₈)Branched100[2][3]

Table 2: Comparison of Standard Enthalpy of Combustion (ΔH°c) for Pentane Isomers (C₅H₁₂)

IsomerStructureStandard Enthalpy of Combustion (kJ/mol)
n-PentaneLinear-3509[4]
Isopentane (2-Methylbutane)Branched-3506[4]
Neopentane (2,2-Dimethylpropane)Highly Branched-3492[4]

Note: A less negative ΔH°c indicates greater stability of the molecule.

Combustion Characteristics and Knocking

The octane rating is a critical measure of a fuel's ability to resist "knocking" or pre-ignition in a spark-ignition engine.[5] Knocking occurs when the fuel-air mixture ignites prematurely due to compression rather than the spark plug, leading to reduced efficiency and potential engine damage.[5]

Branched alkanes have significantly higher octane numbers than their linear counterparts.[6] This is because the combustion of alkanes proceeds via a free-radical mechanism.[7] The abstraction of a hydrogen atom from an alkane forms an alkyl radical. Branched alkanes can form more stable tertiary and secondary radicals, whereas linear alkanes primarily form less stable primary and secondary radicals.[7] The greater stability of the radicals from branched alkanes leads to a more controlled, slower combustion process, thus preventing knocking.[7]

Thermodynamic Stability and Energy Release

The heat of combustion is the energy released when a substance is completely burned. Branched alkanes are thermodynamically more stable than their linear isomers.[4] This increased stability is reflected in their lower heat of combustion; less energy is released upon burning because the molecule is already in a lower energy state.[2][4] While a higher heat of combustion might seem desirable for a fuel, the uncontrolled energy release of linear alkanes contributes to knocking, making them less suitable for high-compression engines.

Emission Profiles

The emission of pollutants such as carbon monoxide (CO), nitrogen oxides (NOx), and particulate matter (soot) is a complex process influenced by fuel structure, engine design, and operating conditions.

  • CO and Unburned Hydrocarbons: Incomplete combustion leads to the formation of CO and the emission of unburned hydrocarbons. While specific comparative data is scarce, the more controlled combustion of branched alkanes may lead to more complete combustion under optimal conditions, potentially reducing these emissions. However, one study on HCCI engines using n-heptane and iso-octane blends found that the addition of iso-octane increased total unburned hydrocarbon (THC) emissions, which were primarily composed of the unburned fuel components.[8]

  • NOx: Nitrogen oxides are typically formed at high temperatures during combustion. The addition of iso-octane to n-heptane in an HCCI engine was found to increase NOx emissions at advanced combustion phasing.[8]

  • Soot (Particulate Matter): Soot formation is a complex process involving the nucleation and growth of carbonaceous particles. While both linear and branched alkanes can produce soot, the structure of the fuel can influence the formation of soot precursors.[9] Longer chain alkanes are generally more prone to incomplete combustion and soot formation.[10]

Experimental Protocols

Determination of Research Octane Number (RON)

Methodology: ASTM D2699

The Research Octane Number is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio. The protocol involves the following steps:

  • Engine Preparation: The CFR engine is warmed up and calibrated according to the ASTM D2699 standard operating conditions.

  • Sample Introduction: The alkane sample to be tested is introduced into the engine's fuel system.

  • Knock Intensity Measurement: The engine is operated at a constant speed, and the compression ratio is adjusted until a standard level of knock intensity is observed. This is measured using a knock sensor.

  • Reference Fuel Comparison: The performance of the sample is compared against primary reference fuels (PRF), which are blends of iso-octane (RON 100) and n-heptane (RON 0).

  • Octane Number Determination: The RON of the sample is the percentage by volume of iso-octane in the PRF blend that produces the same knock intensity as the sample under the same operating conditions.

Measurement of Heat of Combustion

Methodology: Bomb Calorimetry

The heat of combustion is measured using a bomb calorimeter. The general procedure is as follows:

  • Sample Preparation: A precisely weighed sample of the liquid alkane is placed in a crucible within a high-pressure stainless steel container, known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with excess pure oxygen to ensure complete combustion.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition: The sample is ignited electrically via an ignition wire.

  • Temperature Measurement: The heat released by the combustion is absorbed by the water and the calorimeter, causing a rise in temperature. The final temperature is recorded once it has stabilized.

  • Calculation: The heat of combustion is calculated from the temperature change, the mass of the sample, and the previously determined heat capacity of the calorimeter.

Signaling Pathways and Logical Relationships

The difference in combustion behavior between linear and branched alkanes can be visualized by considering the stability of the radical intermediates formed during the initial stages of combustion.

G cluster_linear Linear Alkane Combustion (e.g., n-Heptane) cluster_branched Branched Alkane Combustion (e.g., Iso-octane) n_heptane n-Heptane h_abstraction_n H Abstraction n_heptane->h_abstraction_n primary_radical Primary Radical (Less Stable) h_abstraction_n->primary_radical Forms secondary_radical_n Secondary Radical (Moderately Stable) h_abstraction_n->secondary_radical_n Forms rapid_combustion Rapid, Uncontrolled Combustion primary_radical->rapid_combustion secondary_radical_n->rapid_combustion knocking Engine Knocking rapid_combustion->knocking iso_octane Iso-octane h_abstraction_iso H Abstraction iso_octane->h_abstraction_iso tertiary_radical Tertiary Radical (More Stable) h_abstraction_iso->tertiary_radical Forms secondary_radical_iso Secondary Radical (Moderately Stable) h_abstraction_iso->secondary_radical_iso Forms controlled_combustion Controlled Combustion tertiary_radical->controlled_combustion secondary_radical_iso->controlled_combustion no_knocking No Knocking controlled_combustion->no_knocking

Caption: Radical stability in alkane combustion.

Conclusion

References

A Comparative Guide to Structural Confirmation: Cross-Validating NMR and GC-MS Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of chemical compounds is a critical step in chemical research, natural product discovery, and pharmaceutical development. While numerous analytical techniques provide structural information, no single method is universally sufficient for complete and confident characterization. This guide provides a comparative overview of two powerful and complementary techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

By employing these orthogonal methods—techniques that rely on different physicochemical principles—researchers can cross-validate their findings, minimizing the risk of misinterpretation and achieving a higher degree of confidence in their structural assignments.[1][2][3] This guide details the experimental protocols, presents comparative data, and illustrates the logical workflow for integrating these essential analytical tools.

Performance Comparison: NMR vs. GC-MS

The selection of an analytical technique is often dictated by the specific requirements of the experiment and the nature of the analyte. NMR and GC-MS offer distinct advantages and provide complementary information for structural elucidation.[4][5]

FeatureNuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the magnetic properties of atomic nuclei to reveal atom connectivity and spatial arrangement.[6][7]Separates volatile compounds based on their physicochemical properties, followed by ionization and mass-based detection.[8][9]
Information Provided Detailed atom connectivity (through-bond correlations), 3D structure (through-space correlations), stereochemistry, and quantitative analysis (qNMR).[6][10]Molecular weight, elemental formula (with high resolution), and substructural information from fragmentation patterns.[8][11]
Sensitivity Lower (micromolar to millimolar range).[4][12][13]High (picomolar to femtomolar range).[4]
Sample Requirements Requires higher sample purity (>95%) and quantity (typically >1 mg).[6] Non-destructive.[10]Requires analytes to be volatile or amenable to derivatization. Destructive.[9]
Resolution High spectral resolution allows for the distinction of subtle structural differences, including isomers.[4][5]High mass resolution can separate ions with very similar mass-to-charge ratios. Chromatographic resolution separates components of a mixture.[4]
Key Application Unambiguous primary method for de novo structural elucidation of purified compounds.[6][14]Identification and quantification of known volatile compounds in complex mixtures by matching against spectral libraries.[15][16]

Experimental Protocols

Detailed and robust methodologies are crucial for acquiring high-quality data for cross-validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is unparalleled for determining the precise connectivity and stereochemistry of a molecule.[2][6] A suite of 1D and 2D experiments is typically required for full structural assignment.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%) to avoid spectral complications from impurities.[6]

  • Solvent: Dissolve approximately 1-5 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[4]

2. Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher), locking the field frequency to the deuterium (B1214612) signal of the solvent and shimming the magnetic field to optimize homogeneity.[4][17]

  • 1D NMR Spectra:

    • ¹H NMR: Acquire a standard proton spectrum to provide information on the chemical environment, relative number, and spin-spin coupling of protons.[6]

    • ¹³C NMR & DEPT: Acquire a carbon spectrum, often with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135), to differentiate between CH, CH₂, and CH₃ groups.[6]

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing adjacent protons.[17]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[17]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton.[18]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing insights into the 3D structure and stereochemistry.[10][18]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile components of a mixture, providing crucial information on molecular weight and fragmentation.[8]

1. Sample Preparation:

  • Solvent: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile solvent like hexane, dichloromethane, or methanol.

  • Derivatization: For non-volatile compounds containing polar functional groups (e.g., -OH, -NH₂, -COOH), chemical derivatization (e.g., silylation) may be necessary to increase volatility.

2. Data Acquisition:

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated inlet, where it is vaporized.

  • Chromatographic Separation:

    • Column: Use an appropriate capillary column (e.g., HP-5ms) with a stationary phase that provides good separation for the analytes of interest.[19]

    • Carrier Gas: Use an inert carrier gas, typically Helium, at a constant flow rate.[19]

    • Temperature Program: Start at a low oven temperature and ramp up to a higher temperature to elute compounds in order of increasing boiling point and polarity.[19]

  • Mass Spectrometry:

    • Ionization: Eluted compounds are ionized, most commonly using Electron Ionization (EI) at 70 eV, which causes reproducible fragmentation.[19]

    • Analysis: The mass analyzer separates the resulting molecular ion and fragment ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint.[9]

Workflow for Data Cross-Validation

The true analytical power comes from integrating the datasets from these orthogonal techniques. NMR provides the detailed map of the molecular structure, while GC-MS confirms the overall mass and provides pieces of the puzzle through fragmentation. The following diagram illustrates the logical workflow.

CrossValidationWorkflow cluster_nmr NMR Analysis cluster_gcms GC-MS Analysis Unknown Unknown Compound NMR_Exp 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) NMR Experiments Unknown->NMR_Exp GCMS_Exp GC Separation & Mass Spectrometry (EI) Unknown->GCMS_Exp NMR_Data NMR Data (Chemical Shifts, Coupling Constants, Correlations) NMR_Exp->NMR_Data NMR_Struct Proposed Structure & Connectivity NMR_Data->NMR_Struct CrossVal Cross-Validation (Data Integration) NMR_Struct->CrossVal GCMS_Data GC-MS Data (Retention Time, Molecular Ion, Fragmentation Pattern) GCMS_Exp->GCMS_Data GCMS_Struct Molecular Formula & Key Substructures GCMS_Data->GCMS_Struct GCMS_Struct->CrossVal Confirmed Unambiguous Confirmed Structure CrossVal->Confirmed

References

A Researcher's Guide to Inter-laboratory Comparison of Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the characterization and quantification of branched alkanes. It emphasizes the importance of inter-laboratory comparisons (ILCs) in establishing robust and reproducible methods. The content herein is supported by data and protocols synthesized from established research to ensure accuracy and relevance for professionals in scientific research and development.

The Role of Inter-laboratory Comparisons (ILCs)

Inter-laboratory comparisons, also known as proficiency tests (PT), are crucial for validating analytical methods and ensuring the reliability of results across different laboratories.[1] An ILC involves multiple laboratories testing identical samples and comparing their findings.[1] This process helps to:

  • Assess Method Performance: Evaluate the accuracy and precision of a specific analytical method when performed by different teams with varying equipment.

  • Identify Systematic Errors: Uncover biases in a laboratory's procedures or instrumentation.

  • Validate New Methods: Establish the reproducibility and robustness of a new analytical technique before its widespread adoption.

  • Ensure Quality Assurance: Fulfill requirements for laboratory accreditation under standards like ISO/IEC 17025.[1]

Performance in an ILC is often evaluated using statistical measures like the Z-score, which quantifies how far a laboratory's result is from the consensus mean. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[2]

Key Analytical Methodologies

The analysis of branched alkanes, which can range from simple hydrocarbons to complex lipids like branched-chain fatty acids (BCFAs) and branched glycerol (B35011) dialkyl glycerol tetraethers (brGDGTs), relies on several sophisticated techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most conventional and highly effective technique for separating and identifying volatile and semi-volatile organic compounds, including branched alkanes.[3] It is frequently used for profiling complex hydrocarbon mixtures and quantifying specific target compounds.[4] For certain molecules like BCFAs, derivatization to fatty acid methyl esters (FAMEs) is a common step before GC-MS analysis.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For less volatile or more polar branched compounds, such as BCFAs, LC-MS/MS is a powerful alternative.[6] Ultra-High Performance Liquid Chromatography (UHPLC) systems, in particular, offer excellent resolution for separating structural isomers, a significant challenge in branched alkane analysis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like DQF-COSY have been successfully applied to discriminate between and quantify branched and linear alkanes within complex mixtures, even when confined in porous media.[7] While not typically used for trace quantification, NMR is invaluable for structural elucidation.

Inter-laboratory Performance Data

Table 1: Illustrative Performance Metrics from an Inter-laboratory Study on Branched Alkane Quantification

ParameterGC-MS AnalysisUHPLC-MS/MS AnalysisMethod Reference
Analyte Iso-C16 AlkaneIso-C16 Fatty AcidN/A (Illustrative)
Limit of Detection (LOD) ~0.1 µg/L~0.5 ng/mL[6][8]
Limit of Quant. (LOQ) ~0.4 µg/L~1.5 ng/mL[6][8]
Intra-lab Repeatability (CV%) < 10%< 5%[6]
Inter-lab Reproducibility (CV%) < 20%< 15%Based on similar ILCs[9]
Recovery Rate (%) 85-110%90-105%Based on similar methods[4]

Note: This table is a synthesized representation to illustrate expected performance. Actual values can vary significantly based on the specific analyte, sample matrix, and laboratory protocol.

Studies on complex branched lipids like brGDGTs also highlight sources of inter-laboratory variability. For instance, significant discrepancies in paleotemperature reconstructions arise when using calibration models derived from soil versus those from lake sediments, underscoring how different sample sources and analytical assumptions can act as a source of systematic inter-laboratory error.[10]

Experimental Protocols

Detailed and standardized protocols are fundamental to minimizing inter-laboratory variability. Below are generalized workflows for the analysis of branched alkanes.

Protocol 1: General Protocol for GC-MS Analysis of Branched Alkanes in an Organic Matrix

  • Sample Preparation:

    • Weigh approximately 5g of the homogenized sample into a centrifuge tube.

    • Add an appropriate internal standard (e.g., deuterated alkane).

    • Add 10 mL of a suitable organic solvent (e.g., hexane (B92381) or a dichloromethane/methanol mixture).

  • Extraction:

    • Vortex the sample vigorously for 2 minutes.

    • Place the sample in an ultrasonic bath for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic layer.[11]

    • Carefully transfer the supernatant (extract) to a clean vial.

    • Repeat the extraction process twice more, pooling the supernatants.

  • Sample Clean-up & Concentration:

    • Pass the pooled extract through a silica (B1680970) gel or alumina (B75360) column to remove polar interferences.[11]

    • Elute the alkane fraction with hexane.

    • Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Instrumental Analysis:

    • Injector: 1 µL injection, splitless mode, 280°C.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Oven Program: 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Acquire in both full scan (m/z 50-550) and selected ion monitoring (SIM) modes for target analytes.[3]

Protocol 2: General Protocol for UHPLC-MS/MS Analysis of Branched-Chain Fatty Acids (BCFAs)

  • Sample Preparation & Extraction:

    • Follow a standard lipid extraction procedure such as a Folch or Bligh-Dyer extraction using chloroform/methanol/water.

    • Add a suite of isotope-labeled internal standards for each BCFA class.

    • Dry the final lipid extract under nitrogen and reconstitute in the initial mobile phase (e.g., 90:10 acetonitrile/water).

  • UHPLC Instrumental Analysis:

    • Column: A reverse-phase column suitable for lipidomics, such as a C18 column (e.g., Acquity UPLC CSH C18).[5]

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Isopropanol with 0.1% formic acid.

    • Gradient: A shallow gradient optimized to separate iso- and anteiso- isomers.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • MS/MS Instrumental Analysis:

    • Ionization Source: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Untargeted profiling using a data-independent acquisition method (like SWATH) or targeted analysis using Multiple Reaction Monitoring (MRM).[5]

    • Collision Energy: Optimized for each specific BCFA to generate characteristic fragment ions for confident identification and quantification.

Visualization of Workflows and Logic

Diagrams are essential for clarifying complex experimental and logical workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_cleanup Purification cluster_analysis Analysis Homogenization Sample Homogenization Spiking Internal Std. Spiking Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Column Chromatography (Silica Gel) Extraction->Cleanup Concentration Solvent Evaporation Cleanup->Concentration Injection GC-MS Injection Concentration->Injection DataAcq Data Acquisition Injection->DataAcq DataProc Data Processing DataAcq->DataProc FinalReport FinalReport DataProc->FinalReport Quantification & Reporting

A generalized workflow for branched alkane analysis using GC-MS.

ILC_Logic cluster_labs Participating Laboratories cluster_results Data Submission & Analysis Coordinator ILC Coordinator LabA Lab A Coordinator->LabA Distributes Homogenous Samples LabB Lab B Coordinator->LabB Distributes Homogenous Samples LabC Lab C Coordinator->LabC Distributes Homogenous Samples LabN Lab ...N Coordinator->LabN Distributes Homogenous Samples ResultsA Results A LabA->ResultsA ResultsB Results B LabA->ResultsB ResultsC Results C LabA->ResultsC ResultsN Results N LabA->ResultsN LabB->ResultsA LabB->ResultsB LabB->ResultsC LabB->ResultsN LabC->ResultsA LabC->ResultsB LabC->ResultsC LabC->ResultsN LabN->ResultsA LabN->ResultsB LabN->ResultsC LabN->ResultsN StatAnalysis Statistical Evaluation (Consensus Mean, Z-Scores) ResultsA->StatAnalysis ResultsB->StatAnalysis ResultsC->StatAnalysis ResultsN->StatAnalysis Report Final Proficiency Report StatAnalysis->Report

Logical flow of a typical inter-laboratory comparison study.

References

A Comparative Analysis of the Octane Rating of 3-Methyl-4-propylheptane and Other Undecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of hydrocarbon chemistry, the octane (B31449) rating of an alkane is a critical measure of its performance as a fuel in spark-ignition internal combustion engines. This guide provides a comparative analysis of the octane rating of the undecane (B72203) isomer, 3-Methyl-4-propylheptane, in the context of other undecane isomers. Due to a lack of specific experimentally determined octane rating data for this compound in publicly available scientific literature, this guide will focus on the established principles of how molecular structure influences octane numbers, supported by experimental data for other relevant alkane isomers.

The Role of Molecular Structure in Octane Rating

The octane number of a hydrocarbon is a measure of its resistance to autoignition, or "knocking," in an engine. The general principle is that branched alkanes have higher octane ratings than their straight-chain counterparts. This is because the presence of methyl, ethyl, or larger alkyl groups along the main carbon chain creates a more compact molecular structure. These branched structures are more resistant to the pre-ignition chain reactions that lead to knocking. The degree of branching and the position of the alkyl groups significantly impact the Research Octane Number (RON) and Motor Octane Number (MON).

Comparative Data of Alkane Isomer Octane Ratings

While specific data for this compound is not available, the following table presents the experimentally determined Research Octane Number (RON) and Motor Octane Number (MON) for a selection of other alkane isomers. This data illustrates the profound effect of molecular structure on octane rating.

Alkane IsomerMolecular FormulaResearch Octane Number (RON)Motor Octane Number (MON)
n-HeptaneC₇H₁₆00
2-MethylhexaneC₇H₁₆42.446.4
3-MethylhexaneC₇H₁₆52.055.9
2,2-DimethylpentaneC₇H₁₆92.895.7
2,4-DimethylpentaneC₇H₁₆83.185.3
2,2,3-TrimethylbutaneC₇H₁₆112.1101.3
n-OctaneC₈H₁₈-19.0-17.0
2-MethylheptaneC₈H₁₈21.723.8
2,2,4-Trimethylpentane (Isooctane)C₈H₁₈100100
n-NonaneC₉H₂₀-45.0-
2,2,5-TrimethylhexaneC₉H₂₀79.479.9

Data sourced from "Structure-Property Analysis of Octane Numbers for Hydrocarbons (Alkanes, Cycloalkanes, Alkenes)"

Based on the trends observed in the table, it can be inferred that this compound, as a branched undecane isomer, would exhibit a significantly higher octane rating than straight-chain n-undecane. The presence of both a methyl and a propyl group would contribute to this increase, though the precise value would require experimental determination.

Experimental Protocols for Octane Number Determination

The standard methods for determining the octane rating of spark-ignition engine fuels are established by ASTM International. These methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

Research Octane Number (RON) - ASTM D2699

The Research Octane Number (RON) is determined under milder engine conditions, representative of typical, low-to-medium speed city driving. The key parameters of the ASTM D2699 test are:

  • Engine Speed: 600 rpm

  • Intake Air Temperature: Varies with barometric pressure, but is generally lower than in the MON test.

  • Spark Timing: Fixed at 13 degrees before top dead center.

The test involves comparing the knocking intensity of the sample fuel with that of primary reference fuels (blends of isooctane (B107328) and n-heptane). The compression ratio of the CFR engine is adjusted until a standard level of knock is observed. The RON of the sample is the percentage by volume of isooctane in the primary reference fuel blend that produces the same knock intensity.

Motor Octane Number (MON) - ASTM D2700

The Motor Octane Number (MON) is determined under more severe engine conditions, simulating high-speed, high-load driving. The primary differences from the RON test, as outlined in ASTM D2700, are:

  • Engine Speed: 900 rpm

  • Intane Air/Fuel Mixture Temperature: 149 °C (300 °F)

  • Spark Timing: Varies with the compression ratio.

The higher engine speed and intake mixture temperature place greater stress on the fuel's resistance to knocking. Consequently, the MON for a given fuel is typically lower than its RON.

Experimental Workflow for Octane Number Determination

The following diagram illustrates the general workflow for determining the octane number of a test fuel using a CFR engine according to ASTM standards.

Octane_Testing_Workflow cluster_prep Preparation cluster_engine_setup CFR Engine Setup cluster_testing Testing Procedure cluster_results Results Sample Test Fuel Sample Set_Conditions Set Operating Conditions (ASTM D2699 or D2700) Sample->Set_Conditions PRF Primary Reference Fuels (Isooctane/n-Heptane) PRF->Set_Conditions Calibrate Calibrate Knock Meter Set_Conditions->Calibrate Run_Sample Run Test Fuel in CFR Engine Calibrate->Run_Sample Adjust_CR Adjust Compression Ratio for Standard Knock Run_Sample->Adjust_CR Run_PRF Run Bracketing Reference Fuels Adjust_CR->Run_PRF Compare_Knock Compare Knock Intensities Run_PRF->Compare_Knock Interpolate Interpolate to Find Octane Number Compare_Knock->Interpolate

Workflow for Octane Number Determination

This logical diagram outlines the key stages from sample preparation to the final determination of the octane number through a standardized, comparative engine test. The process ensures a reliable and reproducible measurement of a fuel's anti-knock characteristics.

Performance evaluation of different capillary columns for alkane isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation of alkane isomers is a critical analytical challenge. The choice of capillary column is paramount in achieving the desired resolution and accuracy. This guide provides an objective comparison of the performance of different capillary columns for alkane isomer separation, supported by experimental data and detailed methodologies.

The separation of alkane isomers, which often possess very similar boiling points and polarities, demands high-efficiency gas chromatography (GC) techniques. The capillary column, with its high resolving power, is the cornerstone of such analyses. This guide delves into the key performance characteristics of various capillary columns, providing a framework for selecting the optimal column for your specific application.

Comparative Performance of Capillary Columns

The selection of a capillary column for alkane isomer separation is primarily dictated by the stationary phase chemistry, column dimensions (length, internal diameter, and film thickness), and the operating conditions. Below is a summary of the performance of different types of capillary columns based on these factors.

Stationary Phase Chemistry: A Key Determinant of Selectivity

The interaction between the alkane isomers and the stationary phase is the fundamental principle governing their separation. Non-polar stationary phases are the most common choice for separating non-polar alkanes, where elution order generally follows the boiling points of the analytes.[1][2][3] However, for isomers with very close boiling points, more specialized stationary phases are required.

Porous Layer Open Tubular (PLOT) Columns are highly effective for the separation of light hydrocarbons and their isomers (C1-C6).[2][4][5] These columns have a solid adsorbent coated on the inner wall of the capillary, providing strong interactions for volatile compounds.

  • Alumina (Al₂O₃) PLOT Columns: These are highly selective for C1-C5 hydrocarbons, separating saturated and unsaturated isomers above ambient temperatures.[5] Deactivation with salts like KCl or Na₂SO₄ minimizes the reactivity of the aluminum oxide, improving the response for polar unsaturates.[5]

  • PoraBOND Q Columns: These porous polymer columns are robust and exhibit reduced particle shedding compared to traditional PLOT columns.[6] They are suitable for separating a range of hydrocarbons up to approximately C12 and are compatible with mass spectrometry (MSD).[6]

Wall-Coated Open Tubular (WCOT) Columns with liquid stationary phases are versatile and widely used. For alkane isomers, non-polar phases are the standard.

  • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1): This is a common non-polar stationary phase where separation is primarily based on boiling point differences.[7] Longer columns are often required for resolving closely boiling isomers.

  • Liquid Crystalline Stationary Phases: These phases offer unique shape selectivity, enabling the separation of positional and geometric isomers that are difficult to resolve on conventional non-polar columns.[8] The ordered structure of the liquid crystal allows for discrimination based on the molecule's length-to-breadth ratio and planarity.[9]

Novel Stationary Phases are continuously being developed to address challenging separations.

  • Metal-Organic Frameworks (MOFs): MOF-coated capillary columns have shown high efficiency for the separation of alkane isomers, sometimes outperforming commercial columns.[7] The tunable pore structures of MOFs provide unique selectivity.

  • Functionalized Multi-Walled Carbon Nanotubes (MWCNTs): As a stationary phase in packed columns, functionalized MWCNTs have demonstrated successful separation of light n-alkanes (C3-C5) and their branched isomers.[9]

The Impact of Column Dimensions

The physical dimensions of the capillary column play a crucial role in separation efficiency and analysis time.

Column ParameterEffect on PerformanceRecommendation for Alkane Isomer Separation
Length Longer columns provide higher resolution (more theoretical plates) but result in longer analysis times.[7]A 30-meter column is a good starting point. For very complex mixtures of isomers, 60 meters or longer may be necessary.[7]
Internal Diameter (ID) Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution but have lower sample capacity. Wider ID columns (e.g., 0.32 mm, 0.53 mm) have higher sample capacity but lower resolution.[7]A 0.25 mm ID is a common and effective choice for many applications, providing a good balance between resolution and sample capacity.[7]
Film Thickness Thicker films (e.g., 1.0 µm) increase retention and can improve the resolution of volatile alkanes. Thinner films (e.g., 0.25 µm) are suitable for higher boiling point alkanes and lead to shorter analysis times.[7][10]For light alkane isomers (C1-C6), a thicker film may be beneficial. For heavier isomers, a thinner film is generally sufficient.[7]

Experimental Protocols

Achieving optimal separation of alkane isomers requires careful optimization of the GC method. Below are representative experimental protocols for different types of analyses.

Protocol 1: Analysis of Light Hydrocarbon Isomers (C1-C5) using a PLOT Column

This protocol is suitable for the analysis of natural gas or refinery gas samples.

  • Column: Rt-Alumina BOND/Na₂SO₄ PLOT, 30 m x 0.32 mm ID, 5 µm film thickness

  • Carrier Gas: Helium, constant flow at 2 mL/min

  • Oven Program: 40°C (hold for 5 min), ramp to 180°C at 10°C/min, hold for 10 min

  • Injector: Split/splitless, 250°C, split ratio 100:1

  • Detector: Flame Ionization Detector (FID), 250°C

  • Sample: 1 µL of a gaseous mixture of C1-C5 alkanes and their isomers.

Protocol 2: High-Resolution Separation of C6-C10 Alkane Isomers using a WCOT Column

This protocol is designed for the detailed analysis of gasoline-range hydrocarbons.

  • Column: DB-1 (100% Dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Hydrogen, constant flow at 1.5 mL/min

  • Oven Program: 35°C (hold for 10 min), ramp to 150°C at 2°C/min, then to 250°C at 10°C/min, hold for 5 min

  • Injector: Split/splitless, 280°C, split ratio 200:1

  • Detector: Flame Ionization Detector (FID), 300°C

  • Sample: 1 µL of a liquid mixture of C6-C10 alkane isomers diluted in pentane.

Visualizing the Workflow and Logic

To aid in understanding the process of alkane isomer separation and column selection, the following diagrams illustrate the key steps and decision-making logic.

Experimental_Workflow Experimental Workflow for Alkane Isomer Separation cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis Sample Alkane Isomer Mixture Dilution Dilution in appropriate solvent (if liquid) Sample->Dilution Injection Sample Injection Dilution->Injection Separation Separation in Capillary Column Injection->Separation Detection Detection (e.g., FID) Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram PeakID Peak Identification & Integration Chromatogram->PeakID Quantification Quantification PeakID->Quantification Report Report Quantification->Report Final Report

Caption: A typical experimental workflow for the separation and analysis of alkane isomers using gas chromatography.

Column_Selection_Logic cluster_volatility Volatility of Isomers cluster_complexity Mixture Complexity cluster_column_type Recommended Column Type Analyte Alkane Isomer Mixture Light Light Hydrocarbons (C1-C6) Analyte->Light Heavy Heavier Hydrocarbons (>C6) Analyte->Heavy PLOT PLOT Column (Alumina, PoraBOND) Light->PLOT WCOT_nonpolar WCOT (Non-polar, e.g., DB-1) Heavy->WCOT_nonpolar Simple Simple Mixture Complex Complex Mixture WCOT_specialty WCOT (Specialty, e.g., Liquid Crystal) Complex->WCOT_specialty WCOT_nonpolar->Simple Good Separation WCOT_nonpolar->Complex Co-elution Possible

References

Accuracy and precision of quantitative NMR for hydrocarbon analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and industry professionals on the accuracy and precision of quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic methods for hydrocarbon analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) is emerging as a powerful, non-destructive analytical technique that offers exceptional accuracy and precision in determining the absolute concentration of compounds, including complex hydrocarbon mixtures.[1][2] Unlike traditional chromatographic methods that often rely on response factors and calibration curves, qNMR provides direct measurement capabilities, making it a valuable tool in pharmaceutical analysis, metabolomics, and the petroleum industry.[1][3] This guide provides an objective comparison of qNMR with Gas Chromatography (GC), supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal analytical approach for their hydrocarbon analysis needs.

Performance Comparison: qNMR vs. Gas Chromatography (GC)

Quantitative NMR stands out for its direct quantification capabilities, where the integrated intensity of a resonance signal is directly proportional to the number of nuclei.[3] This fundamental principle eliminates the need for compound-specific calibration curves, a significant advantage over GC.[1][2] While GC, particularly with a Flame Ionization Detector (FID), is highly sensitive to hydrocarbons, qNMR offers a more streamlined workflow for absolute quantification.[4]

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.[3]Separation based on volatility, detection by flame ionization.[4]
Accuracy High (e.g., 99.48-100% with run-time calibration).[3]High, but dependent on calibration standards.
Precision (%RSD) High (e.g., 0.35-0.60% with run-time calibration).[3]Typically <1-5%, dependent on system and method.
Quantification Absolute, without need for analyte-specific reference standards.[1]Relative, requires calibration curves with reference standards.[4]
Sample Prep. Minimal; dissolution in deuterated solvent with internal standard.[5][6]Can be more involved (e.g., derivatization, dilution).[4]
Analysis Time Rapid (minutes per sample).[7]Can be longer due to chromatographic run times.[7]
Sample Throughput High, amenable to automation.[8]High, with autosamplers.
Destructive? No, the sample can be recovered.[5][6]Yes, the sample is consumed during analysis.
Key Advantage Universal detector response for a given nucleus, structural info.[3][9]High sensitivity and resolving power for complex mixtures.[10]
Limitation Lower sensitivity compared to GC, potential for signal overlap.[2][9]Co-elution of isomers can be challenging.[10]

Experimental Protocols

This protocol outlines the key steps for determining the concentration of hydrocarbon functional groups using qNMR with an internal standard.

1. Sample and Standard Preparation:

  • Accurately weigh a known amount of the hydrocarbon sample.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone).[1][11] The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals, be chemically inert, and non-volatile.[11][12]

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., chloroform-d, DMSO-d6) in an NMR tube.[1][7] Tetramethylsilane (TMS) can be added as an internal reference for the chemical shift scale.[7]

2. NMR Data Acquisition:

  • Acquire ¹H NMR spectra on a spectrometer (e.g., 400 MHz or higher).[7][8]

  • To ensure accurate quantification, several acquisition parameters must be optimized:

    • Recycle Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T1) of the protons of interest in both the analyte and the internal standard to ensure complete relaxation.[12]

    • Pulse Angle: A 90° pulse is often used to maximize the signal-to-noise ratio.

    • Number of Scans: Sufficient scans (e.g., 128) should be co-added to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[7][12]

    • Digital Resolution: Ensure sufficient data points are collected to define the peaks accurately.[7]

3. Data Processing and Analysis:

  • Apply Fourier transformation to the Free Induction Decay (FID) with a line broadening of approximately 1 Hz.[7]

  • Carefully phase the spectrum and perform baseline correction to ensure accurate integration.[12]

  • Integrate the characteristic signals of the hydrocarbon functional groups and the signal of the internal standard.[7]

  • The concentration or purity of the analyte is calculated using the following equation[2][11]:

    • Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    • Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity.

This protocol provides a general workflow for the quantitative analysis of hydrocarbons using GC-FID.

1. Sample and Standard Preparation:

  • Prepare a stock solution of the hydrocarbon sample in a suitable volatile solvent (e.g., hexane) at a known concentration.[4]

  • Prepare a series of calibration standards by serially diluting a certified reference material of the analyte to cover the expected concentration range of the samples.[4]

  • An internal standard can be added to both the calibration standards and the samples to correct for injection volume variations.

2. GC-FID Instrument Setup and Analysis:

  • Column: Select a capillary column appropriate for hydrocarbon separation (e.g., a non-polar column).

  • Injector: Use a split/splitless injector at a temperature that ensures complete vaporization of the sample without degradation.

  • Oven Temperature Program: Develop a temperature program that provides good separation of the target analytes from other components in the sample matrix.

  • Detector: The FID is maintained at a high temperature (e.g., 250-300°C). Hydrogen and air flows must be optimized for maximum sensitivity.

  • Inject equal volumes of the calibration standards and the samples.

3. Data Analysis and Quantification:

  • Identify the peaks of interest based on their retention times compared to the standards.

  • Integrate the peak areas of the analyte in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area of the analyte versus the concentration for the series of standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Visualizing the Workflows

The following diagrams illustrate the experimental and logical workflows for qNMR and provide a comparison with GC.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh sample and internal std. prep2 Dissolve in deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Optimize acquisition parameters (D1, scans) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform, phasing, baseline correction acq3->proc1 proc2 Integrate analyte and standard signals proc1->proc2 proc3 Calculate concentration/ purity proc2->proc3

Caption: Experimental workflow for quantitative NMR (qNMR) analysis.

qNMR_vs_GC cluster_qnmr qNMR Logic cluster_gc GC Logic q1 Direct Measurement: Signal ∝ Moles q2 Single Internal Standard for Multiple Analytes q1->q2 q3 Absolute Quantification q2->q3 g1 Indirect Measurement: Signal vs. Concentration g2 Analyte-Specific Calibration Curve g1->g2 g3 Relative Quantification g2->g3 start Comparison of Quantification Logic

Caption: Logical comparison of qNMR and GC quantification approaches.

References

A Comparative Guide to Method Validation for the Analysis of Fuel Additives in Diesel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the validation of common fuel additives in diesel. The focus is on providing supporting experimental data and detailed protocols for two key classes of additives: cetane improvers and lubricity improvers. The information is intended to assist researchers and scientists in selecting and implementing robust analytical methods for quality control and development of diesel fuel formulations.

Comparison of Analytical Methods for Cetane Improvers

The most commonly used cetane improver in diesel fuel is 2-ethylhexyl nitrate (B79036) (2-EHN). Its analysis is crucial for ensuring optimal engine performance and compliance with fuel specifications. Gas chromatography (GC) based methods are prevalent for the determination of 2-EHN.

Quantitative Performance Data

The following table summarizes the validation parameters for different analytical methods used to quantify 2-ethylhexyl nitrate (2-EHN) in diesel fuel.

MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy (%Bias)
Headspace GC-MS 2-EHN0.03 - 0.3% (v/v)[1]0.009% (v/v)[1]0.03% (v/v)[1]< 10% (intra- and inter-assay)[1]< 10%[1]
GC-NCD 2-EHN as NitrogenNot explicitly stated, but linear response demonstrated[2]1.87 ppm (as Nitrogen)Not explicitly stated1.15%[2]Not explicitly stated
Two-Dimensional GC-FID 2-EHNNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Experimental Protocols

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for 2-EHN [1]

  • Instrumentation : Gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation : A known amount of internal standard (o-nitrotoluene) is added to the diesel fuel sample.

  • Injection : Headspace injection.

  • GC Column : DB5-MS capillary column.

  • Ionization Mode : Negative chemical ionization with methane.

  • Detection : Mass spectrometry.

Gas Chromatography with Nitrogen Chemiluminescence Detector (GC-NCD) for 2-EHN [2]

  • Instrumentation : Gas chromatograph with a nitrogen chemiluminescence detector.

  • Sample Preparation : Direct injection of the diesel fuel sample.

  • GC Column : HP-5MS (15 m x 0.32 mm, 0.32 µm).

  • Carrier Gas : Helium.

  • Oven Program : 60°C (2 min), then ramp to 280°C at 20°C/min, hold for 8 min.

  • Detector : Nitrogen Chemiluminescence Detector.

Two-Dimensional Gas Chromatography with Flame Ionization Detector (2D-GC-FID) for 2-EHN [3]

  • Instrumentation : Two-dimensional gas chromatograph with a flame ionization detector.

  • Sample Preparation : Neat sample injection without prior preparation.[3]

  • Principle : A Deans switch configuration is used to heart-cut the 2-EHN peak from the first column to a second column with a different stationary phase for enhanced resolution.[3]

  • Detection : Flame Ionization Detector.

Comparison of Analytical Methods for Lubricity Improvers

Lubricity improvers are essential for protecting fuel injection systems from wear, especially in low-sulfur diesel fuels. Common lubricity improvers include fatty acid methyl esters (FAMEs) and glycerol (B35011) monooleate. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are employed for their analysis.

Quantitative Performance Data

The following table summarizes the validation parameters for analytical methods used to quantify common lubricity improvers in diesel fuel.

MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)
HPLC-UV Methyl Oleate≥ 0.995[4]0.0018% (mass)[4]0.0054% (mass)[4]< 2% (repeatability)[4]
Methyl Linoleate≥ 0.995[4]0.0002% (mass)[4]0.0007% (mass)[4]< 2% (repeatability)[4]
Methyl Linolenate≥ 0.995[4]0.0001% (mass)[4]0.0004% (mass)[4]< 2% (repeatability)[4]
GC-FID FAMEsNot explicitly statedNot explicitly statedNot explicitly stated0.1 - 0.4% (repeatability), 0.2 - 1.8% (intermediate precision)[5][6]
HPLC-ELSD Glycerol Monooleate, Dioleate, TrioleateNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for FAMEs [4]

  • Instrumentation : High-performance liquid chromatograph with a UV-VIS detector.

  • Sample Preparation : Dilution of the biodiesel sample.

  • HPLC Column : C18 reversed-phase column.

  • Mobile Phase : Ternary mixture of acetonitrile, water, and acetone (B3395972) (62:33:5) in an isocratic flow.

  • Flow Rate : 2.20 mL/min.

  • Column Temperature : 45°C.

  • Detection : UV detection at 205 nm.

Gas Chromatography with Flame Ionization Detector (GC-FID) for FAMEs [5]

  • Instrumentation : Gas chromatograph with a flame ionization detector.

  • Sample Preparation : Addition of an internal standard (hexadecyl acetate).

  • GC Column : OV CARBOWAX 20 M (30 m x 320 µm x 0.25 µm).

  • Carrier Gas : Helium.

  • Oven Program : 40°C (2 min), then ramp to 230°C at 10°C/min, hold for 7 min.

  • Injection : 1 µL in split mode (20:1).

  • Detection : Flame Ionization Detector.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) for Glycerol Oleates [7]

  • Instrumentation : High-performance liquid chromatograph with an evaporative light scattering detector.

  • Sample Preparation : The sample is dissolved in a mixture of n-hexane and acetone (75:25).

  • HPLC Column : Lichrospher SI100-5 (4.6 mm × 250 mm, 5 μm).

  • Mobile Phase : Gradient elution with a mixture of n-hexane and acetone of different ratios.

  • Detection : Evaporative Light Scattering Detector (ELSD).

Visualizing the Method Validation Workflow

A critical aspect of ensuring reliable analytical data is a robust method validation workflow. The following diagram illustrates the key stages involved in this process.

MethodValidationWorkflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_implementation 3. Implementation & Monitoring define_scope Define Analytical Scope (Additive, Matrix, Concentration) method_development Method Development & Optimization define_scope->method_development specificity Specificity/ Selectivity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & SOP Generation robustness->documentation routine_analysis Routine Analysis documentation->routine_analysis system_suitability System Suitability Testing routine_analysis->system_suitability system_suitability->routine_analysis

Caption: General workflow for analytical method validation.

Logical Relationship of Analytical Techniques

The choice of analytical technique is often dictated by the properties of the analyte and the complexity of the sample matrix. The following diagram illustrates a decision-making pathway for selecting an appropriate method for diesel additive analysis.

AnalyticalTechniqueSelection start Diesel Fuel Sample with Additive sample_prep Sample Preparation (Dilution, Extraction) start->sample_prep volatile_check Is the analyte volatile? sample_prep->volatile_check gc_path Gas Chromatography (GC) volatile_check->gc_path Yes hplc_path High-Performance Liquid Chromatography (HPLC) volatile_check->hplc_path No gc_detector Detector Selection (FID, MS, NCD) gc_path->gc_detector hplc_detector Detector Selection (UV, ELSD, RI) hplc_path->hplc_detector data_analysis Data Analysis & Quantification gc_detector->data_analysis hplc_detector->data_analysis final_report Final Report data_analysis->final_report

Caption: Decision tree for selecting an analytical technique.

References

Comparison of ionization techniques for the analysis of saturated hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ionization Techniques for the Analysis of Saturated Hydrocarbons

For researchers, scientists, and professionals in drug development, the accurate analysis of saturated hydrocarbons is crucial. These non-polar, unreactive molecules present a significant challenge for mass spectrometry due to their poor ionizability. This guide provides an objective comparison of various ionization techniques, supported by experimental data, to aid in the selection of the most suitable method for your analytical needs.

Introduction to Ionization of Saturated Hydrocarbons

Saturated hydrocarbons, or alkanes, lack functional groups and aromatic rings, making them difficult to ionize using many common mass spectrometry techniques.[1] The ideal ionization method should be efficient and produce ions that are representative of the original molecule, minimizing fragmentation to allow for accurate molecular weight determination and mixture analysis. This guide focuses on a comparative analysis of Electron Ionization (EI), Chemical Ionization (CI), Photoionization (PI), and Atmospheric Pressure Chemical Ionization (APCI), with additional mentions of other relevant techniques.

Comparison of Key Ionization Techniques

The choice of ionization technique significantly impacts the resulting mass spectrum and the nature of the data obtained. While "hard" ionization techniques like Electron Ionization can provide detailed structural information through fragmentation, "soft" ionization methods are often preferred for complex mixture analysis where the primary goal is to identify the molecular ions.

Ionization TechniquePrincipleFragmentationPrimary Ions FormedKey AdvantagesKey Disadvantages
Electron Ionization (EI) High-energy electrons (typically 70 eV) bombard the analyte molecule, causing the ejection of an electron.[2]Extensive and often results in the absence of a molecular ion peak, especially for larger alkanes.[3][4]Molecular ions (M⁺·), numerous fragment ions.[5]Highly reproducible fragmentation patterns useful for library matching and structural elucidation.[2]Often fails to produce a molecular ion for alkanes, complicating molecular weight determination.[3][6]
Chemical Ionization (CI) A reagent gas is ionized by electrons, and these reagent ions react with the analyte through proton transfer or other ion-molecule reactions.[7][8]"Soft" ionization with significantly less fragmentation than EI.[6][8]Protonated molecules ([M+H]⁺) or hydride abstracted ions ([M-H]⁺).[3]Produces a clear molecular ion or pseudo-molecular ion, facilitating molecular weight determination.[9]Reproducibility can be lower than EI, and spectra are dependent on the choice of reagent gas.[2]
Photoionization (PI) The analyte is ionized by photons of a specific energy.[10]"Soft" ionization that can retain significant molecular ion information.[3]Molecular ions (M⁺·).[3]Selectivity can be tuned by changing the photon energy; good for isomeric analysis.[3][10]May not be efficient for all saturated hydrocarbons, especially smaller alkanes.[11]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reagent ions from the solvent vapor and atmospheric gases, which then ionize the analyte at atmospheric pressure.[12][13]Can be "soft," but fragmentation is possible and depends on experimental conditions.[13][14]Predominantly [M-H]⁺ ions, but can also form [M+O₂]⁻· or other adducts.[12][15]Suitable for less volatile compounds and complex mixtures like lubricant base oils.[12]Fragmentation can be caused by exothermic proton-transfer reactions with atmospheric molecules.[13][14]

Experimental Methodologies

Detailed experimental protocols are critical for reproducible results. Below are representative methodologies for the key ionization techniques discussed.

Electron Ionization (EI) Protocol
  • Sample Introduction : The saturated hydrocarbon sample is introduced into the ion source, typically via a gas chromatograph (GC) for separation of complex mixtures.[4]

  • Ionization : The sample molecules are bombarded by a beam of electrons with a standard energy of 70 eV.[2]

  • Ion Source Temperature : Maintained at a temperature sufficient to keep the analyte in the gas phase without causing thermal degradation (e.g., 150-230 °C).[4]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Chemical Ionization (CI) Protocol
  • Sample and Reagent Gas Introduction : The sample is introduced into the ion source along with a large excess of a reagent gas (e.g., methane, isobutane, ammonia).[8]

  • Reagent Gas Ionization : The reagent gas is ionized by an electron beam.[7]

  • Analyte Ionization : The ionized reagent gas molecules undergo ion-molecule reactions with the analyte molecules, typically resulting in protonation.[8]

  • Ion Source Pressure : Maintained at a higher pressure than in EI (e.g., 0.1-1 Torr) to facilitate ion-molecule collisions.[6]

  • Mass Analysis : The product ions are analyzed by a mass spectrometer.

Photoionization (PI) Protocol
  • Sample Introduction : The sample is introduced into the ionization chamber.

  • Ionization : A beam of photons from a lamp (e.g., with an energy of 10.8 eV) is directed at the sample molecules.[3]

  • Mass Analysis : The photo-ions are extracted and analyzed by a mass spectrometer.

Atmospheric Pressure Chemical Ionization (APCI) Protocol
  • Sample Introduction : The sample, dissolved in a suitable solvent like hexane, is introduced into the APCI source, often via a liquid chromatograph or direct infusion.[12]

  • Nebulization : The sample solution is converted into a fine spray.

  • Ionization : A high voltage is applied to a corona discharge needle, which ionizes the surrounding solvent vapor and sheath gas (e.g., nitrogen or oxygen).[12][16] These primary ions then react with the analyte molecules.

  • Ion Transfer : The ions are transferred from the atmospheric pressure region into the high vacuum of the mass spectrometer.

  • Mass Analysis : The ions are analyzed by the mass spectrometer.

Visualizing Ionization Processes and Workflows

Diagrams created using Graphviz (DOT language) illustrate the fundamental processes of these ionization techniques.

Electron_Ionization_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer cluster_Ionization Ionization & Fragmentation GC_Inlet Sample Injection GC_Column Separation GC_Inlet->GC_Column Ion_Source EI Source (70 eV) GC_Column->Ion_Source Analyte (M) Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer M M Detector Detector Mass_Analyzer->Detector Data_System Data_System Detector->Data_System Mass Spectrum M_plus_dot [M]⁺· M->M_plus_dot + e⁻ e_minus e⁻ Fragments [F₁]⁺, [F₂]⁺ ... M_plus_dot->Fragments Fragmentation Chemical_Ionization_Process cluster_Reagent_Ionization Reagent Gas Ionization cluster_Analyte_Ionization Analyte Ionization Reagent_Gas Reagent Gas (e.g., CH₄) Reagent_Ion Reagent Ions (e.g., CH₅⁺) Reagent_Gas->Reagent_Ion + e⁻ e_minus e⁻ Analyte Analyte (M) Reagent_Ion->Analyte Ion-Molecule Reaction Product_Ion Product Ion ([M+H]⁺) Analyte->Product_Ion Photoionization_Mechanism Analyte Analyte (M) Ionized_Analyte Molecular Ion ([M]⁺·) Analyte->Ionized_Analyte + hν Photon Photon (hν) Electron e⁻

References

Establishing the Purity of 3-Methyl-4-propylheptane Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for reference materials is a cornerstone of reliable scientific research and development. In the pharmaceutical and chemical industries, the purity of a compound can significantly impact experimental outcomes, safety assessments, and regulatory compliance. This guide provides a comparative analysis of key analytical techniques for establishing the purity of 3-Methyl-4-propylheptane, a branched alkane reference material. We will explore the principles, experimental protocols, and data interpretation for Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques for Purity Assessment

Each analytical technique offers distinct advantages and limitations for the purity determination of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or structural confirmation.

TechniquePrincipleAdvantagesLimitationsTypical Purity Range
GC-FID Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization.High sensitivity for hydrocarbons, excellent quantitative accuracy and precision, robust and cost-effective.Provides limited structural information for unknown impurities.>99.0%
GC-MS Combines the separation power of GC with the identification capabilities of Mass Spectrometry, which fragments molecules and analyzes the mass-to-charge ratio of the fragments.Provides structural information for impurity identification, high sensitivity, and can be used for quantification.Ionization efficiencies can vary between compounds, potentially affecting quantitative accuracy without proper calibration.>99.0%
qNMR Utilizes the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.Absolute quantification without the need for a specific reference standard of the analyte, provides detailed structural information, non-destructive.Lower sensitivity compared to GC-based methods, requires a high-purity internal standard.>95.0%

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity analysis. Below are the protocols for the three primary techniques discussed.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for quantifying the purity of this compound by separating it from any volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent non-polar phase)

  • Autosampler

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a volatile solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Detector Temperature: 300 °C

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is employed to identify potential impurities by analyzing their mass spectra.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight)

  • Capillary column: Same as for GC-FID

Procedure:

  • Sample Preparation: Same as for GC-FID.

  • GC-MS Conditions:

    • GC conditions are typically the same as for GC-FID.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 35-400

      • Scan Rate: 2 scans/second

      • Ion Source Temperature: 230 °C

      • Transfer Line Temperature: 280 °C

  • Data Analysis: Identify the main peak as this compound by its retention time and mass spectrum. Analyze the mass spectra of any other peaks to identify potential impurities by comparing them to spectral libraries (e.g., NIST). The fragmentation of branched alkanes is characterized by cleavage at the branching points to form stable carbocations.[1][2]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard.[3][4][5][6]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., chloroform-d, CDCl3) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal for this compound and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Data Presentation

The following tables summarize the expected data for the purity analysis of this compound.

Table 1: GC-FID Purity Analysis

Peak No.Retention Time (min)AreaArea %Identification
1~10.599500099.5This compound
2~10.225000.25Isomeric Impurity A
3~10.825000.25Isomeric Impurity B

Table 2: GC-MS Impurity Identification (Hypothetical)

Retention Time (min)Key Mass Fragments (m/z)Identification
~10.557, 71, 85, 99, 127This compound
~10.243, 57, 71, 113Isomer (e.g., 2,3-dimethylnonane)
~10.857, 85, 99, 113Isomer (e.g., 4-ethyldecane)

Table 3: ¹H qNMR Purity Calculation

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Signal (ppm)~0.8-1.5 (aliphatic region)~6.3 (s)
Number of Protons (N)e.g., 3 (for a specific methyl group)2
Integral (I)e.g., 1.00e.g., 0.55
Weight (W) (mg)10.255.12
Molecular Weight (MW)156.31 g/mol 116.07 g/mol
Purity (P)To be determined99.9%
Calculated Purity 99.6%

Visualizations

The following diagrams illustrate the workflow and logical relationships of the analytical processes.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample This compound Reference Material Dissolution Dissolution in appropriate solvent Sample->Dissolution GC_FID GC-FID Analysis Dissolution->GC_FID Inject GC_MS GC-MS Analysis Dissolution->GC_MS Inject qNMR qNMR Analysis Dissolution->qNMR Transfer to NMR tube Purity_Data Quantitative Purity (Area %) GC_FID->Purity_Data Impurity_ID Impurity Identification (Mass Spectra) GC_MS->Impurity_ID Absolute_Purity Absolute Purity (wt%) qNMR->Absolute_Purity

Figure 1. Experimental workflow for purity determination.

Logical_Relationship cluster_methods Primary Analytical Methods cluster_detectors Detection & Quantification Purity Purity Assessment of This compound GC Gas Chromatography (GC) Purity->GC NMR Nuclear Magnetic Resonance (NMR) Purity->NMR FID Flame Ionization Detector (FID) Quantitative GC->FID MS Mass Spectrometer (MS) Qualitative & Quantitative GC->MS qNMR_analysis Quantitative Analysis (Internal Standard) NMR->qNMR_analysis

References

Safety Operating Guide

Navigating the Disposal of 3-Methyl-4-propylheptane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 3-Methyl-4-propylheptane, a saturated hydrocarbon. Due to the limited availability of specific disposal data for this compound, the following procedures are based on the general guidelines for the disposal of alkanes and flammable organic solvents.

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE). In the event of a spill, ensure adequate ventilation, eliminate all ignition sources, and evacuate personnel to a safe area.[1] Use personal protective equipment, including chemical-impermeable gloves and safety goggles, to avoid skin and eye contact.[2]

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][2]

  • Eye Contact: Rinse eyes with plenty of water for at least 15 minutes and consult a physician.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound, like other organic solvents, must not involve discharge down the drain.[3] It should be treated as hazardous waste and disposed of through a licensed waste carrier.

  • Waste Collection:

    • Collect waste this compound in a designated, properly sealed, and clearly labeled waste container.

    • Since it is a non-halogenated organic solvent, it should be stored in a container designated for this waste stream.[4][5]

  • Container Labeling and Storage:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable).

    • Store the sealed container in a well-ventilated, designated hazardous waste storage area, away from heat, sparks, and open flames.[2] Flammable liquid storage cabinets are appropriate for this purpose.[5]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Ensure that the disposal is carried out in accordance with all local, state, and federal regulations.[5][6]

Quantitative Data Summary

ParameterValue/InformationSource
Hazard Classification Flammable Liquid (Assumed based on similar alkanes)[2]
Waste Type Non-halogenated Organic Solvent[4][5]
Disposal Method Incineration or other methods by a licensed hazardous waste facilityGeneral Practice
Drain Disposal Prohibited[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Waste this compound collect Collect in Designated Non-Halogenated Organic Waste Container start->collect seal_label Securely Seal and Label Container with Chemical Name and Hazard Information collect->seal_label storage Store in Designated Hazardous Waste Storage Area (e.g., Flammable Cabinet) seal_label->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Carrier storage->contact_ehs disposal Professional Disposal According to Regulations contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide outlines critical safety, handling, and disposal procedures for 3-Methyl-4-propylheptane. Given the limited specific data available for this compound, these recommendations are based on best practices for handling structurally similar flammable liquid alkanes.

Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and minimize laboratory hazards. The following procedures are designed to provide clear, actionable steps for the safe handling of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the following equipment. While no specific safety data sheet (SDS) is available for this compound, data from similar branched alkanes indicates that it should be handled with care.

PPE CategoryItemMaterial/StandardSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedA face shield should be worn in situations with a higher risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneInspect gloves for degradation or punctures before use and change them frequently. For extended contact, consider gloves with a higher level of protection.
Body Protection Laboratory CoatFlame-retardant material recommendedStandard polyester (B1180765) lab coats are not suitable as they can melt and adhere to the skin in a fire.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired when working outside a chemical fume hood or with large quantities.A risk assessment should be performed to determine the need for respiratory protection.
Footwear Closed-toe ShoesNon-porous materialMust protect against spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.

1. Preparation and Pre-Handling Check:

  • Ensure a certified chemical fume hood is operational.
  • Verify that all necessary PPE is available and in good condition.
  • Locate the nearest safety shower and eyewash station.
  • Have spill control materials readily accessible.

2. Handling the Chemical:

  • All handling of this compound must be conducted within a well-ventilated area, preferably a chemical fume hood.
  • Ground and bond containers when transferring the liquid to prevent static discharge.
  • Use spark-proof tools and explosion-proof equipment.
  • Avoid direct contact with skin and eyes.
  • Keep containers tightly closed when not in use.

3. Post-Handling Procedures:

  • Thoroughly wash hands with soap and water after handling.
  • Clean the work area to remove any potential contamination.
  • Properly remove and dispose of single-use PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with flammable liquids.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as oxidizing agents.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management provider.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill:

    • Small Spill (within a fume hood): Use an absorbent material to contain and clean up the spill. Place the used absorbent in a sealed bag and dispose of it as hazardous solid waste.

    • Large Spill: Evacuate the area immediately and contact your institution's emergency response team.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling This compound task Identify Task: - Small scale? - Large scale? - Splash potential? start->task eye Eye Protection task->eye Always hand Hand Protection task->hand Always body Body Protection task->body Always respiratory Respiratory Protection task->respiratory If outside fume hood or large quantity fume_hood Chemical Fume Hood task->fume_hood Recommended for all handling goggles Safety Glasses with Side Shields eye->goggles Minimum face_shield Face Shield eye->face_shield Splash risk nitrile Nitrile/Neoprene Gloves hand->nitrile lab_coat Lab Coat (Flame-retardant) body->lab_coat respirator NIOSH-approved Respirator respiratory->respirator

Caption: PPE Selection Workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.